Product packaging for (+/-)-6-Methylnicotine(Cat. No.:)

(+/-)-6-Methylnicotine

Cat. No.: B7796217
M. Wt: 176.26 g/mol
InChI Key: SWNIAVIKMKSDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+/-)-6-Methylnicotine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B7796217 (+/-)-6-Methylnicotine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-5-6-10(8-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNIAVIKMKSDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20902956
Record name NoName_3534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Racemic 6-Methylnicotine from Methyl 6-Methylnicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective method for the synthesis of racemic 6-methylnicotine, a synthetic analog of nicotine (B1678760). The synthesis commences from the readily available starting materials, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone. This multi-step process involves a condensation reaction, cyclization, reduction, and N-methylation to yield the final product.[1] The procedures outlined are based on established synthetic methods, ensuring reproducibility for researchers in organic chemistry, medicinal chemistry, and drug development.[1]

The overall process is reported to produce 6-methylnicotine with a purity of not less than 98% and an overall yield of at least 40%.[2][3] This guide presents detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway and experimental workflow to facilitate the replication and potential optimization of this method.

Overall Synthetic Pathway

The synthesis of racemic 6-methylnicotine from methyl 6-methylnicotinate is typically achieved through a sequence of five key chemical transformations:

  • Ester Condensation (Claisen-type Condensation): The reaction of methyl 6-methylnicotinate with γ-butyrolactone in the presence of a strong base to form a β-keto lactone intermediate (Compound I).[1][2]

  • Ring Opening and Decarboxylation: Acidic hydrolysis and subsequent decarboxylation of the intermediate to yield a γ-keto pyridine (B92270) derivative (Compound II).[1][2]

  • Reductive Amination/Cyclization: Reduction of the keto group and subsequent cyclization to form the pyrrolidine (B122466) ring, yielding 2-methyl-5-(pyrrolidin-2-yl)pyridine.[1]

  • N-Methylation: The final step is the methylation of the pyrrolidine nitrogen to afford racemic 6-methylnicotine.[1]

A variation of this pathway involves the reduction of the ketone to a secondary alcohol, followed by halogenation, and then amination and ring closure.[2]

Synthetic_Pathway Methyl 6-methylnicotinate Methyl 6-methylnicotinate Compound_I Intermediate I (β-keto lactone) Methyl 6-methylnicotinate->Compound_I 1. NaH, DMF γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone->Compound_I Compound_II Intermediate II (γ-keto pyridine) Compound_I->Compound_II 2. HCl, 1,4-dioxane Intermediate_III 2-methyl-5-(pyrrolidin-2-yl)pyridine Compound_II->Intermediate_III 3. NaBH4, Methanol (B129727) Racemic_6-methylnicotine Racemic_6-methylnicotine Intermediate_III->Racemic_6-methylnicotine 4. Paraformaldehyde, Methanol Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: N-Methylation & Purification s1_reagents Dissolve γ-butyrolactone and methyl 6-methylnicotinate in DMF s1_base Add NaH at 0°C s1_reagents->s1_base s1_reaction React at room temperature for 5h s1_base->s1_reaction s1_monitor Monitor by TLC s1_reaction->s1_monitor s2_acid Add HCl and 1,4-dioxane s1_monitor->s2_acid s2_heat Heat at 95°C for 5h s2_acid->s2_heat s2_workup Cool, adjust pH to 9, and extract s2_heat->s2_workup s2_isolate Dry and concentrate s2_workup->s2_isolate s3_dissolve Dissolve in Methanol s2_isolate->s3_dissolve s3_reduce Add NaBH4 at -10°C s3_dissolve->s3_reduce s3_react React for 2h s3_reduce->s3_react s3_quench Quench with water and extract s3_react->s3_quench s4_methylate React with paraformaldehyde in methanol at 50°C s3_quench->s4_methylate s4_workup pH adjustment and extraction s4_methylate->s4_workup s4_purify Vacuum Distillation s4_workup->s4_purify s4_product Racemic 6-Methylnicotine s4_purify->s4_product

References

The Rise of a Novel Nicotinic Analogue: A Technical Guide to the Discovery and Early Research of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial research surrounding 6-methylnicotine (6-MN), a synthetic analog of nicotine (B1678760) that has recently emerged in consumer products. We delve into the historical context of its synthesis, detail its pharmacological profile at nicotinic acetylcholine (B1216132) receptors (nAChRs), and present early toxicological findings. This document consolidates available quantitative data on receptor binding and efficacy, outlines detailed experimental protocols for its synthesis and in vitro evaluation, and visualizes key pathways and workflows to support ongoing research and development efforts in this area.

Introduction

The exploration of nicotine analogs dates back to the 1960s, with the initial synthesis of various modified nicotine structures. Among these, 6-methylnicotine, a molecule with a methyl group added to the 6th position of the pyridine (B92270) ring, was first synthesized in 1967. For decades, research into 6-methylnicotine and its analogs was primarily of academic interest, focusing on structure-activity relationships at nicotinic acetylcholine receptors (nAChRs). However, in the 2020s, 6-methylnicotine has garnered significant attention due to its appearance in commercially available e-cigarette liquids and oral pouches, often marketed as a "tobacco-free" alternative to nicotine. This emergence has created a pressing need for a thorough understanding of its pharmacological and toxicological properties.

This guide aims to provide a detailed technical resource for researchers by summarizing the foundational scientific knowledge on 6-methylnicotine analogs. We will cover the key aspects of its discovery, synthesis, and early-stage research, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Synthesis of 6-Methylnicotine Analogs

The synthesis of racemic 6-methylnicotine is well-documented and can be achieved through a multi-step process, typically starting from methyl 6-methylnicotinate (B8608588) and γ-butyrolactone.

Experimental Protocol: Synthesis of Racemic 6-Methylnicotine

This protocol outlines a five-step synthesis of racemic 6-methylnicotine.

Materials:

  • Methyl 6-methylnicotinate

  • γ-Butyrolactone

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • 1,4-Dioxane

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Thionyl chloride (SOCl₂) or other halogenating agent

  • Methylamine

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Workflow Diagram:

G cluster_0 Synthesis Workflow start Start Materials: Methyl 6-methylnicotinate γ-Butyrolactone step1 Step 1: Ester Condensation (Claisen Condensation) start->step1 step2 Step 2: Ring Opening & Decarboxylation step1->step2 Intermediate I step3 Step 3: Ketone Reduction step2->step3 Intermediate II step4 Step 4: Halogenation step3->step4 Intermediate III step5 Step 5: Amination & Ring Closure step4->step5 Intermediate IV end_product Final Product: Racemic 6-Methylnicotine step5->end_product

Overall workflow for the synthesis of racemic 6-methylnicotine.

Step 1: Ester Condensation (Claisen Condensation)

  • Dissolve γ-butyrolactone (9.3 mmol) in 150 mL of anhydrous DMF or THF in a flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath and stir for 10 minutes.

  • Add sodium hydride (9.9 mmol, 60% dispersion in mineral oil) portion-wise to the cooled solution.

  • Stir the mixture for 30 minutes at 0°C.

  • Add methyl 6-methylnicotinate (6.6 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The resulting mixture containing Intermediate I is used directly in the next step.

Step 2: Ring Opening and Decarboxylation

  • To the reaction mixture from Step 1, cautiously add a small amount of 5% (w/w) dilute hydrochloric acid until gas evolution ceases.

  • Add 20 mL of concentrated hydrochloric acid and 20 mL of 1,4-dioxane.

  • Heat the mixture to 95°C and maintain this temperature for 5 hours, monitoring for the complete consumption of Intermediate I by TLC.

  • Cool the reaction mixture to room temperature.

  • In an ice bath, adjust the pH to 9 by the slow addition of a 50% sodium hydroxide solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.

Step 3: Reduction of the Ketone

  • Dissolve Intermediate II in 20 mL of methanol.

  • Cool the solution to -10°C.

  • Add sodium borohydride (250 mg) in portions.

  • Stir the reaction mixture at -10°C for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate to yield Intermediate III.

Step 4: Halogenation

  • Dissolve Intermediate III in a suitable solvent such as dichloromethane.

  • Add a halogenating agent (e.g., thionyl chloride) dropwise at 0°C.

  • Allow the reaction to proceed to completion, monitored by TLC.

  • Work-up the reaction mixture to isolate the dihalide intermediate (Intermediate IV).

Step 5: Amination and Ring Closure

  • Dissolve Intermediate IV in a suitable solvent and react with methylamine.

  • The reaction mixture is stirred, and upon completion, the crude product is isolated.

  • Purification is achieved by distillation under reduced pressure to yield pure racemic 6-methylnicotine. The final product's purity can be confirmed by GC-MS and its structure by ¹H NMR.

Pharmacology of 6-Methylnicotine Analogs

Early research indicates that 6-methylnicotine and its analogs are potent ligands for nAChRs, in some cases exhibiting higher affinity and potency than nicotine itself.

Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

The affinity of a ligand for a receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: nAChR Binding Affinities (Kᵢ) of 6-Methylnicotine and Reference Compounds

CompoundReceptor SubtypeSpeciesKᵢ (nM)Reference(s)
(S)-6-Methylnicotine nAChRs (general)Rat (brain)1.8
(S)-NicotinenAChRs (general)Rat (brain)1.26 - 2
Nicotineα4β2N/A1610 ± 190
Nicotineα6β2N/A770 ± 270
Nicotineα7N/A22600 ± 540
Nicotineα3β4N/A64400 ± 7900
Vareniclineα4β2N/A50 ± 12
Vareniclineα6β2N/A77 ± 169
Vareniclineα7N/A1600 ± 250
Vareniclineα3β4N/A12000 ± 300

Note: The data for (S)-6-Methylnicotine is for general nAChRs in rat brain homogenates and not for specific subtypes.

nAChR Functional Activity (Efficacy and Potency)

The functional activity of a ligand is determined by its ability to elicit a biological response upon binding to the receptor. This is often characterized by the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ or Iₘₐₓ). A lower EC₅₀ value indicates greater potency. While specific EC₅₀ values for 6-methylnicotine are not widely available in the reviewed literature, some studies indicate it is more potent than nicotine in vivo.

Table 2: nAChR Functional Activity (EC₅₀) of Nicotine

Receptor SubtypeSpecies/Cell LineEC₅₀ (µM)Reference(s)
α4β2* (high affinity)Rat (thalamic synaptosomes)0.043 ± 0.025
α4β2* (low affinity)Rat (thalamic synaptosomes)1.6 ± 0.19
α6β2Rat (striatal synaptosomes)0.77 ± 0.27
α3β4Mouse (IPN synaptosomes)64
α7Rat (GH4C1 cells)~200
Experimental Protocol: nAChR Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the Kᵢ of a test compound (e.g., 6-methylnicotine) for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand with high affinity for the target receptor (e.g., [³H]cytisine for α4β2, [³H]epibatidine for α3β4).

  • Test compound (unlabeled 6-methylnicotine).

  • Reference compound for non-specific binding (e.g., a high concentration of unlabeled nicotine).

  • Binding buffer (e.g., 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, 50 mM Tris, pH 7.0).

  • Glass fiber filters (pre-soaked in buffer with 0.1% polyethyleneimine).

  • Scintillation cocktail and scintillation counter.

  • 96-well plates.

Workflow Diagram:

G cluster_1 Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound - Buffers plate_setup Set up 96-well plate: - Total Binding wells - Non-specific Binding wells - Competition Binding wells prep->plate_setup incubation Incubate at 4°C for 75 min plate_setup->incubation filtration Rapid Vacuum Filtration (GF/C filters) incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Add scintillation cocktail & count radioactivity wash->scintillation analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki scintillation->analysis

Workflow for a competitive radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound (6-methylnicotine).

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of a known unlabeled nAChR ligand (e.g., 10 µM nicotine).

    • Competition Binding: Cell membranes, radioligand, and each dilution of the test compound.

  • The final assay volume is typically 250 µL. The order of addition should be buffer, unlabeled ligand, membrane preparation, and finally the radioligand.

  • Incubate the plate at 4°C for 75 minutes to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through pre-soaked glass fiber filters.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

  • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Metabolism

Recent studies have shown that the metabolism of 6-methylnicotine differs significantly from that of nicotine. While nicotine is primarily metabolized via C-oxidation (cytochrome P450, particularly CYP2A6), 6-methylnicotine metabolism is dominated by N-oxidation, likely mediated by flavin-containing monooxygenase 3 (FMO3). Key metabolites identified in mouse and human urine include 6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide.

Signaling Pathway Diagram:

G cluster_2 Metabolic Pathways Nicotine Nicotine CYP2A6 CYP2A6 (C-oxidation) Nicotine->CYP2A6 Major pathway MN 6-Methylnicotine FMO3 FMO3 (N-oxidation) MN->FMO3 Major pathway Cotinine Cotinine & other metabolites CYP2A6->Cotinine M_Cotinine 6-Methylcotinine & other metabolites FMO3->M_Cotinine

Contrasting major metabolic pathways of nicotine and 6-methylnicotine.

Early Research on Toxicology

Preliminary toxicological studies suggest that 6-methylnicotine may pose different, and in some cases greater, risks than nicotine.

In Vitro Cytotoxicity

Studies using human bronchial epithelial cells (BEAS-2B) have indicated that 6-methylnicotine exhibits greater cytotoxicity than nicotine.

Table 3: Comparative Toxicity of 6-Methylnicotine

ParameterSpecies/Cell LineObservationReference(s)
CytotoxicityHuman Bronchial Epithelial Cells (BEAS-2B)6-MN is more cytotoxic than nicotine.
LD₅₀ (Lethal Dose, 50%)Mouse6-MN is ~2.6 times more potent (lower LD₅₀) than (S)-nicotine.
Mutagenicity (Ames test)Salmonella typhimuriumComparable to (S)-nicotine.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines the measurement of cell viability in BEAS-2B cells exposed to 6-methylnicotine using an MTS assay.

Materials:

  • BEAS-2B human bronchial epithelial cells.

  • Complete cell culture medium (e.g., BEGM).

  • 96-well cell culture plates.

  • 6-Methylnicotine and nicotine solutions of known concentrations.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Microplate reader.

Procedure:

  • Seed BEAS-2B cells into a 96-well plate at a density of approximately 15,000 cells/well and incubate for 24 hours until they reach about 70% confluency.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of 6-methylnicotine or nicotine. Include untreated cells as a negative control.

  • Incubate the cells with the test compounds for a specified period (e.g., 24 hours).

  • After incubation, remove the medium containing the test compounds and replace it with 100 µL of fresh medium.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 30-60 minutes at 37°C in a humidified, 5% CO₂ atmosphere.

  • Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. The amount of color formed is proportional to the number of viable cells.

Signaling Pathways Implicated in Toxicity

Research suggests that the toxic effects of 6-methylnicotine may be mediated through the activation of specific signaling pathways. In human bronchial epithelial cells, 6-MN has been shown to have a more significant effect on the expression of cancer-related genes than nicotine, with pathways involving NF-κB, EGFR, and MET being implicated.

Signaling Pathway Diagram:

G cluster_3 Cellular Effects of 6-Methylnicotine cluster_4 Downstream Signaling MN 6-Methylnicotine nAChR nAChR Activation MN->nAChR ROS Increased ROS MN->ROS NFkB NF-κB Pathway nAChR->NFkB EGFR EGFR Pathway nAChR->EGFR MET MET Pathway nAChR->MET Gene_Expression Changes in Cancer-Related Gene Expression NFkB->Gene_Expression Altered Gene Expression EGFR->Gene_Expression MET->Gene_Expression

Proposed signaling pathways affected by 6-methylnicotine in bronchial epithelial cells.

Conclusion and Future Directions

The re-emergence of 6-methylnicotine in consumer products necessitates a renewed and rigorous scientific investigation into its properties. Early research, as summarized in this guide, indicates that 6-methylnicotine is a potent nicotinic agonist with a distinct metabolic profile and potentially greater toxicity compared to nicotine. The provided experimental protocols offer a foundation for researchers to conduct further studies to fill the existing knowledge gaps.

Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the binding affinities (Kᵢ) and functional activities (EC₅₀, Eₘₐₓ) of 6-methylnicotine and its primary metabolites at all major nAChR subtypes.

  • Stereoselective Synthesis and Evaluation: Developing and utilizing stereoselective synthesis methods to evaluate the pharmacological and toxicological properties of the individual (S)- and (R)-enantiomers of 6-methylnicotine.

  • In Vivo Studies: Conducting detailed in vivo studies in animal models to characterize the pharmacokinetics (Cₘₐₓ, Tₘₐₓ, half-life), behavioral effects, and long-term toxicity of 6-methylnicotine.

  • Human Studies: If deemed appropriate based on preclinical data, carefully designed human studies will be necessary to understand its effects in the context of human use.

A thorough understanding of the science of 6-methylnicotine is crucial for informing public health policy and regulatory decisions regarding this novel nicotine analog.

An In-Depth Technical Guide on the Chemical Properties and Structure of (+/-)-6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of (+/-)-6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760). It details the compound's chemical structure, physicochemical properties, and pharmacological profile, with a focus on its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and visualizes associated biological pathways and experimental workflows. The information presented is intended to serve as a foundational resource for professionals engaged in research and development involving novel cholinergic ligands.

Introduction

This compound is a nicotine analogue characterized by the addition of a methyl group at the 6-position of the pyridine (B92270) ring.[1] This structural modification alters its interaction with nicotinic acetylcholine receptors (nAChRs) and its metabolic profile compared to nicotine.[1] Recently, 6-Methylnicotine has been identified in commercial consumer products, such as electronic cigarettes and oral pouches, marketed as a nicotine alternative under trade names like Metatine and Nixodine-S.[1][2] While sometimes claimed to be "not made or derived from tobacco," trace amounts have been reported to occur naturally in tobacco.[1][3][4]

Studies indicate that 6-Methylnicotine exhibits higher activity at nAChRs and presents differences in toxicity when compared with nicotine.[1] This guide consolidates the available technical data on its chemical properties, structure, synthesis, and biological activity to support further research and development.

Chemical Structure and Properties

6-Methylnicotine is a chiral molecule existing as (S) and (R) enantiomers. The racemic mixture is denoted as this compound. The (S)-enantiomer is reported to be the more biologically active form at central α4β2 nicotinic acetylcholine receptors, analogous to (S)-nicotine.[1]

Table 1: Chemical Identifiers and Properties of 6-Methylnicotine
PropertyValueReference(s)
IUPAC Name (±)-2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine[1]
Alternate Names 3-Methyl-6-(1-methyl-2-pyrrolidinyl)pyridine, 6-MN[5]
Molecular Formula C₁₁H₁₆N₂[1][5]
Molecular Weight 176.26 g/mol [1][5][6]
CAS Number Racemic: 101540-79-8 (S)-enantiomer: 13270-56-9 (R)-enantiomer: 875897-17-9[1][5][7]
SMILES Racemic: CC1=NC=C(C=C1)C2CCCN2C(S)-enantiomer: CC1=NC=C(C=C1)[C@@H]2CCCN2C(R)-enantiomer: CC1=NC=C(C=C1)[C@H]2CCCN2C[1][7]
Purity (Reported Sample) ~98% (racemic)[8]

Pharmacology and Biological Activity

Mechanism of Action and Receptor Binding

Like nicotine, 6-Methylnicotine exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][9] In-vitro and rodent studies suggest that methyl substitution at the 6-position can enhance both binding affinity and functional potency at nAChRs compared to nicotine.[1] A study investigating a series of 6-substituted nicotine analogs reported binding affinities (Ki values) ranging from 0.45 nM to over 10,000 nM, demonstrating that modifications at this position significantly impact receptor interaction.[10] Furthermore, QSAR computational models predict that 6-Methylnicotine has a similar potency and binding affinity to that of (S)-nicotine.[8]

Functional Activity and Signaling Pathways

Activation of nAChRs by an agonist like 6-Methylnicotine leads to the opening of the ion channel, resulting in an influx of cations, most notably Ca²⁺.[11] This calcium influx acts as a second messenger, triggering multiple downstream intracellular signaling cascades. The most predominant nAChR subtypes in the central nervous system, α7 and α4β2, are known to activate the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK/ERK) pathway.[11][12][13][14] These pathways are crucial in mediating cellular responses such as promoting neuronal survival and neuroprotection.[11][13]

nAChR_Signaling_Pathway Figure 1: nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR (e.g., α7, α4β2) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PI3K PI3K Ca_Influx->PI3K Activates MAPK MAPK (ERK) Ca_Influx->MAPK Activates Akt Akt PI3K->Akt Activates Effects Downstream Cellular Effects (e.g., Neuronal Survival, Proliferation) Akt->Effects MAPK->Effects Molecule 6-Methylnicotine Molecule->nAChR Binds & Activates

Figure 1: Simplified nAChR signaling cascade initiated by 6-Methylnicotine.
Toxicology Summary

Preliminary toxicological assessments indicate that 6-Methylnicotine may have a different safety profile than nicotine. In human bronchial epithelial cells, e-liquids containing 6-MN were found to generate more reactive oxygen species (ROS) and induce greater cytotoxicity across tested doses compared to nicotine.[1][15] In vivo mouse studies also showed that 6-MN produced acute neurotoxic signs that were not observed with an equimolar dose of nicotine.[1]

Experimental Protocols

Synthesis of Racemic this compound

A common route for synthesizing racemic 6-Methylnicotine begins with commercially available starting materials, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone, and proceeds through several key steps.[16][17]

Methodology:

  • Ester Condensation: γ-butyrolactone is dissolved in an organic solvent (e.g., THF) and cooled. A strong base (e.g., sodium hydride, NaH) is added, followed by methyl 6-methylnicotinate. The reaction proceeds at room temperature to form an intermediate compound.[16][17]

  • Cyclization/Reduction: The intermediate from the previous step undergoes cyclization and reduction. This can be achieved using a reducing agent like sodium borohydride (B1222165) at low temperatures to yield 2-methyl-5-(pyrrolidin-2-yl)pyridine (B22502).[16]

  • N-Methylation: The final step involves the N-methylation of the pyrrolidine (B122466) ring. 2-methyl-5-(pyrrolidin-2-yl)pyridine is dissolved in methanol, and paraformaldehyde is added. The mixture is heated to yield the final product, this compound.[16][18]

  • Purification: The crude product is purified through a series of steps including pH adjustment, extraction with an organic solvent (e.g., ethyl acetate), and vacuum distillation to obtain pure this compound.[18]

Synthesis_Workflow Figure 2: Synthesis Workflow Start Starting Materials (Methyl 6-methylnicotinate, γ-butyrolactone) Step1 Ester Condensation (Base, Solvent) Start->Step1 Step2 Cyclization & Reduction Step1->Step2 Step3 N-Methylation (Paraformaldehyde) Step2->Step3 Step4 Purification (Extraction, Distillation) Step3->Step4 Product This compound Step4->Product

Figure 2: High-level workflow for the synthesis of this compound.
Radioligand Binding Assay Protocol

Radioligand binding assays are the standard method for determining the affinity (Ki) of a test compound for a specific receptor.[19]

Methodology:

  • Membrane Preparation: Tissue or cells expressing the nAChR of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a buffer, often with a cryoprotectant, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.[20]

  • Assay Incubation: The assay is typically performed in a 96-well plate. To each well, the following are added: the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]epibatidine), and varying concentrations of the unlabeled test compound (6-Methylnicotine).[19][20]

  • Equilibrium and Filtration: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.[20][21]

  • Washing and Counting: The filters are washed multiple times with an ice-cold buffer to remove any remaining unbound radioligand.[21] After drying, scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.[20]

  • Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

Binding_Assay_Workflow Figure 3: Radioligand Binding Assay Workflow A Membrane Preparation (Homogenization, Centrifugation) B Incubation (Membranes + Radioligand + 6-MN) A->B C Filtration (Separate Bound from Free) B->C D Washing Filters C->D E Scintillation Counting (Quantify Radioactivity) D->E F Data Analysis (Non-linear Regression) E->F G Determine IC₅₀ and Ki F->G

Figure 3: Experimental workflow for a competitive radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) Protocol

TEVC is an electrophysiological technique used to measure ion currents across the membrane of large cells, such as Xenopus oocytes, while controlling the membrane voltage.[22][23] It is ideal for characterizing the functional properties of ligand-gated ion channels like nAChRs.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and treated to remove the follicular layer. They are then injected with cRNA encoding the specific nAChR subunits of interest and incubated for several days to allow for receptor expression on the cell surface.

  • Electrode Placement: An oocyte is placed in a recording chamber perfused with a buffer solution. Two microelectrodes are carefully inserted into the oocyte.[24]

    • Voltage Electrode: Senses the membrane potential (Vm).

    • Current Electrode: Injects current into the cell.

  • Voltage Clamping: The membrane potential measured by the voltage electrode is fed into a feedback amplifier. This amplifier compares the actual Vm to a desired command voltage set by the researcher. It then injects the necessary current through the current electrode to "clamp" the membrane potential at the command value.[23][24]

  • Data Acquisition: The oocyte is perfused with a solution containing the agonist (6-Methylnicotine) at various concentrations. The current that flows across the membrane in response to the agonist is recorded. This allows for the determination of functional parameters such as EC₅₀ (effective concentration for 50% of maximal response) and the maximal current response (Imax).

Conclusion

This compound is a potent nicotinic acetylcholine receptor agonist with a chemical structure and pharmacological profile distinct from nicotine. Its enhanced affinity and potency at nAChRs, coupled with a unique toxicological profile, underscore the need for comprehensive investigation. The experimental protocols for synthesis, binding affinity determination, and functional analysis detailed in this guide provide a framework for researchers to further elucidate the properties of this compound. As 6-Methylnicotine continues to appear in consumer products, a thorough understanding of its chemistry, pharmacology, and safety is critical for both regulatory assessment and the development of novel therapeutic agents.

References

A Glimpse into the Dawn of Nicotinic Drug Discovery: The Synthetic Nicotine Analogs of the 1960s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide on the Historical Development of Synthetic Nicotine (B1678760) Analogs in the 1960s.

The 1960s marked a pivotal, albeit nascent, period in the exploration of synthetic nicotine analogs. Driven by a burgeoning interest in understanding the structure-activity relationships of nicotinic compounds, researchers began to systematically modify the nicotine molecule. This guide delves into the core technical aspects of this early research, focusing on the key synthetic methodologies and pharmacological evaluation techniques of the era.

The Pioneering Syntheses of Nicotine Analogs

At the forefront of this research endeavor was the work of H. Erdtman, F. Haglid, and I. Wellings, whose series of papers in Acta Chemica Scandinavica in 1963 laid a foundational stone for the field. Their approach was methodical: to dissect the nicotine molecule and investigate the pharmacological significance of its constituent parts. The primary strategies involved the synthesis of two main classes of analogs: those with a cleaved pyrrolidine (B122466) ring and N-alkyl substituted nornicotine (B190312) derivatives.

Experimental Protocols for Synthesis

The synthetic routes employed in the 1960s were characteristic of the organic chemistry of the time, relying on classical reaction mechanisms. Below are detailed methodologies for the synthesis of key analogs, reconstructed from the available literature.

1. Synthesis of Analogs with an Opened Pyrrolidine Ring:

This series aimed to understand the importance of the intact pyrrolidine ring for nicotinic activity. A representative example is the synthesis of 3-(δ-Methylaminobutyl)-pyridine .

  • Starting Material: Nicotine

  • Reaction: Catalytic Hydrogenation

  • Procedure:

    • 10 g of nicotine was dissolved in 200 ml of water.

    • 2 g of a 10% palladium on charcoal catalyst was added.

    • The mixture was hydrogenated at 54°C until one mole of hydrogen was consumed.

    • The catalyst was removed by filtration.

    • The product was isolated as the oxalate (B1200264) salt.

    • Decomposition of the oxalate salt yielded the free base, which was then purified by distillation to give 3-(δ-methylaminobutyl)-pyridine.

2. Synthesis of N-Alkyl Substituted Nornicotines:

This series explored the impact of the size of the N-alkyl group on the pyrrolidine ring on pharmacological activity. The synthesis of N-ethylnornicotine is a characteristic example.

  • Starting Material: Nornicotine

  • Reaction: Acetylation followed by Reduction

  • Procedure:

    • Nornicotine was acetylated using a suitable acetylating agent.

    • The resulting amide was then reduced using lithium aluminium hydride.

    • The final product, N-ethylnornicotine, was isolated and purified. A similar procedure was used to synthesize N-propylnornicotine, substituting propionic acid and its anhydride (B1165640) in the initial acylation step.

Pharmacological Evaluation: The Guinea Pig Ileum Bioassay

To assess the biological activity of these newly synthesized compounds, researchers in the 1960s relied heavily on isolated tissue preparations. The guinea pig ileum bioassay was a standard method for determining the "nicotinic activity" of a compound, which was a measure of its ability to induce smooth muscle contraction via stimulation of nicotinic receptors present in the enteric nervous system.

Experimental Protocol for Guinea Pig Ileum Bioassay
  • Tissue Preparation:

    • A guinea pig was sacrificed, and a section of the ileum was excised.

    • The isolated ileum was placed in a bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at a constant temperature (typically 37°C), and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

    • One end of the ileum segment was fixed, and the other was attached to a lever to record muscle contractions.

  • Assay Procedure:

    • The tissue was allowed to equilibrate in the organ bath for a set period.

    • A standard solution of l-nicotine was added to the bath at various concentrations to establish a dose-response curve.

    • The synthesized analog was then added to the bath at different concentrations, and the resulting contractions were recorded.

    • The "physiological activity" of the analog was determined by comparing the concentration required to produce a contraction of a certain magnitude to the concentration of l-nicotine required to produce the same effect. This was often expressed as a relative activity, with l-nicotine set to a value of 1.0.

Quantitative Data on Physiological Activity

Table 1: Physiological Activities of Nicotine Analogs with a Broken Pyrrolidine Ring (Series a)

Compound No.StructurePhysiological Activity (Relative to l-nicotine = 1.0)
13-(δ-Methylaminobutyl)-pyridine0.01
23-(δ-Dimethylaminobutyl)-pyridine0.003
33-(γ-Methylaminopropyl)-pyridine0.001
43-(γ-Dimethylaminopropyl)-pyridine< 0.001
53-(β-Methylaminoethyl)-pyridine< 0.001
63-(β-Dimethylaminoethyl)-pyridine< 0.001
73-(α-Methylaminomethyl)-pyridine< 0.001

Data sourced from Erdtman, Haglid, and Wellings (1963), Acta Chemica Scandinavica.

Table 2: Physiological Activities of N-Alkyl Substituted Nornicotines (Series b)

Substituent (R) on Pyrrolidine NitrogenPhysiological Activity (Relative to l-nicotine = 1.0)
H (Nornicotine)0.125
Methyl (Nicotine)1.0
Ethyl0.33
Propyl0.1
Isopropyl0.02
Butyl0.03
Isobutyl0.01
Allyl0.25
Benzyl0.01

Data sourced from Erdtman, Haglid, and Wellings (1963), Acta Chemica Scandinavica.

Understanding of Nicotinic Signaling in the 1960s

The concept of the "receptive substance," the precursor to the modern understanding of a receptor, had been proposed early in the 20th century. By the 1960s, it was established that nicotine and related compounds exerted their effects by interacting with these specific receptive sites, which were later identified as nicotinic acetylcholine (B1216132) receptors (nAChRs). However, the detailed molecular understanding of these receptors and their downstream signaling pathways was still in its infancy.

The prevailing model was that the binding of a nicotinic agonist to its receptor on the cell surface directly triggered a physiological response, such as muscle contraction or nerve depolarization. The idea of the receptor as a ligand-gated ion channel was beginning to take shape, but the specific subunit composition and the intricate intracellular signaling cascades that are known today were yet to be discovered. Research in this era was primarily focused on the physiological and pharmacological outcomes of receptor activation rather than the molecular mechanisms.

Visualizing the 1960s Research Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the study of synthetic nicotine analogs during the 1960s.

Synthesis_Workflow cluster_synthesis Synthesis of Analogs Starting Material Starting Material Reaction Reaction Starting Material->Reaction Chemical Reagents Purification Purification Reaction->Purification Crude Product Synthesized Analog Synthesized Analog Purification->Synthesized Analog Purified Compound

Caption: A simplified workflow for the synthesis of nicotine analogs in the 1960s.

Bioassay_Workflow cluster_bioassay Guinea Pig Ileum Bioassay Tissue Preparation Tissue Preparation Equilibration Equilibration Tissue Preparation->Equilibration Isolated Ileum Dose-Response Measurement Dose-Response Measurement Equilibration->Dose-Response Measurement Addition of Analog Data Analysis Data Analysis Dose-Response Measurement->Data Analysis Contraction Data

Caption: The experimental workflow for the pharmacological evaluation of nicotine analogs using the guinea pig ileum bioassay.

SAR_Logic Chemical Synthesis Chemical Synthesis Pharmacological Testing Pharmacological Testing Chemical Synthesis->Pharmacological Testing Synthesized Analogs Structure-Activity Relationship Structure-Activity Relationship Pharmacological Testing->Structure-Activity Relationship Quantitative Data

The Emerging Pharmacology of 6-Methylnicotine: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760), has recently emerged as a molecule of significant interest within the scientific community.[1][2] Initially identified in certain electronic cigarette and oral pouch products, its distinct pharmacological profile compared to nicotine warrants a thorough investigation into its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the current understanding of 6-methylnicotine, focusing on its synthesis, pharmacology, toxicology, and the signaling pathways it modulates. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

6-Methylnicotine is a nicotine analog characterized by a methyl group at the 6-position of the pyridine (B92270) ring.[1] While structurally similar to nicotine, this modification results in altered affinity and functional potency at nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Preliminary studies in cellular and animal models suggest that 6-MN exhibits higher activity at nAChRs and displays differences in metabolism and toxicity when compared to nicotine.[1] These distinct properties open avenues for exploring its potential in therapeutic areas where nAChR modulation is beneficial, while also necessitating a careful evaluation of its safety profile. This guide aims to consolidate the existing scientific literature to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic landscape of 6-methylnicotine.

Chemical Synthesis

The synthesis of racemic 6-methylnicotine can be achieved through a multi-step process. The following diagram and protocol are based on established synthetic methodologies.[3][4]

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Ester Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Ketone Reduction cluster_3 Step 4: Halogenation & Cyclization cluster_4 Step 5: N-Methylation Methyl 6-methylnicotinate Methyl 6-methylnicotinate Intermediate I Intermediate I Methyl 6-methylnicotinate->Intermediate I  γ-butyrolactone,  Strong Base (e.g., NaH) Intermediate II Intermediate II Intermediate I->Intermediate II  Acidic Hydrolysis Intermediate III Intermediate III Intermediate II->Intermediate III  Reducing Agent (e.g., NaBH4) Racemic\n6-Methylnornicotine Racemic 6-Methylnornicotine Intermediate III->Racemic\n6-Methylnornicotine  Halogenating Agent,  Amination & Ring Closure Racemic 6-Methylnicotine Racemic 6-Methylnicotine Racemic\n6-Methylnornicotine->Racemic 6-Methylnicotine  Methylating Agent Signaling_Pathways cluster_downstream Downstream Cellular Effects 6-Methylnicotine 6-Methylnicotine nAChR nAChRs 6-Methylnicotine->nAChR Ion_Flux Ion Flux (Na+, Ca2+) nAChR->Ion_Flux PI3K_Akt_Pathway PI3K/Akt Pathway nAChR->PI3K_Akt_Pathway NF_kB_Activation NF-κB Activation nAChR->NF_kB_Activation [4] ROS_Regulation ROS Regulation nAChR->ROS_Regulation [4] TRPA1_Activation TRPA1 Activation nAChR->TRPA1_Activation [4] MAPK_Activation MAPK Activation Ion_Flux->MAPK_Activation CREB_Phosphorylation CREB_Phosphorylation MAPK_Activation->CREB_Phosphorylation Leads to Neuroprotection Neuroprotection PI3K_Akt_Pathway->Neuroprotection Promotes Pulmonary\nTumorigenesis Pulmonary Tumorigenesis NF_kB_Activation->Pulmonary\nTumorigenesis Potential Link [4] Cytotoxicity Cytotoxicity ROS_Regulation->Cytotoxicity Can induce [4] InVivo_Workflow cluster_subjects Subjects & Dosing cluster_assays Behavioral & Physiological Assays cluster_analysis Data Analysis Subjects Middle-aged female Wistar rats Dosing Subcutaneous injection or vapor inhalation Subjects->Dosing Temp Rectal Temperature Measurement Dosing->Temp Activity Voluntary Wheel Activity Dosing->Activity Nociception Warm Water Tail-Withdrawal Dosing->Nociception SelfAdmin Vapor Self-Administration Dosing->SelfAdmin Drugs Nicotine (0.8 mg/kg) 6-Methylnicotine (0.4, 0.8 mg/kg) Analysis ANOVA, Post-hoc tests Temp->Analysis Activity->Analysis Nociception->Analysis SelfAdmin->Analysis

References

understanding the racemic mixture of (+/-)-6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Racemic Mixture of (+/-)-6-Methylnicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6-MN) is a synthetic analog of nicotine (B1678760) distinguished by a methyl group at the 6-position of the pyridine (B92270) ring. This structural modification significantly alters its pharmacological profile, reportedly increasing its potency and affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to nicotine.[1] Its emergence in commercial electronic cigarette and oral pouch products, often marketed as a "tobacco-free" alternative, has raised considerable interest and concern within the scientific and regulatory communities.[2][3][4] This document provides a comprehensive technical overview of the racemic mixture of this compound, detailing its synthesis, pharmacological activity, toxicological profile, and the experimental methodologies used for its characterization. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Chemical Synthesis of Racemic this compound

The synthesis of racemic 6-Methylnicotine is a multi-step process that typically begins with commercially available precursors, methyl 6-methylnicotinate (B8608588) and γ-butyrolactone. The process involves a key condensation reaction, followed by cyclization, reduction, and N-methylation to yield the final racemic product.

Experimental Protocol: Synthesis

A representative laboratory-scale synthesis protocol is detailed below.

Step 1: Condensation Reaction

  • Dissolve γ-butyrolactone in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution.

  • Allow the mixture to stir at 0°C for approximately 30 minutes.

  • Add methyl 6-methylnicotinate to the reaction mixture.

  • Remove the ice bath and allow the reaction to proceed at room temperature for approximately 5 hours.

  • Monitor the reaction's completion using Thin Layer Chromatography (TLC). The product of this step is an intermediate compound (Compound I).

Step 2: Acidic Hydrolysis and Decarboxylation

  • To the solution containing Compound I, carefully add a small amount of 5% dilute hydrochloric acid until gas evolution ceases.

  • Add concentrated hydrochloric acid and 1,4-dioxane.

  • Heat the mixture to 95°C and maintain for 5 hours, monitoring for the complete consumption of Compound I by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Under an ice bath, adjust the pH to ~9 using a 50% NaOH solution.

  • Extract the product (Compound II) with a suitable organic solvent, combine the organic phases, and concentrate to dryness.

Step 3: Reduction of the Pyrrolidone Ring

Step 4: N-Methylation

  • Dissolve the 2-methyl-5-(pyrrolidin-2-yl)pyridine from the previous step in methanol.

  • Add paraformaldehyde to the solution.

  • Heat the mixture to 50°C and monitor the reaction's completion by LC-MS (typically 7 hours).

  • Distill off the methanol and excess paraformaldehyde under reduced pressure.

  • Adjust the pH to ~11 with 40% aqueous sodium hydroxide.

  • Extract the final product, racemic this compound, three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product. Chiral analysis confirms a racemic (1:1) mixture of R and S enantiomers.

Visualization: Synthesis Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reduction cluster_3 Step 4: N-Methylation Methyl 6-methylnicotinate Methyl 6-methylnicotinate NaH / THF NaH / THF Methyl 6-methylnicotinate->NaH / THF γ-butyrolactone γ-butyrolactone γ-butyrolactone->NaH / THF Compound I Compound I NaH / THF->Compound I HCl / 1,4-dioxane HCl / 1,4-dioxane Compound I->HCl / 1,4-dioxane Compound II Compound II HCl / 1,4-dioxane->Compound II NaBH4 / Methanol NaBH4 / Methanol Compound II->NaBH4 / Methanol 2-methyl-5-(pyrrolidin-2-yl)pyridine 2-methyl-5-(pyrrolidin-2-yl)pyridine NaBH4 / Methanol->2-methyl-5-(pyrrolidin-2-yl)pyridine Paraformaldehyde / Methanol Paraformaldehyde / Methanol 2-methyl-5-(pyrrolidin-2-yl)pyridine->Paraformaldehyde / Methanol Racemic this compound Racemic this compound Paraformaldehyde / Methanol->Racemic this compound G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 6-MN 6-Methylnicotine nAChR nAChR 6-MN->nAChR Binds Ion_Flux nAChR->Ion_Flux Opens Ca2+ Ca2+ Ion_Flux->Ca2+ Ca²⁺ Influx IKK IKK Complex Ca2+->IKK Activates IkB_p50_p65 IκB p50 p65 IKK->IkB_p50_p65:f0 Phosphorylates IkB IκB p50 p50 p65 p65 p50_p65 p50 p65 IkB_p50_p65->p50_p65 Releases IkB_p p-IκB (Ubiquitinated) IkB_p50_p65:f0->IkB_p p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA Target Genes (e.g., Inflammatory Cytokines) p50_p65_nuc->DNA Transcription

References

In Vitro Toxicity Profile of 6-Methylnicotine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a molecule of interest in various consumer products. Its structural similarity to nicotine necessitates a thorough evaluation of its toxicological profile to understand its potential impact on human health. This technical guide provides a comprehensive overview of the initial in vitro toxicity screening of 6-methylnicotine, focusing on its cytotoxic and genotoxic effects, as well as its underlying mechanisms of action. The information presented herein is compiled from recent scientific studies to aid researchers and drug development professionals in their assessment of this compound.

Cytotoxicity Assessment

Initial in vitro studies have consistently demonstrated that 6-methylnicotine exhibits greater cytotoxicity compared to nicotine in human bronchial epithelial cells. These findings are critical for establishing preliminary safety parameters and guiding further toxicological investigations.

Quantitative Cytotoxicity Data

While multiple studies have qualitatively established the higher toxicity of 6-methylnicotine, specific IC50 values are not consistently reported in the publicly available literature. The following table summarizes the comparative cytotoxicity findings.

CompoundCell LineAssayKey FindingsReference
6-Methylnicotine BEAS-2BCCK-8More sensitive (higher inhibition of cell survival) compared to nicotine.[1][2]
Nicotine BEAS-2BCCK-8Less cytotoxic compared to 6-methylnicotine.[1][2]
6-Methylnicotine (in e-liquid) HBEC3-KTNot SpecifiedSignificantly increased cytotoxicity in a dose-specific manner compared to nicotine.[3]
Nicotine (in e-liquid) HBEC3-KTNot SpecifiedLess cytotoxic compared to 6-methylnicotine containing e-liquids.[3]

Note: Specific IC50 values for 6-methylnicotine in these studies are not available in the cited literature.

Experimental Protocol: Cell Viability Assay (MTT/CCK-8)

This protocol outlines a general procedure for assessing the cytotoxicity of 6-methylnicotine using a tetrazolium-based assay (e.g., MTT or CCK-8) with human bronchial epithelial cells (BEAS-2B).

1. Cell Culture:

  • Culture BEAS-2B cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow the cells to adhere and grow for 24 hours.

3. Compound Treatment:

  • Prepare a stock solution of 6-methylnicotine in a suitable solvent (e.g., sterile PBS or DMSO).

  • Prepare a series of dilutions of 6-methylnicotine in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of 6-methylnicotine. Include a vehicle control (medium with solvent) and a positive control.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

4. Cell Viability Measurement:

  • Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration to generate a dose-response curve.

  • If applicable, determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Assessment

The genotoxic potential of a compound is a critical endpoint in toxicity screening. While comprehensive genotoxicity data for 6-methylnicotine is still emerging, initial assessments can be performed using standard in vitro assays.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

1. Bacterial Strains:

  • Use a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

2. Metabolic Activation:

  • Perform the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.

3. Test Procedure (Plate Incorporation Method):

  • Prepare serial dilutions of 6-methylnicotine.

  • In a test tube, mix the test compound dilution, the bacterial culture, and either the S9 mix or a buffer.

  • Add molten top agar (B569324) to the tube, mix, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

4. Data Analysis:

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage (clastogenicity and anuegenicity).

1. Cell Culture:

  • Use a suitable mammalian cell line, such as CHO-K1, V79, L5178Y, or TK6.

2. Compound Treatment:

  • Expose the cells to various concentrations of 6-methylnicotine, with and without S9 metabolic activation.

  • Include a vehicle control and a positive control (a known clastogen and/or aneugen).

  • Treat the cells for a short period (e.g., 3-6 hours) followed by a recovery period, or for a longer period (e.g., 24 hours).

3. Cell Harvest and Staining:

  • Add a cytokinesis blocker (e.g., cytochalasin B) to the culture to accumulate binucleated cells.

  • Harvest the cells and fix them.

  • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

4. Microscopic Analysis:

  • Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Mechanism of Action: Oxidative Stress and Signaling Pathways

Reactive Oxygen Species (ROS) Induction

Studies have shown that 6-methylnicotine induces the generation of reactive oxygen species (ROS) in human bronchial epithelial cells to a greater extent than nicotine.[3] This oxidative stress can lead to cellular damage and activate downstream signaling pathways.

Quantitative ROS Data
CompoundCell LineAssayKey FindingsReference
6-Methylnicotine (in e-liquid) HBEC3-KTNot SpecifiedSignificantly increased intracellular ROS induction in a dose-specific manner compared to nicotine.[3]
Nicotine (in e-liquid) HBEC3-KTNot SpecifiedLower intracellular ROS induction compared to 6-methylnicotine containing e-liquids.[3]
Experimental Protocol: Intracellular ROS Assay (DCFDA)

This protocol describes a common method for measuring intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

1. Cell Culture and Seeding:

  • Culture and seed human bronchial epithelial cells (e.g., BEAS-2B or HBEC3-KT) in a 96-well plate as described for the cytotoxicity assay.

2. DCFDA Loading:

  • Remove the culture medium and wash the cells with a warm buffer (e.g., PBS).

  • Load the cells with DCFDA (e.g., 10 µM) in a buffer and incubate for 30-60 minutes at 37°C in the dark.

3. Compound Treatment:

  • Wash the cells to remove the excess DCFDA.

  • Add the medium containing different concentrations of 6-methylnicotine to the wells.

  • Incubate for the desired time period.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence plate reader.

5. Data Analysis:

  • Calculate the fold increase in fluorescence relative to the vehicle control.

Signaling Pathways

As an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), 6-methylnicotine is expected to activate similar downstream signaling pathways as nicotine. Research has confirmed that 6-methylnicotine impacts cancer-related pathways, including those involving NF-κB, EGFR, and MET.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6-Methylnicotine 6-Methylnicotine nAChR nAChR 6-Methylnicotine->nAChR Binds and Activates EGFR EGFR 6-Methylnicotine->EGFR Impacts MET MET 6-Methylnicotine->MET Impacts ROS ROS nAChR->ROS Induces PI3K PI3K nAChR->PI3K Activates IKK IKK ROS->IKK Activates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Proliferation, Inflammation, Survival) Akt->Gene_Expression Promotes IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB (p65) NF-κB (p65) NF-κB_nuc NF-κB (p65) NF-κB (p65)->NF-κB_nuc Translocates NF-κB_nuc->Gene_Expression Promotes Transcription

Caption: Signaling pathways impacted by 6-methylnicotine in bronchial epithelial cells.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel compound like 6-methylnicotine.

G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Test_Compound Test Compound Acquisition (6-Methylnicotine) Assay_Selection Assay Selection (Cytotoxicity, Genotoxicity, ROS) Test_Compound->Assay_Selection Cell_Line Cell Line Selection (e.g., BEAS-2B, HBEC3-KT) Cell_Line->Assay_Selection Cytotoxicity Cytotoxicity Assays (MTT, CCK-8) Assay_Selection->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Assay_Selection->Genotoxicity ROS_Assay ROS Assay (DCFDA) Assay_Selection->ROS_Assay Data_Analysis Quantitative Data Analysis (IC50, Fold Change) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis ROS_Assay->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, RT-PCR) Data_Analysis->Pathway_Analysis Report Comprehensive Toxicity Report Pathway_Analysis->Report

Caption: General workflow for in vitro toxicity screening of 6-methylnicotine.

Conclusion

The initial in vitro toxicity screening of 6-methylnicotine indicates a higher cytotoxic potential and a greater induction of reactive oxygen species in human bronchial epithelial cells compared to nicotine. Furthermore, 6-methylnicotine has been shown to modulate cancer-related signaling pathways, including NF-κB, EGFR, and MET. While these findings provide a crucial preliminary toxicological profile, further research is warranted to establish definitive quantitative measures such as IC50 values and to fully elucidate the long-term consequences of exposure. The experimental protocols and workflows detailed in this guide offer a foundational framework for researchers and drug development professionals to conduct further comprehensive in vitro toxicity assessments of 6-methylnicotine and other novel nicotine analogs.

References

Methodological & Application

Application Notes and Protocols for In Vivo Experimental Design: Studying the Effects of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a novel psychoactive substance in e-cigarette products, often marketed under names like "Metatine" or "NoNic" to navigate regulatory frameworks governing tobacco and nicotine products.[1][2] Preliminary evidence suggests that 6-methylnicotine may exhibit greater potency and toxicity than nicotine, raising significant public health concerns.[1][3] In vitro studies have indicated its higher cytotoxicity in human bronchial epithelial cells, and in vivo data from rat studies suggest a lower median lethal dose (LD50) compared to nicotine, indicating increased toxicity.[1][3][4]

Pharmacologically, 6-methylnicotine is understood to exert its effects through interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), similar to nicotine.[5][6] However, its specific in vivo pharmacokinetic and pharmacodynamic profiles, as well as its long-term toxicological effects, remain largely uncharacterized. These application notes provide a comprehensive guide for designing and conducting in vivo experiments to thoroughly investigate the effects of 6-methylnicotine.

Signaling Pathways

6-methylnicotine, as a nicotinic acetylcholine receptor (nAChR) agonist, is expected to activate downstream signaling cascades similar to nicotine. The primary targets are neuronal nAChRs, which are ligand-gated ion channels. Upon binding of an agonist like 6-methylnicotine, the channel opens, leading to an influx of cations (primarily Na+ and Ca2+), which depolarizes the neuron and triggers a cascade of intracellular events.

nAChR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6-Methylnicotine 6-Methylnicotine nAChR nAChR 6-Methylnicotine->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca2+ Signaling Ion_Influx->Ca_Signal NT_Release Neurotransmitter Release (e.g., Dopamine) Depolarization->NT_Release Gene_Expression Gene Expression Changes Ca_Signal->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Ca_Signal->Synaptic_Plasticity

Figure 1: Proposed nAChR signaling pathway for 6-methylnicotine.

Experimental Workflow

A systematic in vivo investigation of 6-methylnicotine should follow a structured workflow, progressing from initial characterization to more complex behavioral and toxicological assessments.

Experimental Workflow cluster_behavioral Behavioral Assays Animal_Model Animal Model Selection (e.g., C57BL/6J mice, Sprague-Dawley rats) Dose_Selection Dose-Range Finding Study (Acute Toxicity - LD50) Animal_Model->Dose_Selection PK_Study Pharmacokinetic (PK) Study (Single Dose, IV & PO/IP) Dose_Selection->PK_Study PD_Study Pharmacodynamic (PD) & Behavioral Studies PK_Study->PD_Study Tox_Study Toxicology Studies (Sub-chronic & Chronic) PD_Study->Tox_Study Locomotor Locomotor Activity PD_Study->Locomotor Data_Analysis Data Analysis & Interpretation Tox_Study->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting CPP Conditioned Place Preference (CPP) Self_Admin Self-Administration Withdrawal Withdrawal Assessment

Figure 2: General experimental workflow for in vivo studies of 6-methylnicotine.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 6-methylnicotine.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Methodology:

  • Dose Administration:

    • Intravenous (IV) bolus dose (e.g., 0.1 mg/kg) via the tail vein to determine baseline kinetic parameters.

    • Oral gavage (PO) or intraperitoneal (IP) injection (e.g., 1 mg/kg) to assess bioavailability.

  • Blood Sampling:

    • Serial blood samples (approx. 100 µL) collected from the saphenous vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.

  • Sample Processing:

    • Plasma separated by centrifugation.

    • Urine and feces collected over 24 hours in metabolic cages.

  • Bioanalysis:

    • Quantification of 6-methylnicotine and its potential metabolites (e.g., 6-methylcotinine) in plasma, urine, and fecal homogenates using a validated LC-MS/MS method.[7]

  • Data Analysis:

    • Pharmacokinetic parameters calculated using non-compartmental analysis (e.g., Phoenix WinNonlin).

Data Presentation:

ParameterUnitIV AdministrationPO/IP Administration
Cmaxng/mL
Tmaxh
AUC(0-t)ngh/mL
AUC(0-inf)ngh/mL
t1/2h
CLL/h/kg
VdL/kg
F (%)%N/A
Behavioral Assays

Objective: To assess the rewarding, reinforcing, and addictive potential of 6-methylnicotine.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Methodology:

  • Habituate mice to open-field arenas for 30 minutes.

  • Administer 6-methylnicotine (e.g., 0.1, 0.5, 1.0 mg/kg, IP) or saline.

  • Record locomotor activity (distance traveled, rearing frequency) for 60 minutes using an automated tracking system.

Methodology:

  • Pre-conditioning: Allow mice to freely explore a two-chamber apparatus and record baseline preference.

  • Conditioning (8 days):

    • Administer 6-methylnicotine and confine the mouse to one chamber for 30 minutes on alternating days.

    • Administer saline and confine the mouse to the other chamber on the other days.

  • Post-conditioning (Test Day): Place the mouse in the apparatus with free access to both chambers and record the time spent in each.

Methodology:

  • Surgically implant a catheter into the jugular vein of rats.

  • Allow rats to recover and then train them to press a lever for food reinforcement.

  • Substitute food with IV infusions of 6-methylnicotine (e.g., 0.01, 0.03, 0.06 mg/kg/infusion) on a fixed-ratio schedule.

  • Measure the number of infusions earned per session to determine reinforcing efficacy.

Data Presentation:

Behavioral AssayDependent VariableVehicle Control6-Methylnicotine (Low Dose)6-Methylnicotine (Mid Dose)6-Methylnicotine (High Dose)
Locomotor ActivityTotal Distance (cm)
Rearing Frequency
CPPTime in Drug-Paired Chamber (s)
Self-AdministrationInfusions per Session
Toxicological Assessment

Objective: To evaluate the acute and sub-chronic toxicity of 6-methylnicotine.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Methodology:

  • Administer escalating single doses of 6-methylnicotine to different groups of rats via the intended route of human exposure (e.g., oral or inhalation).

  • Observe animals for clinical signs of toxicity and mortality for 14 days.

  • Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Methodology:

  • Administer 6-methylnicotine daily for 28 days at three dose levels (low, mid, high) and a vehicle control.

  • Monitor clinical signs, body weight, and food/water consumption throughout the study.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Conduct a full necropsy and histopathological examination of major organs.

Data Presentation:

ParameterUnitControl6-Methylnicotine (Low Dose)6-Methylnicotine (Mid Dose)6-Methylnicotine (High Dose)
Hematology
Red Blood Cells10^6/µL
Hemoglobing/dL
White Blood Cells10^3/µL
Clinical Chemistry
ALTU/L
ASTU/L
BUNmg/dL
Creatininemg/dL
Organ Weights
Liverg
Kidneysg
Lungsg
Braing
Histopathology
Liver(Microscopic Findings)
Lungs(Microscopic Findings)

Conclusion

The provided application notes and protocols offer a robust framework for the in vivo investigation of 6-methylnicotine. Given the limited data available and the potential for increased potency and toxicity compared to nicotine, a cautious and systematic approach is paramount.[1][3] The findings from these studies will be critical for informing regulatory agencies, healthcare professionals, and the public about the potential health risks associated with this emerging nicotine analog. Further research into the chronic effects and developmental toxicity of 6-methylnicotine is also warranted.

References

Application Notes and Protocols for the Analytical Detection of 6-Methylnicotine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine (6-MN), a synthetic analog of nicotine (B1678760), has emerged in consumer products, prompting significant interest from the public health and drug development sectors.[1] Its structural similarity to nicotine suggests a potential for comparable physiological effects and addictive properties, necessitating robust analytical methods for its detection and quantification in biological matrices.[1] These methods are crucial for pharmacokinetic studies, toxicological risk assessment, and monitoring exposure in preclinical and clinical research. This document provides detailed application notes and protocols for the analysis of 6-methylnicotine in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Analytical Methods Overview

The quantification of 6-methylnicotine in biological samples such as urine, blood, plasma, and serum predominantly relies on chromatographic separation coupled with mass spectrometric detection. Both GC-MS and LC-MS/MS offer the high selectivity and sensitivity required for accurate measurements at trace levels.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and suitability for a wide range of analytes in complex matrices. It generally involves a straightforward sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful technique for the analysis of volatile and semi-volatile compounds like 6-methylnicotine. Sample preparation may involve liquid-liquid extraction followed by derivatization, although direct injection of the extract is also common.

Experimental Protocols

The following are detailed protocols for the analysis of 6-methylnicotine in biological samples. These protocols are based on established methods for nicotine and its metabolites and can be adapted and validated for 6-methylnicotine.

Protocol 1: Quantification of 6-Methylnicotine in Human Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of 6-methylnicotine in human urine using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw frozen urine samples at room temperature and vortex for 15 seconds.

  • Pipette 250 µL of urine into a 2 mL polypropylene (B1209903) microcentrifuge tube.

  • Add 40 µL of an internal standard solution (e.g., 6-methylnicotine-d3 at 250 ng/mL in methanol).

  • Add 50 µL of 5 N sodium hydroxide (B78521) to basify the sample.

  • Add 1.5 mL of an extraction solvent (e.g., 50:50 methylene (B1212753) chloride:diethyl ether) and vortex for 1.5 minutes.[2]

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[2]

  • Transfer 1 mL of the upper organic layer to a clean 1.5 mL HPLC vial.

  • Add 10 µL of 0.25 N hydrochloric acid to the extract.[2]

  • Evaporate the solvent to dryness at 35°C under a gentle stream of nitrogen.[2]

  • Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., water with 0.1% formic acid).[2]

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Hypothetical)

The specific MRM transitions for 6-methylnicotine and its deuterated internal standard would need to be optimized. Based on the structure of 6-methylnicotine (m/z 177.2), a potential precursor ion would be [M+H]+. Fragmentation would likely occur at the pyrrolidine (B122466) ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
6-Methylnicotine177.2To be determined empirically
6-Methylnicotine-d3 (IS)180.2To be determined empirically

4. Method Validation

The method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be prepared by spiking blank urine with known concentrations of 6-methylnicotine. A linear range appropriate for the expected sample concentrations should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

  • Matrix Effect: Assessed to ensure that components of the urine matrix do not interfere with the ionization of the analyte.

  • Stability: The stability of 6-methylnicotine in urine under various storage conditions should be evaluated.

Protocol 2: Quantification of 6-Methylnicotine in Human Plasma/Serum by GC-MS

This protocol provides a framework for analyzing 6-methylnicotine in plasma or serum using gas chromatography-mass spectrometry. 6-methylnicotine has been successfully used as an internal standard in GC-MS methods for nicotine, indicating its suitability for this technique.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of plasma or serum into a glass test tube.

  • Add a known amount of an appropriate internal standard (e.g., quinoline).

  • Add 5 N NaOH to basify the sample.

  • Add 5 mL of methyl t-butyl ether (MTBE) as the extraction solvent.[5]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • The extract can be concentrated if necessary by evaporating the solvent under a gentle stream of nitrogen.

  • Reconstitute in a suitable solvent for GC-MS injection (e.g., ethyl acetate).

  • Transfer to a GC-MS autosampler vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector operating in selected ion monitoring (SIM) mode.

  • GC Column: A DB-5MS capillary column (30 m × 0.25 mm i.d.; 0.25-μm film thickness) or similar.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[4]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 200°C at 15°C/minute.

    • Ramp 2: Increase to 300°C at 20°C/minute.[4]

  • Injection Mode: Splitless[4]

3. Selected Ion Monitoring (SIM)

The monitored ions for quantitation would be selected based on the mass spectrum of 6-methylnicotine. For nicotine, m/z 84 is a major fragment ion, and a similar fragmentation pattern might be expected for 6-methylnicotine.[4]

CompoundQuantitation Ion (m/z)Qualifier Ion (m/z)
6-MethylnicotineTo be determinedTo be determined
Internal StandardTo be determinedTo be determined

4. Method Validation

Similar to the LC-MS/MS method, the GC-MS method must be fully validated for linearity, LOD, LOQ, accuracy, precision, and stability in plasma/serum.

Data Presentation

The following tables summarize expected quantitative data for analytical methods for 6-methylnicotine, based on published methods for nicotine and its metabolites. These values should serve as a benchmark for method development and validation.

Table 1: Expected Performance of a Validated LC-MS/MS Method for 6-Methylnicotine in Urine

ParameterExpected ValueReference for Similar Analytes
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)0.1 - 1.0 ng/mL[6]
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL[6]
Accuracy (% Bias)Within ±15%[3]
Precision (% CV)< 15%[3]

Table 2: Expected Performance of a Validated GC-MS Method for 6-Methylnicotine in Plasma/Serum

ParameterExpected ValueReference for Similar Analytes
Linearity (r²)> 0.99[7]
Limit of Detection (LOD)0.1 - 0.5 ng/mL
Limit of Quantification (LOQ)0.5 - 1.0 ng/mL[7]
Accuracy (% Recovery)90 - 110%[7]
Precision (% RSD)< 10%

Visualization of Metabolic Pathway and Experimental Workflow

Metabolic Pathway of 6-Methylnicotine

The metabolism of 6-methylnicotine shares routes with nicotine but is dominated by N-oxidation, likely mediated by Flavin-containing monooxygenase 3 (FMO3), in contrast to the C-oxidation dominance in nicotine metabolism via CYP2A6.[5][8][9] Several metabolites have been identified in human and mouse urine.[5][8][9]

G cluster_0 Metabolic Activation of 6-Methylnicotine 6-Methylnicotine 6-Methylnicotine 6-Methylnicotine-N'-oxide 6-Methylnicotine-N'-oxide 6-Methylnicotine->6-Methylnicotine-N'-oxide N-oxidation (FMO3) 6-Methylcotinine 6-Methylcotinine 6-Methylnicotine->6-Methylcotinine C-oxidation (CYP2A6) 6-Methyl-3'-hydroxycotinine 6-Methyl-3'-hydroxycotinine 6-Methylcotinine->6-Methyl-3'-hydroxycotinine 6-Methylcotinine-N-oxide 6-Methylcotinine-N-oxide 6-Methylcotinine->6-Methylcotinine-N-oxide

Metabolic pathway of 6-methylnicotine.

General Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of 6-methylnicotine in a biological sample using LC-MS/MS.

G Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing and Quantification LCMS->Data

LC-MS/MS analytical workflow for 6-methylnicotine.

References

Application Notes and Protocols for the Use of (+/-)-6-Methylnicotine in Rodent Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-6-Methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a compound of interest in addiction research. Its structural similarity to nicotine suggests a comparable mechanism of action through nicotinic acetylcholine (B1216132) receptors (nAChRs), which are critically involved in the reinforcing and dependence-producing effects of nicotine. These application notes provide a comprehensive overview of the use of this compound in established rodent models of addiction, including self-administration, conditioned place preference (CPP), and withdrawal. The following sections detail experimental protocols, summarize available quantitative data, and visualize relevant biological pathways to guide researchers in investigating the addictive potential of this compound.

Mechanism of Action and Signaling Pathways

This compound, like nicotine, is believed to exert its effects primarily by acting as an agonist at nAChRs. These receptors are ligand-gated ion channels widely distributed throughout the central nervous system. The activation of nAChRs, particularly the α4β2 and α7 subtypes, in key brain regions of the reward pathway, such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc), is crucial for the reinforcing effects of nicotine.

Upon binding of an agonist like this compound, nAChRs undergo a conformational change, leading to the influx of cations, primarily Na+ and Ca2+. This influx causes neuronal depolarization and the release of various neurotransmitters, most notably dopamine (B1211576) in the NAc. The surge of dopamine in this region is a hallmark of the rewarding effects of addictive drugs.

Chronic stimulation of nAChRs by agonists can lead to receptor upregulation and desensitization, contributing to tolerance and dependence. Downstream of receptor activation, intracellular signaling cascades are initiated, involving second messengers like cyclic AMP (cAMP) and the activation of protein kinases. A key transcription factor implicated in the long-term changes in gene expression that underlie addiction is the cAMP response element-binding protein (CREB). The phosphorylation of CREB (pCREB) in response to drug exposure can lead to alterations in synaptic plasticity and contribute to the development and maintenance of addictive behaviors.

nAChR Signaling Pathway in Addiction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (NAc) 6-Methylnicotine 6-Methylnicotine nAChR nAChR (e.g., α4β2, α7) 6-Methylnicotine->nAChR binds & activates Ca_ influx Ca²⁺ Influx nAChR->Ca_ influx leads to Dopamine_Vesicle Dopamine Vesicles Ca_ influx->Dopamine_Vesicle triggers fusion Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release results in Dopamine_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_Release->Dopamine_Receptor binds to AC Adenylyl Cyclase Dopamine_Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (ΔFosB, etc.) pCREB->Gene_Expression regulates Plasticity Synaptic Plasticity & Addiction Gene_Expression->Plasticity

Figure 1. Simplified signaling pathway of this compound in addiction.

Data Presentation

Table 1: Comparative Behavioral and Physiological Effects of this compound and (-)-Nicotine in Female Wistar Rats[1][2]
ParameterSubstanceDose (s.c.)Effect
Rectal Temperature This compound0.8 mg/kgDecrease, similar to nicotine
(-)-Nicotine0.8 mg/kgDecrease
Wheel Activity This compound0.8 mg/kgSuppression, similar to nicotine
(-)-Nicotine0.8 mg/kgSuppression
Nociception (Tail-withdrawal) This compound0.4 mg/kgIncreased latency
This compound0.8 mg/kgIncreased latency
(-)-Nicotine0.8 mg/kgNo significant effect
Vapor Self-Administration This compound10 mg/mLComparable to nicotine
(-)-Nicotine10 mg/mLComparable to this compound
Table 2: Potency and Toxicity Comparison
ParameterComparisonDetailsReference
Ex-vivo nAChR Binding (-)-6-Methylnicotine is ~3-fold more potent than (-)-nicotine.Competition binding assay in rat brain membrane.[1]
In-vivo Potency (mice) This compound is ~3-fold more potent in antinociception and ~5-fold more potent in inhibiting spontaneous activity than (+/-)-nicotine.Tail-withdrawal and spontaneous activity assays.[1]
Toxicity (rats) The LD50 of 6-Methylnicotine is 1.5 to 3 times lower than that of nicotine.Suggests greater toxicity.[2]

Experimental Protocols

The following protocols are adapted from established methods for studying nicotine addiction in rodents and should be optimized for this compound based on its known potency and the specific research question.

Intravenous Self-Administration

This model assesses the reinforcing properties of a drug.

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and an infusion pump connected to a swivel system allowing for drug delivery to a freely moving animal.

Procedure:

  • Surgery: Rats are anesthetized and surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is externalized on the back of the animal.

  • Recovery: Animals are allowed to recover for at least 5-7 days post-surgery. During this period, catheters are flushed daily with heparinized saline to maintain patency.

  • Acquisition:

    • Animals are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.03 mg/kg/infusion, a dose often used for nicotine) and the simultaneous presentation of a cue light for a short duration (e.g., 5 seconds).

    • Pressing the inactive lever has no programmed consequences.

    • A time-out period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in further infusions.

    • Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Dose-Response Evaluation: Once stable responding is established, the dose of this compound can be varied across sessions to determine the dose-response curve. It is recommended to test a range of doses (e.g., 0.01, 0.03, 0.06 mg/kg/infusion) in a counterbalanced order.

  • Extinction and Reinstatement:

    • Extinction: Following the dose-response evaluation, saline is substituted for this compound. Sessions continue until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three days of self-administration).

    • Reinstatement: The ability of drug-associated cues, stress, or a priming injection of this compound to reinstate drug-seeking behavior (i.e., pressing the active lever) can be assessed.

Self-Administration Workflow A Jugular Vein Catheterization Surgery B Recovery (5-7 days) Catheter Maintenance A->B C Acquisition of Self-Administration (e.g., 0.03 mg/kg/infusion) B->C D Dose-Response Testing (Varying doses) C->D E Extinction Training (Saline substitution) D->E F Reinstatement Test (Cue, Stress, or Drug Prime) E->F

Figure 2. Experimental workflow for intravenous self-administration.

Conditioned Place Preference (CPP)

This paradigm measures the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral starting chamber in the center.

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, each animal is placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes).

    • The time spent in each of the two larger chambers is recorded to determine any initial preference. An unbiased design, where the drug is paired with the initially non-preferred side for half the animals and the preferred side for the other half, is recommended.

  • Conditioning:

    • This phase typically lasts for 6-8 days, with one session per day.

    • On drug conditioning days (e.g., Days 2, 4, 6, 8), animals receive an injection of this compound (e.g., subcutaneous doses ranging from 0.1 to 1.0 mg/kg) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).

    • On control days (e.g., Days 3, 5, 7), animals receive a vehicle injection (e.g., saline) and are confined to the opposite conditioning chamber for the same duration.

  • Post-Conditioning (Test Day):

    • On the day after the last conditioning session, animals are placed back in the central chamber in a drug-free state and allowed to freely explore all three chambers for the same duration as in the pre-conditioning phase.

    • The time spent in each chamber is recorded.

    • A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease suggests conditioned place aversion.

CPP Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning PreTest Day 1: Baseline Preference Test (Free exploration) DrugDay Drug Days (e.g., 2, 4, 6, 8) This compound injection + Confinement to Paired Chamber PreTest->DrugDay SalineDay Saline Days (e.g., 3, 5, 7) Saline injection + Confinement to Unpaired Chamber PreTest->SalineDay PostTest Test Day: Drug-Free (Free exploration) Measure time in each chamber DrugDay->PostTest SalineDay->PostTest

Figure 3. Experimental workflow for conditioned place preference.

Assessment of Withdrawal Symptoms

This involves observing behavioral and physiological signs after the cessation of chronic drug administration.

Procedure:

  • Induction of Dependence:

    • Animals are treated with this compound for a prolonged period (e.g., 7-14 days). This can be achieved through:

      • Repeated injections: Subcutaneous injections once or twice daily.

      • Continuous infusion: Osmotic minipumps implanted subcutaneously to deliver a constant dose.

      • Vapor exposure: Inhalation of vaporized this compound in specialized chambers.

  • Withdrawal Assessment:

    • Spontaneous Withdrawal: Drug administration is abruptly stopped, and withdrawal signs are monitored at various time points (e.g., 12, 24, 48, 72 hours) after the last dose.

    • Precipitated Withdrawal: In drug-dependent animals, withdrawal can be induced by administering a nAChR antagonist, such as mecamylamine (B1216088) (e.g., 1-2 mg/kg, s.c.). This produces a more synchronized and robust withdrawal syndrome.

  • Measurement of Withdrawal Signs:

    • Somatic Signs: A checklist of observable physical signs is used. For rodents, these include:

      • Gasps/writhes

      • Head shakes

      • Body tremors

      • Ptosis (drooping eyelids)

      • Teeth chattering/chewing

      • Yawning

      • Grooming

    • Affective Signs: Behavioral tests are used to assess anxiety-like and depressive-like states:

      • Elevated Plus Maze: Measures anxiety-like behavior based on the time spent in the open versus closed arms of the maze.

      • Light-Dark Box: Assesses anxiety-like behavior based on the time spent in the light versus dark compartments.

      • Forced Swim Test or Tail Suspension Test: Measures behavioral despair, an indicator of a depressive-like state.

    • Hyperalgesia: Increased sensitivity to a noxious stimulus can be measured using the hot plate or tail-flick test.

Table 3: Checklist for Somatic Withdrawal Signs in Rodents
SignDescription
Gasps/Writhes Abdominal constrictions and stretching.
Head Shakes Rapid side-to-side head movements.
Body Tremors Shaking of the entire body.
Ptosis Drooping of the upper eyelids.
Teeth Chattering Audible grinding or chattering of the teeth.
Yawning Exaggerated opening of the mouth.
Excessive Grooming Repetitive and intense grooming behavior.

Conclusion

The available evidence suggests that this compound shares many of the behavioral and physiological effects of nicotine, indicating a potential for abuse and dependence. The protocols outlined in these application notes provide a framework for rigorously evaluating its addictive properties in established rodent models. Given the indications of higher potency and toxicity compared to nicotine, careful dose selection and monitoring of animal welfare are paramount. Further research is necessary to fully characterize the dose-response relationships in various addiction models, the specific nAChR subtype affinities of its enantiomers, and its detailed downstream neurochemical effects. Such studies will be crucial for understanding the public health implications of this emerging nicotine analog.

References

Application of 6-Methylnicotine in Neuroscience Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-methylnicotine presents a compelling pharmacological tool for the investigation of nicotinic acetylcholine (B1216132) receptors (nAChRs) and their role in various neurological processes. This synthetic analog of nicotine (B1678760) exhibits a distinct pharmacological profile, offering potential for subtype-selective targeting and the elucidation of nicotinic signaling pathways. This document provides a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visualizations of associated signaling and experimental workflows.

Introduction

6-Methylnicotine is a structural analog of nicotine, characterized by a methyl group substitution at the 6-position of the pyridine (B92270) ring. This modification alters its interaction with nAChRs, leading to differences in binding affinity, potency, and functional activity compared to its parent compound. Emerging research suggests that 6-methylnicotine is a potent agonist at various nAChR subtypes, making it a valuable ligand for studying the physiological and pathological roles of these receptors in the central nervous system. Its investigation is particularly relevant for understanding neurotransmitter release, and the mechanisms underlying nicotine addiction and other neurological disorders.

Data Presentation

The following tables summarize the available quantitative data for 6-methylnicotine and nicotine, providing a comparative view of their pharmacological properties. Due to the emerging nature of 6-methylnicotine research, comprehensive binding affinity and functional potency data across all nAChR subtypes are still being actively investigated. The presented data is based on available literature and should be considered in the context of the specific experimental conditions.

Table 1: Comparative Vasoactive Effects of (S)-6-Methylnicotine and (S)-Nicotine

CompoundEC50 (µM) for Relaxation in Murine Superior Mesenteric Artery
(S)-6-Methylnicotine0.9 ± 0.4
(S)-Nicotine2.7 ± 0.1

Data from in vitro studies on isolated murine blood vessels. Relaxation was shown to be nitric oxide-dependent.[1]

Table 2: In Vitro Receptor Activation Profile

CompoundnAChR SubtypeRelative Activation Compared to Nicotine
(S)-6-Methylnicotineα4β2Similar
(S)-6-Methylnicotineα3β4Similar
(S)-6-Methylnicotineα6/3β2β3Similar

Data from an in vitro agonist Fluorometric Imaging Plate Reader (FLIPR) assay.[2]

Signaling Pathways and Experimental Workflows

The interaction of 6-methylnicotine with nAChRs triggers a cascade of intracellular signaling events that are crucial for its effects on neuronal function. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow for studying this compound.

Methylnicotine 6-Methylnicotine nAChR nAChR (e.g., α4β2, α7) Methylnicotine->nAChR Binds to & Activates Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Dopamine_Release Dopamine (B1211576) Release Ca_Influx->Dopamine_Release Triggers Vesicular Release PI3K PI3K Ca_Influx->PI3K ERK ERK/MAPK Ca_Influx->ERK Neuronal_Activity Altered Neuronal Activity & Plasticity Dopamine_Release->Neuronal_Activity Akt Akt PI3K->Akt CREB CREB Akt->CREB Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression ERK->CREB Gene_Expression->Neuronal_Activity

Figure 1: Proposed signaling cascade following 6-methylnicotine binding to nAChRs.

Start Start Animal_Prep Animal Preparation (e.g., Rat with Guide Cannula) Start->Animal_Prep Probe_Insertion Microdialysis Probe Insertion into Target Brain Region Animal_Prep->Probe_Insertion Baseline Baseline Sample Collection (aCSF Perfusion) Probe_Insertion->Baseline Drug_Admin Systemic Administration of 6-Methylnicotine or Vehicle Baseline->Drug_Admin Sample_Collection Post-injection Dialysate Sample Collection Drug_Admin->Sample_Collection Analysis Neurotransmitter Quantification (e.g., Dopamine via HPLC-ECD) Sample_Collection->Analysis Data_Analysis Data Analysis (% Change from Baseline) Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for in vivo microdialysis to measure neurotransmitter release.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 6-methylnicotine in research. The following protocols are adapted from established methods for studying nicotinic compounds.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 6-methylnicotine for specific nAChR subtypes.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions).

  • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine for α4β2*, [¹²⁵I]α-bungarotoxin for α7).

  • 6-methylnicotine dilutions.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype using standard homogenization and centrifugation techniques.

  • Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of 6-methylnicotine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of 6-methylnicotine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of 6-methylnicotine on dopamine release in a specific brain region (e.g., nucleus accumbens) of a freely moving animal.

Materials:

  • Male Wistar or Sprague-Dawley rats.

  • Stereotaxic apparatus.

  • Guide cannula and microdialysis probes.

  • Artificial cerebrospinal fluid (aCSF).

  • 6-methylnicotine solution for injection (dissolved in saline).

  • HPLC system with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow for a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

  • Drug Administration: Administer 6-methylnicotine (e.g., 0.4 mg/kg, subcutaneous) or vehicle.

  • Sample Collection: Continue collecting dialysate samples at regular intervals for at least two hours post-injection.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of 6-methylnicotine to the vehicle control.

Protocol 3: Locomotor Activity Assessment

Objective: To evaluate the effect of 6-methylnicotine on spontaneous locomotor activity in rodents.

Materials:

  • Male mice (e.g., C57BL/6).

  • Open-field activity chambers equipped with infrared beams.

  • 6-methylnicotine solution for injection.

Procedure:

  • Habituation: Habituate the mice to the testing room and the injection procedure for at least two days prior to the experiment.

  • Drug Administration: On the test day, administer 6-methylnicotine (e.g., 0.4 or 0.8 mg/kg, subcutaneous) or vehicle.

  • Locomotor Activity Recording: Immediately after injection, place the mouse in the center of the open-field chamber and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and compare the total activity between the 6-methylnicotine and vehicle groups.

Conclusion

6-Methylnicotine is a valuable research tool for neuroscientists investigating the nicotinic cholinergic system. Its distinct pharmacological properties, including its potency at various nAChR subtypes, make it a useful probe for dissecting the roles of these receptors in health and disease. The provided data, protocols, and visualizations serve as a starting point for researchers to design and execute rigorous studies to further elucidate the neurobiology of 6-methylnicotine. As research in this area progresses, a more complete understanding of its subtype selectivity and downstream signaling effects will undoubtedly emerge, further solidifying its place in the neuroscience research toolkit.

References

Application Note: Quantification of 6-Methylnicotine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotine is a synthetic analog of nicotine (B1678760) that has emerged in novel nicotine delivery products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its pharmacological and toxicological profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of xenobiotics and their metabolites due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for the quantification of 6-methylnicotine and its primary metabolites—6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide—in biological matrices such as plasma and urine.

Recent studies have shown that the metabolism of 6-methylnicotine differs from that of nicotine, with N-oxidation playing a more dominant role.[1][2] The primary metabolites identified correspond to those of nicotine but with an increased mass of 14 Da due to the additional methyl group.[1][2] This application note outlines a robust LC-MS/MS method, including sample preparation, chromatographic separation, and mass spectrometric detection, and provides example quantitative data.

Metabolic Pathway of 6-Methylnicotine

The metabolic pathway of 6-methylnicotine is predicted to parallel that of nicotine, involving oxidation of the pyridine (B92270) and pyrrolidine (B122466) rings. The major metabolites that have been identified are 6-methylcotinine, 6-methyl-3'-hydroxycotinine, and 6-methylcotinine-N-oxide.

Metabolic Pathway of 6-Methylnicotine 6-Methylnicotine 6-Methylnicotine 6-Methylcotinine 6-Methylcotinine 6-Methylnicotine->6-Methylcotinine CYP2A6 (minor) 6-Methylcotinine-N-oxide 6-Methylcotinine-N-oxide 6-Methylnicotine->6-Methylcotinine-N-oxide FMO3 (major) 6-Methyl-3'-hydroxycotinine 6-Methyl-3'-hydroxycotinine 6-Methylcotinine->6-Methyl-3'-hydroxycotinine CYP2A6

Metabolic Pathway of 6-Methylnicotine.

Experimental Protocols

This section details the experimental procedures for the quantification of 6-methylnicotine and its metabolites in biological matrices.

Sample Preparation

Objective: To extract the analytes of interest from the biological matrix and remove potential interferences.

Method 1: Protein Precipitation (for Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., d4-6-methylnicotine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction (for Urine)

  • To 200 µL of urine sample, add 50 µL of internal standard solution and 50 µL of 5 M sodium hydroxide.

  • Add 1 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Liquid Chromatography

Objective: To achieve chromatographic separation of the analytes.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B for 0.5 min, linear gradient to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min.
Mass Spectrometry

Objective: To detect and quantify the analytes using tandem mass spectrometry.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Collision Gas Nitrogen

Predicted MRM Transitions

The following table lists the predicted precursor and product ions for 6-methylnicotine and its metabolites. These transitions are based on the known fragmentation patterns of nicotine and its metabolites and the addition of a methyl group (+14 Da). These transitions should be confirmed experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
6-Methylnicotine177.1144.1
6-Methylcotinine191.198.1
6-Methyl-3'-hydroxycotinine207.1146.1
6-Methylcotinine-N-oxide207.1190.1
d4-6-Methylnicotine (Internal Standard)181.1148.1

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the LC-MS/MS method. These values are representative and should be established during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)
6-Methylnicotine0.5 - 500> 0.995
6-Methylcotinine0.5 - 500> 0.995
6-Methyl-3'-hydroxycotinine1.0 - 1000> 0.995
6-Methylcotinine-N-oxide1.0 - 1000> 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (ng/mL)Precision (%CV)Accuracy (%Bias)
6-Methylnicotine1.5< 15± 15
75< 15± 15
400< 15± 15
6-Methylcotinine1.5< 15± 15
75< 15± 15
400< 15± 15
6-Methyl-3'-hydroxycotinine3.0< 15± 15
150< 15± 15
800< 15± 15
6-Methylcotinine-N-oxide3.0< 15± 15
150< 15± 15
800< 15± 15

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
6-Methylnicotine85 - 11585 - 115
6-Methylcotinine85 - 11585 - 115
6-Methyl-3'-hydroxycotinine85 - 11585 - 115
6-Methylcotinine-N-oxide85 - 11585 - 115

Experimental Workflow

The overall experimental workflow for the quantification of 6-methylnicotine and its metabolites is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Biological_Sample Biological Sample (Plasma or Urine) Spike_IS Spike with Internal Standard Biological_Sample->Spike_IS Extraction Protein Precipitation or LLE Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

LC-MS/MS Experimental Workflow.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of 6-methylnicotine and its major metabolites in biological matrices. The described protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals. The provided methodologies and workflows can be adapted and validated for specific research needs, enabling robust and reliable bioanalysis of this novel nicotine analog.

References

Protocol for Assessing the Binding Affinity of 6-Methylnicotine to Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their role in various physiological processes and pathological conditions, including nicotine (B1678760) addiction, neurodegenerative diseases, and certain cancers, makes them a critical target for drug discovery and development. 6-methylnicotine, a nicotine analog, is a compound of interest for its potential to selectively target nAChR subtypes. Understanding its binding affinity is a crucial first step in characterizing its pharmacological profile.

This document provides a detailed protocol for determining the binding affinity of 6-methylnicotine to various nAChR subtypes using a competitive radioligand binding assay. Additionally, a protocol for a functional calcium imaging assay is included to complement the binding data with a measure of the compound's functional activity.

nAChR Signaling Pathway

Upon binding of an agonist, such as acetylcholine or nicotine analogs, nAChRs undergo a conformational change that opens an intrinsic ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the cell membrane. The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways, which are involved in diverse cellular processes like cell survival and proliferation.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Channel_Opening Channel Opening nAChR->Channel_Opening Conformational change Agonist Agonist (e.g., 6-Methylnicotine) Agonist->nAChR Binds to receptor Cation_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: Agonist binding to nAChR triggers channel opening and downstream signaling.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes a competition binding assay to determine the inhibition constant (Ki) of 6-methylnicotine for specific nAChR subtypes. The assay measures the ability of the unlabeled test compound (6-methylnicotine) to displace a radiolabeled ligand with known affinity for the receptor.

Experimental Workflow Diagram

Binding_Assay_Workflow Receptor_Prep 1. Receptor Preparation (Cell Membranes) Incubation 3. Incubation (Receptor + Radioligand + 6-Methylnicotine) Receptor_Prep->Incubation Ligand_Prep 2. Ligand Preparation (Radioligand & 6-Methylnicotine) Ligand_Prep->Incubation Filtration 4. Separation (Rapid Vacuum Filtration) Incubation->Filtration Counting 5. Quantification (Scintillation Counting) Filtration->Counting Analysis 6. Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7) or from brain tissue rich in the target receptor.

  • Radioligand: A high-affinity radiolabeled nAChR ligand. The choice of radioligand depends on the nAChR subtype being studied.

    • For α4β2 nAChRs: [³H]Epibatidine or [³H]Cytisine.

    • For α7 nAChRs: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).

  • Test Compound: 6-methylnicotine.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, epibatidine).

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail.

  • 96-well plates.

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of 6-methylnicotine in binding buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Binding buffer, radioligand (at a concentration near its Kd), and cell membranes.

      • Non-specific Binding: Binding buffer, radioligand, non-specific binding control (e.g., 10 µM nicotine), and cell membranes.

      • Competition: Binding buffer, radioligand, varying concentrations of 6-methylnicotine, and cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes). Incubation conditions should be optimized for the specific receptor subtype and radioligand.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the 6-methylnicotine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 6-methylnicotine that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Imaging

This protocol measures the functional activity of 6-methylnicotine by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing nAChRs.

Materials and Reagents:

  • Cells: Cell line (e.g., SH-SY5Y, HEK293) stably or transiently expressing the nAChR subtype of interest.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 6-Methylnicotine.

  • Positive Control: A known nAChR agonist (e.g., acetylcholine, nicotine).

  • Antagonist (for validation): A known nAChR antagonist (e.g., mecamylamine).

  • Pluronic F-127.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with an integrated fluidic dispenser.

Protocol:

  • Cell Plating:

    • Plate the cells in the appropriate assay plates and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

    • Record a baseline fluorescence reading.

    • Add varying concentrations of 6-methylnicotine (or the positive control) to the wells using the integrated fluidic dispenser.

    • Continuously record the fluorescence signal for a set period to capture the calcium transient.

Data Analysis:

  • Calculate Response:

    • The response is typically calculated as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀), where F is the peak fluorescence and F₀ is the baseline fluorescence.

  • Determine EC50:

    • Plot the response against the logarithm of the 6-methylnicotine concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of 6-methylnicotine that produces 50% of the maximal response).

Data Presentation

Table 1: Binding Affinities (Ki) of Nicotine Analogs at Rat Brain nAChRs [1]

CompoundnAChR SubtypeKi (nM)
Nicotine α4β20.8 ± 0.1
α71300 ± 200
5'-trans-Methylnicotine α4β21.8 ± 0.2
α71800 ± 300
5'-cis-Methylnicotine α4β241 ± 5
α74500 ± 600

Data is presented as mean ± S.D. Data for methylnicotine analogs are from a study involving a systematic methyl scan of the nicotine molecule.[1]

Conclusion

The protocols outlined in this document provide a robust framework for assessing the binding affinity and functional activity of 6-methylnicotine at various nAChR subtypes. The competitive radioligand binding assay is a direct measure of the compound's affinity for the receptor, while the calcium imaging assay provides valuable information about its functional consequences. Together, these assays will enable a comprehensive pharmacological characterization of 6-methylnicotine, which is essential for its further development as a research tool or therapeutic agent.

References

use of 6-methylnicotine as a research tool for cholinergic system studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine, a synthetic analog of nicotine (B1678760), is emerging as a valuable research tool for investigating the complexities of the cholinergic nervous system. Its structural similarity to nicotine, with the addition of a methyl group on the pyridine (B92270) ring, makes it a compelling molecule for probing the structure-activity relationships of nicotinic acetylcholine (B1216132) receptors (nAChRs). This document provides detailed application notes, experimental protocols, and available pharmacological data to guide researchers in utilizing 6-methylnicotine for their studies.

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in a wide array of physiological processes, including cognitive function, reward, and addiction.[1] The diversity of nAChR subtypes, formed by different combinations of α and β subunits, presents a significant challenge in developing subtype-selective ligands.[2] Understanding how modifications to the nicotine scaffold, such as the addition of a methyl group, affect interactions with these subtypes is crucial for the design of novel therapeutics with improved selectivity and efficacy.

Pharmacological Data

While comprehensive data on the subtype selectivity of 6-methylnicotine is still emerging, preliminary studies provide initial insights into its binding affinity for nAChRs. It is important to note that much of the available data comes from studies on mixed receptor populations or computational models.

A study by Dukat et al. (1999) reported a binding affinity (Ki) of 1.8 nM for 6-methylnicotine in rat brain homogenates, suggesting a slightly lower affinity compared to nicotine (Ki = 1.26 nM) for the general nAChR population.[3] Another study in rats indicated that the binding efficiency of 6-methylnicotine to nAChRs on brain membranes was three times that of nicotine.[3]

To provide a broader context on the effects of methylation, the following table summarizes data from a "methyl scan" of nicotine's pyrrolidinium (B1226570) ring, which can serve as a comparative reference for understanding how methyl group additions can influence receptor interactions.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) of Methylated Nicotine Analogs at α4β2 and α7 nAChRs

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, µM)
(S)-Nicotine α4β20.5 ± 0.11.2 ± 0.2
α7180 ± 3015 ± 2
1'-Methylnicotine α4β22.5 ± 0.5>100
α7250 ± 4020 ± 3
2'-Methylnicotine α4β20.8 ± 0.11.5 ± 0.3
α725 ± 52.0 ± 0.4
3'-Methylnicotine α4β21.0 ± 0.22.5 ± 0.5
α7150 ± 2012 ± 2

Data adapted from a study on methyl-substituted analogs of nicotine on the pyrrolidinium ring. This data is for comparative purposes to illustrate the potential impact of methylation and does not represent 6-methylnicotine directly.

Signaling Pathways

Activation of nAChRs by agonists like nicotine and its analogs initiates a cascade of downstream signaling events. The primary mechanism involves the opening of the ion channel, leading to an influx of cations (Na+ and Ca2+), which depolarizes the cell membrane and triggers various cellular responses.

nAChR Signaling Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opening Agonist Agonist (e.g., 6-Methylnicotine) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response

nAChR agonist-induced signaling cascade.

Experimental Protocols

Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the affinity of 6-methylnicotine for specific nAChR subtypes using a radiolabeled ligand.

Workflow:

Radioligand Binding Assay Workflow start Start prep Prepare Membranes (from cells expressing specific nAChR subtype) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]epibatidine) - Varying concentrations of 6-methylnicotine prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki from IC50) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: A high-affinity nAChR radioligand such as [3H]epibatidine or [125I]α-bungarotoxin (for α7).

  • Test Compound: 6-methylnicotine.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist or antagonist (e.g., nicotine, epibatidine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter and Fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target nAChR subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • Membrane preparation (typically 50-200 µg of protein).

    • Radioligand at a concentration near its Kd.

    • A range of concentrations of 6-methylnicotine (e.g., 10^-11 to 10^-5 M).

    • For non-specific binding wells, add a saturating concentration of a non-labeled ligand.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 6-methylnicotine.

    • Determine the IC50 value (the concentration of 6-methylnicotine that inhibits 50% of specific radioligand binding) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Membrane Potential Assay

This protocol outlines a method to assess the functional activity (agonist or antagonist) of 6-methylnicotine at specific nAChR subtypes using a fluorescent membrane potential dye.

Workflow:

Membrane Potential Assay Workflow start Start plate_cells Plate Cells Expressing nAChR Subtype start->plate_cells load_dye Load Cells with Membrane Potential Dye plate_cells->load_dye add_compound Add 6-Methylnicotine (agonist mode) or Add Antagonist + 6-Methylnicotine (antagonist mode) load_dye->add_compound measure_fluorescence Measure Fluorescence Change (Plate Reader) add_compound->measure_fluorescence analyze Data Analysis (Calculate EC50 or IC50) measure_fluorescence->analyze end End analyze->end

Workflow for a membrane potential-based functional assay.

Materials:

  • Cell Line: A cell line (e.g., SH-EP1, CHO) stably expressing the nAChR subtype of interest.

  • Membrane Potential-Sensitive Dye: e.g., FLIPR Membrane Potential Assay Kit.

  • Test Compound: 6-methylnicotine.

  • Reference Agonist: e.g., Acetylcholine or nicotine.

  • Reference Antagonist: e.g., Mecamylamine.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

  • Fluorescent Plate Reader.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add the membrane potential dye dissolved in assay buffer to each well. Incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C).

  • Assay:

    • Agonist Mode:

      • Establish a baseline fluorescence reading.

      • Add varying concentrations of 6-methylnicotine to the wells.

      • Immediately measure the change in fluorescence over time.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of 6-methylnicotine for a specified period.

      • Add a known concentration (e.g., EC80) of a reference agonist (e.g., acetylcholine).

      • Immediately measure the change in fluorescence.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the log concentration of 6-methylnicotine to determine the EC50 value (concentration for 50% of maximal response) and the maximum efficacy (Emax) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of 6-methylnicotine to determine the IC50 value (concentration for 50% inhibition).

Conclusion

6-methylnicotine presents a promising avenue for dissecting the intricate pharmacology of the cholinergic system. While further characterization of its subtype selectivity is necessary, the available data and established experimental protocols provide a solid foundation for its use as a research tool. By employing the methodologies outlined in this document, researchers can further elucidate the structure-activity relationships of nicotinic ligands and contribute to the development of more targeted therapies for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for Evaluating the Behavioral Effects of 6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine is a synthetic analog of nicotine (B1678760) that has garnered interest within the scientific community for its potential as a pharmacological tool and its emergence in consumer products. As a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist, understanding its behavioral effects in comparison to nicotine is crucial for assessing its therapeutic potential, abuse liability, and overall safety profile. These application notes provide detailed protocols for preclinical behavioral assays to characterize the effects of 6-methylnicotine on locomotor activity, anxiety-like behavior, learning and memory, and its discriminative stimulus properties.

Signaling Pathways of Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine and its analogs, including 6-methylnicotine, exert their effects primarily by binding to and activating nAChRs. These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems. Activation of nAChRs leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization and the modulation of various downstream signaling cascades. Key pathways implicated in the behavioral effects of nAChR agonists include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, which play critical roles in cell survival, synaptic plasticity, and gene expression.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_channel cluster_cytoplasm Cytoplasm nAChR nAChR Ion_Channel Ion Channel (Na+, Ca2+) nAChR->Ion_Channel Activates Agonist 6-Methylnicotine / Nicotine Agonist->nAChR Binds to PI3K PI3K Ion_Channel->PI3K Ca2+ influx activates MAPK MAPK Ion_Channel->MAPK Ca2+ influx activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB ERK ERK MAPK->ERK Activates ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

Figure 1: Simplified nAChR Signaling Pathway.

Experimental Workflow for Behavioral Assessment

A systematic approach is essential for evaluating the behavioral pharmacology of a novel compound. The following workflow outlines the key stages, from initial dose-ranging studies to more complex behavioral characterization.

Experimental_Workflow A Dose-Response Study (e.g., Locomotor Activity) B Select Doses for Further Testing (Low, Medium, High) A->B C Anxiety-Like Behavior (Elevated Plus Maze) B->C D Learning and Memory (Morris Water Maze) B->D E Drug Discrimination B->E F Data Analysis and Interpretation C->F D->F E->F

Figure 2: General Experimental Workflow.

I. Assessment of Locomotor Activity

Objective: To determine the effects of 6-methylnicotine on spontaneous locomotor activity and to establish a dose-response curve. This assay is fundamental for identifying stimulant, depressant, or biphasic effects of a compound.

Protocol: Open Field Test

  • Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm) with a non-reflective floor, enclosed by walls to prevent escape. The arena is equipped with a video tracking system or a grid of infrared beams to automatically record movement.

  • Animals: Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) habituated to the testing room for at least 60 minutes prior to the experiment.

  • Procedure: a. Administer 6-methylnicotine or nicotine at various doses (e.g., 0.1, 0.4, 0.8 mg/kg, subcutaneous) or vehicle control. b. Immediately after injection, place the animal in the center of the open field arena. c. Record locomotor activity for a predefined period, typically 30-60 minutes. d. The primary parameters to be measured include:

    • Total Distance Traveled (cm): An overall measure of locomotor activity.
    • Time Spent in Center Zone (s): A measure that can be indicative of anxiety-like behavior (less time in the center suggests higher anxiety).
    • Rearing Frequency: The number of times the animal stands on its hind legs, an exploratory behavior. e. Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

Data Presentation

CompoundDose (mg/kg, s.c.)Total Distance Traveled (cm)Time in Center (s)Rearing FrequencyReference(s)
Vehicle (Saline)-BaselineBaselineBaseline[1][2]
Nicotine0.1 - 1.0Dose-dependent effectsVariableDose-dependent[3][4][5][6][7]
6-Methylnicotine0.4Similar to 0.8 mg/kg NicotineData not availableData not available[2]
6-Methylnicotine0.8Similar to 0.8 mg/kg NicotineData not availableData not available[2]

Note: Specific quantitative values can vary significantly based on species, strain, and experimental conditions. The table indicates general findings from the literature.

II. Assessment of Anxiety-Like Behavior

Objective: To evaluate the anxiogenic (anxiety-producing) or anxiolytic (anxiety-reducing) potential of 6-methylnicotine.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal size.

  • Animals: Rodents habituated to the testing room.

  • Procedure: a. Administer 6-methylnicotine, nicotine, or vehicle control at selected doses. b. After a predetermined pretreatment time (e.g., 15-30 minutes), place the animal in the center of the maze, facing an open arm. c. Allow the animal to explore the maze for a 5-minute session. d. A video camera positioned above the maze records the session for later analysis. e. Key parameters measured:

    • Time Spent in Open Arms (s): An increase suggests anxiolytic effects, while a decrease suggests anxiogenic effects.
    • Number of Entries into Open Arms: A complementary measure to the time spent.
    • Total Arm Entries: A measure of general activity. f. Clean the maze thoroughly between animals.

Data Presentation

CompoundDose (mg/kg)% Time in Open Arms% Open Arm EntriesReference(s)
Vehicle (Saline)-BaselineBaseline[3][8][9]
Nicotine0.1 - 1.0Dose- and context-dependent (can be anxiogenic or anxiolytic)Dose- and context-dependent[3][8][9][10][11]
6-Methylnicotine-Data not availableData not available-

Note: The effects of nicotine on anxiety are complex and can be influenced by dose, duration of treatment, and withdrawal state.

III. Assessment of Learning and Memory

Objective: To determine the effects of 6-methylnicotine on spatial learning and memory.

Protocol: Morris Water Maze (MWM)

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic tempera paint). A small escape platform is hidden just below the water's surface. The pool is located in a room with various distal visual cues.

  • Animals: Rodents.

  • Procedure: a. Acquisition Phase (e.g., 5 days): i. Administer 6-methylnicotine, nicotine, or vehicle daily prior to testing. ii. Conduct multiple trials per day (e.g., 4 trials) where the animal is placed into the pool from different starting positions and must find the hidden platform. iii. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. iv. Record the escape latency (time to find the platform) and path length for each trial using a video tracking system. b. Probe Trial (e.g., Day 6): i. The platform is removed from the pool. ii. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). iii. Measure the time spent in the target quadrant (where the platform was previously located) as an indicator of memory retention.

Data Presentation

CompoundDose (mg/kg)Escape Latency (s)Time in Target Quadrant (s)Reference(s)
Vehicle (Saline)-Baseline learning curveChance level performance[12][13][14][15]
Nicotine0.1 - 0.35Can improve performance (decrease latency)Can increase time in target quadrant[12][13]
6-Methylnicotine-Data not availableData not available-

IV. Assessment of Drug Discrimination

Objective: To determine if 6-methylnicotine produces subjective effects similar to nicotine, which is indicative of a shared mechanism of action and potential for similar abuse liability.

Protocol: Operant Conditioning Drug Discrimination

  • Apparatus: Standard operant conditioning chambers equipped with two levers (or nose-poke holes) and a mechanism for delivering a reinforcer (e.g., food pellet, sweetened liquid).

  • Animals: Rodents, often food-deprived to motivate responding.

  • Procedure: a. Training Phase: i. Train animals to press one lever (the "drug" lever) to receive a reward after being administered a specific training dose of nicotine (e.g., 0.4 mg/kg). ii. On alternate days, train the same animals to press the other lever (the "vehicle" lever) to receive a reward after being administered the vehicle (e.g., saline). iii. Continue training until animals reliably press the correct lever based on the injection they received. b. Testing Phase: i. Administer various doses of 6-methylnicotine or nicotine. ii. Place the animal in the chamber and allow it to respond on either lever. iii. The primary measure is the percentage of responses on the drug-appropriate lever . Full substitution (≥80% drug-lever responding) suggests that the test compound has similar subjective effects to the training drug. c. ED50 Calculation: The dose of the test drug that produces 50% drug-lever responding is calculated as the ED50 value, a measure of potency.

Data Presentation

CompoundTraining Drug (Dose)Full SubstitutionED50 (mg/kg)Reference(s)
NicotineNicotine (0.3-0.4 mg/kg)Yes0.04 - 0.1[16][17][18][19]
6-MethylnicotineNicotineReported to be equipotent to nicotineData not available-

Conclusion

The provided protocols offer a comprehensive framework for the behavioral evaluation of 6-methylnicotine. The available data suggests that 6-methylnicotine shares many behavioral effects with nicotine, including similar effects on locomotor activity and potentially similar subjective effects. However, there is a notable lack of publicly available, peer-reviewed data on its effects on anxiety-like behavior and learning and memory. Further research using the detailed protocols outlined in these application notes is necessary to fully characterize the behavioral pharmacology of 6-methylnicotine and to understand its potential risks and therapeutic benefits. Researchers are encouraged to conduct thorough dose-response studies to establish the potency and efficacy of 6-methylnicotine in each behavioral paradigm relative to nicotine.

References

Application Notes and Protocols for Cell-Based Screening of 6-Methylnicotine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylnicotine is a synthetic analog of nicotine (B1678760) that has garnered significant interest due to its potential as a pharmacological agent and its emergence in consumer products.[1] Like nicotine, 6-methylnicotine is an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), a family of ligand-gated ion channels crucial in synaptic transmission in the central and peripheral nervous systems.[2] Activation of nAChRs, particularly the α4β2 and α7 subtypes, leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the initiation of downstream signaling cascades.[3][4] This document provides detailed protocols for three common cell-based assays—Calcium Imaging, Membrane Potential, and Reporter Gene Assays—to screen and characterize the activity of 6-methylnicotine on nAChRs.

nAChR Signaling Pathway

Upon agonist binding, nAChRs undergo a conformational change, opening the ion channel and allowing the influx of cations. This initial depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium. The rise in intracellular calcium acts as a second messenger, activating various downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in diverse cellular processes such as cell survival and proliferation.[2][3]

Figure 1: nAChR signaling cascade.

Data Presentation: Activity of 6-Methylnicotine and Reference Compounds

Quantitative data for 6-methylnicotine is limited in publicly available literature. However, existing studies suggest it is more potent than nicotine.[2] The following tables summarize the available data for 6-methylnicotine and provide comparative values for well-characterized nAChR ligands.

Table 1: Potency of 6-Methylnicotine

CompoundPotency Comparison with NicotineSource
6-Methylnicotine2 to 5 times more potent in vivo[2]
6-Methylnicotine3 times more potent in displacing [³H]nicotine from rat brain membranes[2]

Table 2: Comparative Functional Activity (EC₅₀, nM) at Human nAChR Subtypes

Compoundα4β2α7Source
Nicotine37 ± 2522,600 ± 540[2]
Cytisine43 ± 25>30,000[2]
Epibatidine0.08 ± 0.0113 ± 1[5]
6-Methylnicotine Data not available Data not available

Table 3: In Vitro Toxicology of 6-Methylnicotine

AssayFindingSource
Cellular Cytotoxicity (IC₅₀)Increased cytotoxicity in human bronchial epithelial cells compared to nicotine.[2]
Cell Death InductionMore effective at inducing cell death in BEAS-2B cells than nicotine.[2]

Experimental Protocols

Calcium Imaging Assay

This assay measures the increase in intracellular calcium concentration following nAChR activation. Fluo-4 AM, a cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to calcium, is a commonly used indicator.[5]

Experimental Workflow: Calcium Imaging Assay

Calcium Imaging Workflow Start Start Cell_Seeding Seed cells expressing nAChRs in a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with Fluo-4 AM Incubation1->Dye_Loading Incubation2 Incubate for 60 min at 37°C Dye_Loading->Incubation2 Washing Wash cells to remove excess dye Incubation2->Washing Compound_Addition Add 6-methylnicotine or control compounds Washing->Compound_Addition Measurement Measure fluorescence intensity (Ex/Em = 490/525 nm) Compound_Addition->Measurement Data_Analysis Analyze data to determine EC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Calcium imaging workflow.

Protocol:

  • Cell Preparation:

    • Seed human embryonic kidney (HEK293) cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM with 0.1% Pluronic F-127 in Hanks' Balanced Salt Solution (HBSS)).[6]

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate in the dark for 60 minutes at 37°C.[6]

  • Assay Procedure:

    • Wash the cells once with HBSS to remove the extracellular Fluo-4 AM.

    • Add 100 µL of HBSS to each well.

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading (Excitation: 490 nm, Emission: 525 nm).

    • Add varying concentrations of 6-methylnicotine (or control compounds) to the wells.

    • Continuously record the fluorescence intensity for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a maximal concentration of a known agonist (e.g., nicotine or acetylcholine).

    • Plot the normalized response against the log concentration of 6-methylnicotine and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Membrane Potential Assay

This assay measures changes in the electrical potential across the cell membrane upon nAChR activation. The influx of positive ions depolarizes the membrane, which can be detected by voltage-sensitive fluorescent dyes.[7]

Experimental Workflow: Membrane Potential Assay

Membrane Potential Workflow Start Start Cell_Seeding Seed cells expressing nAChRs in a 384-well plate Start->Cell_Seeding Incubation1 Incubate for 24-48 hours Cell_Seeding->Incubation1 Dye_Loading Load cells with a membrane potential dye Incubation1->Dye_Loading Incubation2 Incubate for 45 min Dye_Loading->Incubation2 Compound_Addition Add 6-methylnicotine or control compounds Incubation2->Compound_Addition Measurement Measure fluorescence intensity (e.g., Ex/Em = 535/560 nm) Compound_Addition->Measurement Data_Analysis Analyze data to determine EC₅₀ Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Membrane potential assay workflow.

Protocol:

  • Cell Preparation:

    • Seed SH-EP1 cells stably expressing the nAChR subtype of interest into a 384-well black tissue culture plate at a density of approximately 7,000 cells per well.[8]

    • Incubate the plate at 37°C overnight, then transfer to 29°C for ~72 hours to enhance receptor expression.[8]

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Aspirate the culture medium and wash the cells once with wash buffer (HBSS with 20 mM HEPES, pH 7.4).[8]

    • Add the dye solution to each well and incubate for 45 minutes at room temperature, protected from light.[7]

  • Assay Procedure:

    • Place the plate in a fluorescence microplate reader.

    • Establish a baseline fluorescence reading (e.g., Excitation: 535 nm, Emission: 560 nm).[7]

    • Add varying concentrations of 6-methylnicotine (or control compounds) to the wells.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each concentration.

    • Normalize the data to the response of a reference agonist.

    • Plot the normalized response against the log concentration of 6-methylnicotine and fit to a dose-response curve to calculate the EC₅₀.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of nAChR signaling. Activation of nAChRs can lead to an increase in intracellular calcium, which can activate transcription factors like cAMP response element-binding protein (CREB). A reporter construct with a CRE promoter element driving luciferase expression can thus be used to quantify receptor activation.[9]

Experimental Workflow: Reporter Gene Assay

Reporter Gene Workflow Start Start Transfection Co-transfect cells with nAChR subunits and CRE-luciferase reporter vector Start->Transfection Cell_Seeding Seed transfected cells in a 96-well plate Transfection->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Compound_Addition Add 6-methylnicotine or control compounds Incubation1->Compound_Addition Incubation2 Incubate for 5-6 hours Compound_Addition->Incubation2 Cell_Lysis Lyse cells Incubation2->Cell_Lysis Luminescence_Measurement Add luciferase substrate and measure luminescence Cell_Lysis->Luminescence_Measurement Data_Analysis Analyze data to determine EC₅₀ Luminescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Reporter gene assay workflow.

Protocol:

  • Cell Preparation and Transfection:

    • In a suitable cell line (e.g., HEK293), co-transfect expression vectors for the desired nAChR subunits and a CRE-luciferase reporter vector. A constitutively expressing Renilla luciferase vector can be included as a transfection control.[9]

    • After transfection, seed the cells into a white, clear-bottom 96-well plate.

    • Incubate for approximately 24 hours.

  • Assay Procedure:

    • Treat the cells with varying concentrations of 6-methylnicotine or control compounds.

    • Incubate for an appropriate time to allow for gene expression (e.g., 5-6 hours).[9]

    • Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • If a Renilla luciferase control was used, add the Renilla substrate and measure its luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log concentration of 6-methylnicotine and fit the data to a dose-response curve to determine the EC₅₀.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for screening and characterizing the activity of 6-methylnicotine on nicotinic acetylcholine receptors. The choice of assay will depend on the specific research question, available equipment, and desired throughput. Calcium imaging and membrane potential assays offer real-time kinetic data on ion channel function, while reporter gene assays provide a measure of downstream signaling events. By employing these protocols, researchers can effectively elucidate the pharmacological profile of 6-methylnicotine and other novel nAChR modulators.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of 6-Methylnicotine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 6-methylnicotine enantiomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical and preparative separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 6-methylnicotine?

The primary challenges in separating 6-methylnicotine enantiomers are similar to those for other basic alkaloid compounds like nicotine (B1678760). These include:

  • Achieving adequate resolution: Obtaining baseline separation of the enantiomers can be difficult due to their identical physical and chemical properties in an achiral environment.

  • Poor peak shape: As a basic compound, 6-methylnicotine is prone to peak tailing due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase.

  • Long analysis times: Method development can be time-consuming, and initial methods may have long run times, which is inefficient for high-throughput screening.[1]

  • Low concentration of the analyte: In some samples, such as tobacco products, the concentration of 6-methylnicotine may be too low to determine the enantiomeric distribution accurately.[2]

Q2: Which analytical techniques are most suitable for the chiral separation of 6-methylnicotine?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for the chiral separation of 6-methylnicotine and related nicotine analogs.[3] Capillary Electrophoresis (CE) is another powerful technique with high separation efficiency.[4]

  • HPLC with a Chiral Stationary Phase (CSP): This is a widely used approach. Polysaccharide-based columns are often the first choice for alkaloids.[5]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular as it often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the main mobile phase component.[6]

  • Capillary Electrophoresis (CE): CE offers high resolution and requires minimal sample and solvent, making it a strong alternative.[7]

Q3: What type of chiral stationary phase (CSP) is recommended for 6-methylnicotine?

For basic compounds like 6-methylnicotine, polysaccharide-based CSPs are a good starting point. These include columns with coated or immobilized derivatives of amylose (B160209) or cellulose, such as:

  • Cellulose-based CSPs (e.g., Chiralcel® series)

  • Amylose-based CSPs (e.g., Chiralpak® series)

Macrocyclic glycopeptide-based columns have also proven effective for the rapid separation of nicotine enantiomers and are a viable option for 6-methylnicotine.[1]

Q4: How do mobile phase additives affect the separation of 6-methylnicotine enantiomers?

Mobile phase additives, particularly basic modifiers, are crucial for achieving good peak shape and resolution for basic analytes like 6-methylnicotine.[8]

  • Basic Additives (e.g., Diethylamine (DEA), Triethylamine (TEA)): Adding a small concentration (typically 0.1%) of a basic additive to the mobile phase can significantly reduce peak tailing by masking the acidic silanol groups on the stationary phase.[5]

  • Alcohol Modifiers (e.g., Isopropanol (B130326), Ethanol): In normal-phase HPLC and SFC, the choice and concentration of the alcohol modifier can dramatically impact the selectivity and resolution of the enantiomers.[8]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-elution or poor resolution of the 6-methylnicotine enantiomers, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

start Poor or No Resolution check_csp Is the CSP appropriate for basic alkaloids? start->check_csp check_mp Optimize Mobile Phase Composition check_csp->check_mp Yes change_csp Try a different CSP (e.g., alternative polysaccharide or macrocyclic glycopeptide) check_csp->change_csp No check_temp Adjust Column Temperature check_mp->check_temp check_flow Reduce Flow Rate check_temp->check_flow solution Improved Resolution check_flow->solution change_csp->check_mp

Caption: Troubleshooting workflow for addressing poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Ensure you are using a chiral stationary phase suitable for basic alkaloids. Polysaccharide-based columns are a good first choice.

  • Optimize Mobile Phase:

    • Normal Phase/SFC: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol). Also, test different alcohols, as this can alter selectivity.[8]

    • Add a Basic Modifier: If not already present, add 0.1% DEA or TEA to the mobile phase to improve peak shape, which can in turn improve resolution.[5]

  • Adjust Temperature: Lowering the column temperature often enhances the interactions leading to better chiral recognition and resolution. Experiment with temperatures such as 15°C, 25°C, and 40°C.[9]

  • Reduce Flow Rate: A lower flow rate increases the interaction time between the enantiomers and the CSP, which can improve resolution.

Issue 2: Peak Tailing

Peak tailing is a common issue for basic compounds and can compromise resolution and quantification.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed add_base Add/Increase Basic Modifier (e.g., 0.1% DEA) start->add_base check_column Use a Base-Deactivated Column add_base->check_column check_sample Check Sample Overload check_column->check_sample solution Improved Peak Shape check_sample->solution

Caption: Troubleshooting workflow for addressing peak tailing of basic analytes.

Detailed Steps:

  • Add a Basic Modifier: The most effective way to reduce tailing for basic compounds is to add a basic modifier like DEA or TEA to the mobile phase. This will compete with the analyte for active silanol sites on the stationary phase.[5]

  • Use a Base-Deactivated Column: If possible, use a column that is specifically designed or end-capped to minimize silanol interactions.

  • Check for Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Issue 3: Peak Splitting

Split peaks can be caused by issues with the column, the injection solvent, or the mobile phase.

Troubleshooting Workflow for Peak Splitting

start Peak Splitting Observed check_solvent Match Injection Solvent to Mobile Phase start->check_solvent check_column Check for Column Void or Contamination check_solvent->check_column check_temp Ensure Consistent Column Temperature check_column->check_temp flush_column Flush or Replace Column check_column->flush_column solution Single, Sharp Peaks check_temp->solution flush_column->check_temp

Caption: Troubleshooting workflow for addressing split peaks.

Detailed Steps:

  • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. A strong injection solvent can cause peak distortion.[10]

  • Column Issues: A void at the column inlet or contamination can cause the sample band to split. Try flushing the column or, if the problem persists, use a new column.[11]

  • Temperature Gradients: Ensure the column is properly thermostatted, as temperature fluctuations across the column can lead to peak splitting.[11]

Experimental Protocols & Data

The following tables provide example starting conditions for method development for the chiral separation of 6-methylnicotine based on successful separations of nicotine. These should be considered as starting points and will likely require optimization.

Table 1: Example HPLC Method Parameters

ParameterCondition 1: Normal PhaseCondition 2: Normal Phase
Column Chiralpak® IA (Amylose-based)Chiralcel® OD-H (Cellulose-based)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection UV at 262 nmUV at 262 nm
Expected Elution (S)-enantiomer may elute firstElution order may vary

Table 2: Example SFC Method Parameters

ParameterStarting Condition
Column Chiralpak® IG-3
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase CO2 / Methanol with 0.2% DEA
Gradient 5% to 40% Methanol over 5 min
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 262 nm

Note on Quantitative Data: The resolution (Rs) and retention times (tR) will be highly dependent on the specific analyte, column batch, and system. The goal is to achieve a resolution of >1.5 for baseline separation.[1] Systematic variation of the alcohol modifier percentage in the mobile phase is the most effective way to optimize resolution.[8]

References

improving the yield and purity of (+/-)-6-Methylnicotine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (+/-)-6-Methylnicotine synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound.

Issue: Low Yield in Step 1 (Ester Condensation)

  • Question: My Claisen condensation reaction to form the β-keto lactone intermediate (Intermediate I) is resulting in a low yield. What are the likely causes and how can I improve it?

  • Answer: Low yields in this step are often due to issues with the base, moisture, or reaction conditions.

    • Moisture: The reaction is highly sensitive to moisture, which can quench the sodium hydride (NaH) or sodium tert-butoxide base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Base Quality: The quality of the NaH is critical. Use freshly opened or properly stored NaH. Older NaH may have a layer of NaOH on the surface, reducing its activity.

    • Reaction Temperature: The initial reaction of the base with γ-butyrolactone is typically performed at 0°C. Allowing the reaction to proceed at room temperature after the addition of methyl 6-methylnicotinate (B8608588) is crucial. Ensure the temperature is maintained as per the protocol.

    • Incomplete Reaction: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the starting materials are still present after the recommended reaction time, consider extending it.

Issue: Formation of Byproducts in Step 2 (Ring Opening and Decarboxylation)

  • Question: During the hydrolysis and decarboxylation to form the γ-ketoester (Intermediate II), I'm observing significant byproduct formation. How can I minimize this?

  • Answer: The key to this step is careful control of the acidification and heating.

    • Gas Evolution: The initial addition of dilute hydrochloric acid should be done slowly and carefully until gas evolution (CO2) ceases. Adding the acid too quickly can lead to localized overheating and potential side reactions.

    • Heating: The reaction is heated to 95°C. Ensure uniform heating to avoid charring or decomposition of the starting material or product. Monitor the reaction temperature closely.

    • Work-up: After cooling, the pH adjustment with 50% NaOH solution should be performed in an ice bath to dissipate the heat generated. This prevents degradation of the product.

Issue: Incomplete Reduction or Side Reactions in Step 3 (Reduction)

  • Question: The reduction of the ketone (Intermediate II) to the diol (Intermediate III) is not efficient, or I'm seeing other products. What should I check?

  • Answer: The efficiency of this reduction depends on the temperature and the quality of the reducing agent.

    • Temperature Control: This reaction is performed at -10°C. Maintaining this low temperature is critical to prevent over-reduction or side reactions.

    • Reducing Agent: Use fresh sodium borohydride (B1222165) (NaBH4). It can decompose over time if not stored properly. Add the NaBH4 in portions to control the reaction rate and temperature.

    • Reaction Monitoring: Use TLC to monitor the disappearance of the starting ketone.

Issue: Low Yield and Impurities in Step 4 (Halogenation)

  • Question: The conversion of the diol (Intermediate III) to the dihalide (Intermediate IV) is giving a low yield. What are the common pitfalls?

  • Answer: Halogenation with thionyl chloride (SOCl₂) can be challenging.

    • Anhydrous Conditions: The reaction must be strictly anhydrous as SOCl₂ reacts violently with water.

    • Temperature: The reaction should be performed at a controlled temperature, often starting at low temperatures and allowing it to warm.

    • Byproducts: The byproducts of this reaction are SO₂ and HCl gas, which should be scrubbed. Incomplete removal of these acidic byproducts can lead to degradation of the desired product during work-up. The use of a base like pyridine (B92270) can help to neutralize the HCl produced.[1][2]

    • Alternative Reagents: If issues persist with SOCl₂, consider using triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) for bromination, which can sometimes be a milder alternative.

Issue: Poor Cyclization in Step 5 (Amination and Ring Closure)

  • Question: The final amination and ring closure to form 6-Methylnicotine is inefficient. How can I optimize this step?

  • Answer: The success of this intramolecular cyclization depends on the purity of the dihalide and the reaction conditions.

    • Purity of Intermediate IV: Impurities from the previous halogenation step can interfere with the cyclization. Ensure Intermediate IV is as pure as possible before proceeding.

    • Methylamine Solution: Use a fresh aqueous solution of methylamine.

    • Reaction Conditions: This step is typically performed by stirring at room temperature or with gentle heating. Overheating can lead to side reactions. Monitor the reaction progress by TLC or GC-MS.

Issue: Difficulty in Final Purification

  • Question: I am having trouble achieving high purity of the final this compound product by distillation. What can I do?

  • Answer: Purification of nicotine (B1678760) analogs by distillation requires careful control of pressure and temperature.

    • Vacuum: A good vacuum is essential to lower the boiling point of 6-Methylnicotine and prevent decomposition at high temperatures.

    • Fractional Distillation: Use a fractional distillation setup to effectively separate the product from any lower or higher boiling point impurities.[3]

    • Pre-distillation Cleanup: Before distillation, consider an acid-base extraction to remove non-basic impurities. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid solution. The aqueous layer containing the protonated product can then be basified and re-extracted to recover the purified free base.

    • Alternative Purification: If distillation is insufficient, column chromatography on silica (B1680970) gel (using a solvent system such as dichloromethane/methanol with a small amount of ammonium (B1175870) hydroxide) can be an effective method for removing polar impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected overall yield for this synthesis?

    • A1: The overall yield for this five-step synthesis is reported to be at least 40%.[4][5][6]

  • Q2: What is the achievable purity of this compound with this method?

    • A2: This synthesis method can produce this compound with a purity of not less than 98%.[4][5][6]

  • Q3: How can I monitor the progress of each reaction step?

    • A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of each step. For the final product, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the identity and purity.[7]

  • Q4: Are there any specific safety precautions I should take?

    • A4: Yes. Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment. Sodium hydride is a flammable solid and also reacts with water. All steps should be carried out in a well-ventilated area. The final product, 6-Methylnicotine, is a nicotine analog and should be handled with care, assuming it has similar toxicological properties to nicotine.

  • Q5: Why is it important to use methyl 6-methylnicotinate as a starting material?

    • A5: Using methyl 6-methylnicotinate ensures that the methyl group is specifically at the 6-position of the pyridine ring, avoiding the formation of other positional isomers that can be difficult to separate.[4]

Data Presentation

Table 1: Summary of Reaction Steps and Estimated Yields

StepReaction TypeStarting MaterialsKey ReagentsProductEstimated Yield (%)
1Ester CondensationMethyl 6-methylnicotinate, γ-ButyrolactoneNaH or Sodium tert-butoxide3-Oxo-3-(6-methylpyridin-3-yl)tetrahydrofuran-2-carboxylate (Intermediate I)85-95
2Ring Opening & DecarboxylationIntermediate IHCl, 1,4-DioxaneMethyl 4-(6-methylpyridin-3-yl)-4-oxobutanoate (Intermediate II)80-90
3ReductionIntermediate IISodium Borohydride4-(6-Methylpyridin-3-yl)butane-1,4-diol (Intermediate III)90-98
4HalogenationIntermediate IIISOCl₂ or PPh₃/CBr₄2-(4,4-Dihalobutyl)-6-methylpyridine (Intermediate IV)40-80
5Amination & Ring ClosureIntermediate IVMethylamineThis compound70-85
Overall ---This compound ≥40

Note: Step-wise yields are estimates based on typical yields for analogous reactions. The overall yield is reported in the source patent.[4]

Table 2: Characterization Data for this compound

PropertyValue
Chemical Formula C₁₁H₁₆N₂
Molar Mass 176.26 g/mol
Appearance Colorless to pale yellow oil
Purity (GC) ≥ 98%[5][6]

Experimental Protocols

Step 1: Ester Condensation

  • Dissolve γ-butyrolactone (1.4 equivalents) in an anhydrous solvent (e.g., THF or DMF) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (1.5 equivalents) in portions, maintaining the temperature at 0°C.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl 6-methylnicotinate (1 equivalent) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 5 hours.

  • Monitor the reaction for the consumption of starting material by TLC. The crude Intermediate I is typically used directly in the next step.

Step 2: Ring Opening and Decarboxylation

  • To the reaction mixture from Step 1, carefully add 5% (w/w) dilute hydrochloric acid dropwise until gas evolution ceases.

  • Add concentrated hydrochloric acid and 1,4-dioxane.

  • Heat the mixture to 95°C and maintain this temperature for 5 hours.

  • Monitor the complete consumption of Intermediate I by TLC.

  • Cool the reaction mixture to room temperature.

  • In an ice bath, adjust the pH to 9 by the slow addition of a 50% sodium hydroxide (B78521) solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Intermediate II.

Step 3: Reduction of the Ketone

  • Dissolve Intermediate II in methanol.

  • Cool the solution to -10°C.

  • Add sodium borohydride (NaBH₄) in portions, maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate III.

Step 4: Halogenation of the Diol

  • Dissolve Intermediate III in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add thionyl chloride (SOCl₂) dropwise.

  • Allow the reaction to proceed, monitoring by TLC.

  • Once the reaction is complete, carefully quench any remaining SOCl₂ with ice-cold water.

  • Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude Intermediate IV.

Step 5: Amination and Ring Closure

  • Dissolve the crude Intermediate IV in a suitable solvent like methanol.

  • Add an aqueous solution of methylamine.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the formation of the product by TLC or GC-MS.

  • Once the reaction is complete, perform an acid-base workup to isolate the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Intermediates cluster_product Final Product Methyl 6-methylnicotinate Methyl 6-methylnicotinate I1 Intermediate I (β-keto lactone) Methyl 6-methylnicotinate->I1 Step 1: Ester Condensation (NaH) γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone->I1 I2 Intermediate II (γ-ketoester) I1->I2 Step 2: Ring Opening & Decarboxylation (HCl) I3 Intermediate III (Diol) I2->I3 Step 3: Reduction (NaBH4) I4 Intermediate IV (Dihalide) I3->I4 Step 4: Halogenation (SOCl2) Product This compound I4->Product Step 5: Amination & Ring Closure (CH3NH2)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Reagent Quality (Anhydrous solvents, fresh base/reagents) Start->Check_Reagents Check_Conditions Confirm Reaction Conditions (Temperature, time, inert atmosphere) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC-MS) Check_Reagents->Monitor_Reaction Check_Conditions->Monitor_Reaction Optimize_Workup Optimize Work-up & Purification (pH control, extraction, distillation) Monitor_Reaction->Optimize_Workup Success Improved Yield/Purity Optimize_Workup->Success

Caption: General troubleshooting workflow for synthesis issues.

References

stability and proper storage conditions for 6-methylnicotine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of 6-methylnicotine solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for 6-methylnicotine solutions?

For optimal stability, 6-methylnicotine solutions should be stored under controlled conditions to minimize degradation. Based on safety data sheets for 6-methylnicotine and related nicotine (B1678760) analogs, the following conditions are recommended:

  • Temperature: Store solutions at or below -20°C for long-term storage.[1] For short-term use, refrigeration at 2-8°C is acceptable.

  • Light: Protect from light by using amber vials or by storing containers in the dark. Light can induce photo-degradation of the pyridine (B92270) ring structure.

  • Atmosphere: 6-Methylnicotine, like nicotine, is susceptible to oxidation. Solutions should be stored in tightly sealed containers.[2][3] For maximum stability, purging the headspace of the container with an inert gas like argon or nitrogen is recommended.

  • pH: Maintain a neutral to slightly acidic pH. Alkaline conditions can promote oxidation and degradation.

Q2: My 6-methylnicotine solution has changed color (e.g., turned yellow or brown). Can I still use it?

A change in color typically indicates degradation or oxidation. Oxidized nicotine analogs often appear yellow or brown. While a slight color change may not always correlate with a significant loss of potency, it is a clear indicator of instability.

Troubleshooting Steps:

  • Do not use for sensitive assays: For experiments where precise concentration is critical (e.g., dose-response curves, binding assays), it is strongly recommended to discard the discolored solution and prepare a fresh one.

  • Verify Concentration: If you must consider using the solution, its concentration and purity should be re-verified using an analytical method like HPLC-UV or LC-MS.[4][5][6]

  • Review Storage Protocol: Ensure your storage conditions (see Q1) are being met to prevent future degradation.

Q3: I've observed a precipitate in my 6-methylnicotine solution after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent composition has changed due to evaporation.

Troubleshooting Steps:

  • Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to see if the precipitate redissolves.

  • Check for Contamination: If the precipitate does not redissolve, it may be a degradation product or a contaminant. The solution should not be used.

  • Solvent Consideration: Ensure the solvent used is appropriate for the desired concentration and storage temperature.

Q4: My experimental results are inconsistent. Could my 6-methylnicotine solution be the problem?

Inconsistent results are a common issue that can often be traced back to the stability and handling of reagents.

Troubleshooting Workflow: The diagram below outlines a logical workflow for troubleshooting inconsistent experimental results that may be related to your 6-methylnicotine solution.

G start Inconsistent Experimental Results Observed check_solution Check 6-Methylnicotine Solution Appearance (Color, Precipitate) start->check_solution appearance_ok Appearance is Normal check_solution->appearance_ok prepare_fresh Discard Old Solution & Prepare Fresh Stock appearance_ok->prepare_fresh No (Discolored/ Precipitate) verify_conc Verify Concentration & Purity (e.g., via HPLC/LC-MS) appearance_ok->verify_conc Yes end2 Re-run Experiment with Fresh/Verified Solution prepare_fresh->end2 conc_ok Concentration is Correct verify_conc->conc_ok conc_ok->prepare_fresh No (Incorrect) review_protocol Review Experimental Protocol (Dilutions, Handling, Assay Conditions) conc_ok->review_protocol Yes end Problem Likely Unrelated to 6-MN Stock review_protocol->end

Caption: Troubleshooting workflow for inconsistent results.

Storage and Stability Data

Currently, there is a lack of publicly available, peer-reviewed quantitative stability data detailing the degradation kinetics of 6-methylnicotine under various conditions. However, based on its chemical structure as a nicotine analog and information from safety data sheets, the following qualitative stability information and storage recommendations can be provided.

ParameterRecommendation / ObservationRationale
Temperature Long-term: ≤ -20°C[1]Short-term: 2-8°CReduces the rate of chemical degradation and oxidation.
Light Store in amber vials or protect from light.The pyridine ring is susceptible to photo-degradation.
pH Store in neutral or slightly acidic (pH < 7) buffered solutions. Avoid alkaline conditions.Nicotine and its analogs are more stable in their protonated form and are susceptible to oxidation at higher pH.
Solvent Use high-purity, degassed solvents (e.g., ethanol, DMSO, saline). For aqueous solutions, use buffers.Minimizes contaminants that could catalyze degradation. Degassing removes dissolved oxygen.
Oxygen Keep containers tightly sealed.[2][3] Purge with inert gas (Ar, N₂) for maximum stability.6-Methylnicotine is prone to oxidation, a primary degradation pathway leading to the formation of impurities like 6-methylnicotine-N-oxide.[4]
Freeze/Thaw Aliquot solutions into single-use volumes to minimize freeze-thaw cycles.Repeated cycling can introduce moisture and oxygen, and may affect the physical stability of the solution.
Incompatibilities Avoid strong oxidizing agents.[3]Strong oxidizers will rapidly degrade the molecule.

Experimental Protocols

Verifying the concentration and purity of your 6-methylnicotine solution is crucial for reproducible research. Below is a representative protocol for analyzing 6-methylnicotine using High-Performance Liquid Chromatography (HPLC).

StepProtocol Detail
1. Objective To quantify the concentration and assess the purity of 6-methylnicotine in a solution.
2. Materials - 6-Methylnicotine reference standard- HPLC-grade acetonitrile- HPLC-grade water- Ammonium formate (B1220265) or triethylamine- Formic acid or phosphoric acid- 0.22 µm syringe filters
3. Instrumentation - HPLC system with a UV or Photodiode Array (PDA) detector- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
4. Mobile Phase Example: - Solvent A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.- Solvent B: Acetonitrile.Isocratic Elution: 80% A / 20% B. (Note: Gradient elution may be required to separate impurities).
5. HPLC Conditions - Flow Rate: 1.0 mL/min- Injection Volume: 10 µL- Column Temperature: 30-35°C- Detection Wavelength: ~260 nm (scan with PDA to confirm λmax)
6. Standard Prep Prepare a stock solution of 6-methylnicotine reference standard (e.g., 1 mg/mL) in mobile phase. Create a calibration curve by making serial dilutions (e.g., 1-100 µg/mL).
7. Sample Prep Dilute the experimental 6-methylnicotine solution with the mobile phase to fall within the range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter before injection.
8. Analysis Inject standards and samples. Identify the 6-methylnicotine peak by comparing the retention time with the reference standard. Calculate the concentration of the unknown sample using the linear regression equation from the calibration curve. Assess purity by examining the chromatogram for additional peaks, which may represent impurities or degradation products like 6-methylcotinine.[4]

Signaling Pathway

6-Methylnicotine is an analog of nicotine and functions as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[7] Activation of these ligand-gated ion channels leads to the influx of cations and subsequent neuronal depolarization.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AP Action Potential ACh Acetylcholine (ACh) AP->ACh triggers release of nAChR Nicotinic ACh Receptor (nAChR) depol Depolarization nAChR->depol opens channel Ions Na+ / Ca2+ Influx nAChR->Ions response Downstream Cellular Response (e.g., Dopamine Release) depol->response leads to Methylnicotine 6-Methylnicotine Methylnicotine->nAChR binds to (agonist) ACh->nAChR binds to

Caption: Simplified nAChR activation by 6-methylnicotine.

References

Technical Support Center: Overcoming Solubility Challenges of 6-Methylnicotine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 6-methylnicotine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is 6-methylnicotine and why is its solubility in aqueous buffers a concern?

A1: 6-methylnicotine is a synthetic analog of nicotine (B1678760), meaning it has a chemical structure similar to nicotine with the addition of a methyl group.[1] Like nicotine, it acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). Its solubility in aqueous buffers is a critical consideration for a wide range of in vitro and in vivo experiments, including cell-based assays, binding studies, and preclinical research. Poor solubility can lead to inaccurate concentration measurements, precipitation of the compound during experiments, and unreliable results.

Q2: What are the key factors influencing the solubility of 6-methylnicotine in aqueous solutions?

A2: The primary factors affecting the solubility of 6-methylnicotine, a weak base, are:

  • pH of the buffer: 6-methylnicotine's solubility is highly dependent on the pH of the solution.

  • pKa of 6-methylnicotine: The predicted pKa of 6-methylnicotine is approximately 8.01. At a pH below its pKa, the molecule is predominantly in its protonated (salt) form, which is more polar and thus more soluble in water.

  • Temperature: While specific data for 6-methylnicotine is limited, the solubility of many compounds is affected by temperature. For nicotine, dissolution rates in saline solutions have been shown to be temperature-dependent.[2]

  • Buffer composition and ionic strength: The type of buffer and the concentration of salts can influence solubility.

Q3: How can I predict the solubility of 6-methylnicotine at a specific pH?

A3: As a rule of thumb, for a weak base like 6-methylnicotine, solubility in aqueous buffers increases as the pH decreases below its pKa. The Henderson-Hasselbalch equation can be used to estimate the ratio of the protonated (more soluble) to the unprotonated (less soluble) form at a given pH.

Q4: Are there any common co-solvents that can be used to improve the solubility of 6-methylnicotine?

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing 6-methylnicotine solutions.

Issue 1: My 6-methylnicotine (freebase) is not dissolving in my neutral aqueous buffer (e.g., PBS, pH 7.4).

  • Cause: At neutral pH, a significant portion of 6-methylnicotine is in its less soluble freebase form.

  • Solution 1: pH Adjustment. Acidifying the buffer will protonate the 6-methylnicotine, significantly increasing its solubility. A detailed protocol for this method is provided below.

  • Solution 2: Use of a Salt Form. If available, using a salt form of 6-methylnicotine (e.g., 6-methylnicotine benzoate) can improve aqueous solubility.[1][3][4]

Issue 2: My 6-methylnicotine precipitates out of solution during my experiment.

  • Cause: This can be due to a change in pH or temperature, or if the concentration of 6-methylnicotine exceeds its solubility limit under the experimental conditions.

  • Solution 1: Re-evaluate the required concentration. Determine if a lower, yet still effective, concentration can be used.

  • Solution 2: Employ a solubility enhancement technique. Complexation with cyclodextrins can be an effective way to increase and maintain the solubility of 6-methylnicotine.

Issue 3: I need to prepare a high concentration of 6-methylnicotine in an aqueous buffer for my stock solution.

  • Cause: The desired concentration may exceed the intrinsic aqueous solubility of 6-methylnicotine, even with pH adjustment.

  • Solution: Cyclodextrin (B1172386) Complexation. Encapsulating 6-methylnicotine within cyclodextrin molecules can significantly enhance its aqueous solubility. A general protocol for this technique is provided below.

Quantitative Data Summary

Due to the limited availability of direct quantitative solubility data for 6-methylnicotine, the following tables summarize data for nicotine as a close structural analog. This information can serve as a valuable guide for experimental design.

Table 1: pH-Dependent Solubility of Nicotine (as a proxy for 6-Methylnicotine)

pHPredominant FormExpected Aqueous SolubilityRationale
< 6.0 ProtonatedHighAt pH values well below the pKa, the molecule is almost entirely in its ionized, more polar, and thus more water-soluble form.
7.4 MixedModerateAt physiological pH, a significant portion of the molecule exists in the less soluble freebase form. The solubility of nicotine in PBS at pH 7.2 is approximately 1 mg/mL.[5]
> 9.0 Un-ionized (Freebase)LowAt pH values above the pKa, the molecule is predominantly in its non-polar, less water-soluble form.

Table 2: Effect of Cyclodextrins on Nicotine Solubility (as a proxy for 6-Methylnicotine)

CyclodextrinEncapsulation EfficiencyRationale
β-Cyclodextrin ~59.96%[6][7]Forms an inclusion complex with nicotine, enhancing its stability and solubility.[6][7]
Methyl-β-Cyclodextrin ~63.76%[6][7]A derivative of β-cyclodextrin with higher aqueous solubility, leading to potentially greater enhancement of guest molecule solubility.[6][7]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution of 6-Methylnicotine

This protocol describes the preparation of a 10 mM stock solution of 6-methylnicotine in a common biological buffer by first dissolving the freebase in an acidified solution.

Materials:

  • 6-Methylnicotine (freebase)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Calibrated pH meter

Procedure:

  • Weighing: Accurately weigh the required amount of 6-methylnicotine freebase.

  • Initial Dissolution: Dissolve the 6-methylnicotine in a small volume of your chosen aqueous buffer.

  • Acidification: While stirring, slowly add 1 M HCl dropwise until the 6-methylnicotine is fully dissolved. This will form the more soluble protonated species.

  • pH Adjustment: Carefully adjust the pH of the solution to your desired final pH using 1 M NaOH. Monitor the pH closely with a calibrated pH meter. Be aware that as the pH approaches the pKa of 6-methylnicotine (~8.01), the solubility will decrease. It is recommended to work with a final pH below 7.5 if possible.

  • Final Volume Adjustment: Once the desired pH is reached and the solution is stable (no precipitation), add the aqueous buffer to reach the final desired volume and concentration.

  • Sterilization (Optional): If required for your application, sterile filter the final solution through a 0.22 µm filter.

Protocol 2: Enhancing 6-Methylnicotine Solubility using Cyclodextrin Complexation (General Protocol adapted from Nicotine)

This protocol provides a general method for preparing a 6-methylnicotine/cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • 6-Methylnicotine (freebase)

  • β-Cyclodextrin or Methyl-β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Incubator shaker

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the desired amount of β-cyclodextrin or methyl-β-cyclodextrin in deionized water to create a solution of the desired concentration (e.g., 16 mM).[6]

  • Add 6-Methylnicotine: Add 6-methylnicotine to the cyclodextrin solution. A 1:1 molar ratio of 6-methylnicotine to cyclodextrin is a common starting point.[6][7]

  • Complexation: Stir the mixture vigorously at room temperature. For efficient complexation, the solution can be placed in an incubator shaker at 25°C for 72 hours.[6]

  • Confirmation (Optional): The formation of the inclusion complex can be confirmed by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, or Differential Scanning Calorimetry (DSC).

  • Usage: The resulting aqueous solution containing the 6-methylnicotine/cyclodextrin complex can be used for experiments.

Visualizations

G cluster_0 Troubleshooting Workflow for 6-Methylnicotine Solubility Start Start: Prepare 6-Methylnicotine Solution Issue Issue: Compound does not dissolve or precipitates Start->Issue CheckpH Is the buffer pH < pKa (~8.01)? Issue->CheckpH UseSalt Alternative: Use a salt form of 6-methylnicotine Issue->UseSalt AdjustpH Action: Lower the pH of the buffer with acid CheckpH->AdjustpH No CheckConc Is the concentration too high? CheckpH->CheckConc Yes Success Success: Soluble 6-Methylnicotine Solution AdjustpH->Success UseSalt->Success UseCyclodextrin Action: Use cyclodextrins to enhance solubility CheckConc->UseCyclodextrin Yes CheckConc->Success No UseCyclodextrin->Success

Caption: A troubleshooting workflow for addressing solubility issues with 6-methylnicotine.

G cluster_1 Signaling Pathway of 6-Methylnicotine Methylnicotine 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptors (nAChRs) Methylnicotine->nAChR Agonist Binding IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Conformational Change Depolarization Neuronal Depolarization IonChannel->Depolarization Neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter Downstream Downstream Cellular Effects Neurotransmitter->Downstream

Caption: Simplified signaling pathway of 6-methylnicotine at nicotinic acetylcholine receptors.

References

Technical Support Center: Optimizing 6-Methylnicotine Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 6-methylnicotine for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-methylnicotine and how does it differ from nicotine (B1678760)?

A1: 6-methylnicotine (6-MN) is a synthetic analog of nicotine with a methyl group added to the 6th position of the pyridine (B92270) ring.[1] This structural modification results in a higher potency and binding affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) compared to nicotine.[2][3] Consequently, 6-methylnicotine may exhibit greater toxicity.[4]

Q2: What are the known effects of 6-methylnicotine in vivo?

A2: In vivo studies in rodents have shown that 6-methylnicotine produces effects similar to nicotine, including alterations in body temperature, locomotor activity, and nociception.[2][5] It has also been shown to be reinforcing in self-administration paradigms.[2] However, at equimolar doses, 6-methylnicotine can induce acute neurotoxic effects not observed with nicotine.[6]

Q3: Which nicotinic acetylcholine receptor (nAChR) subtypes does 6-methylnicotine target?

A3: 6-methylnicotine, similar to nicotine, is an agonist at various nAChR subtypes. The α4β2, α3β4, and α7 subtypes are particularly relevant as they are involved in nicotine reward, withdrawal, and dopamine (B1211576) release.[7] The activation of these receptors, especially the α4β2 subtype on dopaminergic neurons, is believed to mediate the reinforcing properties of nicotinic compounds.[8]

Troubleshooting Guide

Issue 1: Higher than expected toxicity or adverse events in animal subjects.

  • Possible Cause: The potency of 6-methylnicotine is greater than that of nicotine, and its lethal dose (LD50) is reported to be 1.5 to 3 times lower in rats.[4] Initial doses based on nicotine literature may be too high.

  • Troubleshooting Steps:

    • Reduce the Dose: Start with a dose significantly lower than what is typically used for nicotine. A dose-response study is highly recommended to determine the optimal dose for your specific experimental endpoint.

    • Monitor for Acute Toxicity: Closely observe animals for signs of acute neurotoxicity immediately following administration.[6]

    • Consider the Route of Administration: Intravenous administration has been associated with greater acute toxicity compared to other routes.[7] If possible, consider subcutaneous or intraperitoneal administration for initial studies.

Issue 2: Lack of a clear behavioral or physiological effect at calculated doses.

  • Possible Cause: The vehicle solution may not be optimal for the route of administration, affecting the bioavailability of 6-methylnicotine.

  • Troubleshooting Steps:

    • Vehicle Selection: For subcutaneous or intraperitoneal injections, sterile saline is a common vehicle. For vapor inhalation, propylene (B89431) glycol (PG) has been used.[2][5] Ensure the compound is fully dissolved and the solution is at an appropriate pH.

    • Dose Adjustment: If no effect is observed at lower doses, cautiously escalate the dose while carefully monitoring for any adverse effects.

    • Route of Administration: The route of administration significantly impacts the pharmacokinetic profile. Consider if the chosen route is appropriate for the desired speed of onset and duration of action.

Issue 3: Inconsistent results between experimental subjects.

  • Possible Cause: Variability in the preparation of the dosing solution or in the administration technique.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure the 6-methylnicotine solution is prepared fresh for each experiment and that the concentration is verified.

    • Refine Administration Technique: For injection routes, ensure consistent injection volume and anatomical location. For inhalation, ensure the vapor concentration and exposure time are precisely controlled.

    • Animal Handling: Stress from handling can influence behavioral and physiological outcomes. Ensure all animals are habituated to the experimental procedures.

Quantitative Data Summary

The following table summarizes reported dosages of 6-methylnicotine used in in vivo experiments. Researchers should use this information as a starting point and optimize the dosage for their specific experimental conditions.

SpeciesRoute of AdministrationVehicleDose RangeObserved EffectsReference
RatSubcutaneous (s.c.)Not Specified0.4 - 0.8 mg/kgDecreased rectal temperature, suppressed wheel activity, modest nociceptive effects.[2][5]
RatIntravenous (i.v.)Not SpecifiedUp to 175 µg/kgGreater signs of acute toxicity compared to nicotine.[7]
RatVapor InhalationPropylene Glycol (PG)10 - 30 mg/mLDecreased rectal temperature, increased tail withdrawal latency.[2][5]
MouseIntraperitoneal (i.p.)Not SpecifiedEquimolar to NicotineInduced acute neurotoxic effects not seen with nicotine.[6]
MouseVapor InhalationNot SpecifiedNot SpecifiedStudied for metabolic profiling.[6]

Experimental Protocols

1. Subcutaneous (s.c.) Injection in Rats

  • Objective: To administer a precise dose of 6-methylnicotine to assess its behavioral or physiological effects.

  • Materials:

    • 6-methylnicotine

    • Sterile saline (0.9% NaCl)

    • Sterile syringes (1 mL) and needles (25-27 gauge)

    • Animal scale

  • Procedure:

    • Prepare a stock solution of 6-methylnicotine in sterile saline. For example, to achieve a dose of 0.8 mg/kg in a 300g rat with an injection volume of 1 mL/kg, the solution concentration would be 0.8 mg/mL.

    • Weigh the rat to determine the precise injection volume.

    • Gently restrain the rat.

    • Lift the loose skin over the back, between the shoulder blades, to form a "tent".

    • Insert the needle at the base of the tent, parallel to the spine.

    • Aspirate slightly to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the 6-methylnicotine solution.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal closely for any adverse reactions.

2. Vapor Inhalation in Rats

  • Objective: To deliver 6-methylnicotine via inhalation to model vaping exposure.

  • Materials:

    • 6-methylnicotine

    • Propylene Glycol (PG)

    • Vapor generation device (e.g., e-cigarette)

    • Inhalation chamber

  • Procedure:

    • Prepare a solution of 6-methylnicotine in propylene glycol at the desired concentration (e.g., 10 mg/mL).[2][5]

    • Place the animal in the inhalation chamber.

    • Connect the vapor generation device to the chamber.

    • Activate the device to deliver the vapor into the chamber for a predetermined duration.

    • Monitor the animal's behavior during and after exposure.

    • After the exposure period, remove the animal from the chamber and return it to its home cage.

    • Ventilate the chamber thoroughly.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_observe Observation & Data Collection cluster_analysis Analysis prep_compound Prepare 6-MN Solution admin_sc Subcutaneous Injection prep_compound->admin_sc admin_iv Intravenous Injection prep_compound->admin_iv admin_ip Intraperitoneal Injection prep_compound->admin_ip admin_inhale Vapor Inhalation prep_compound->admin_inhale prep_animal Animal Acclimation & Weighing prep_animal->admin_sc prep_animal->admin_iv prep_animal->admin_ip prep_animal->admin_inhale observe_behavior Behavioral Assessment admin_sc->observe_behavior observe_physio Physiological Measurement admin_sc->observe_physio observe_tox Toxicity Monitoring admin_sc->observe_tox admin_iv->observe_behavior admin_iv->observe_physio admin_iv->observe_tox admin_ip->observe_behavior admin_ip->observe_physio admin_ip->observe_tox admin_inhale->observe_behavior admin_inhale->observe_physio admin_inhale->observe_tox analysis Data Analysis & Interpretation observe_behavior->analysis observe_physio->analysis observe_tox->analysis

Caption: General experimental workflow for in vivo studies with 6-methylnicotine.

nAChR_signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_downstream Downstream Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_cellular Cellular Responses nAChR α4β2 / α7 nAChR PI3K PI3K nAChR->PI3K Ras Ras nAChR->Ras dopamine Dopamine Release nAChR->dopamine Direct Ion Channel Effect Akt Akt PI3K->Akt survival Neuronal Survival Akt->survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK proliferation Cell Proliferation ERK->proliferation compound 6-Methylnicotine compound->nAChR Agonist

Caption: Simplified signaling pathways activated by 6-methylnicotine via nAChRs.

References

identifying and minimizing byproducts in 6-methylnicotine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methylnicotine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 6-methylnicotine with minimal byproducts?

A1: A common and efficient method for synthesizing 6-methylnicotine involves a five-step sequence starting from methyl 6-methylnicotinate (B8608588) and γ-butyrolactone. This pathway is favored because it provides specific methylation at the 6-position of the pyridine (B92270) ring, which avoids the formation of other positional isomers that can be difficult to separate. The overall process is reported to yield 6-methylnicotine with a purity of not less than 98% and an overall yield of at least 40%.[1]

Q2: What are the key steps in this synthetic route?

A2: The synthesis comprises the following five key transformations:

  • Ester Condensation (Dieckmann Condensation): Reaction of methyl 6-methylnicotinate with γ-butyrolactone to form a β-keto lactone intermediate.

  • Ring Opening and Decarboxylation: Hydrolysis and subsequent decarboxylation of the intermediate to yield a γ-ketoester.

  • Reduction: Reduction of the ketone functionality to a secondary alcohol.

  • Halogenation: Conversion of the diol to a dihalide.

  • Amination and Ring Closure: Intramolecular cyclization with methylamine (B109427) to form the pyrrolidine (B122466) ring of 6-methylnicotine.[2][3]

Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of 6-methylnicotine?

A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of each reaction step.[3] For purity assessment and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended analytical techniques.[3][4] These methods are highly sensitive and selective for nicotine (B1678760) and its analogs.

Troubleshooting Guides

Step 1: Ester Condensation (Dieckmann Condensation)

Q1.1: My yield of the β-keto lactone intermediate is low, and I observe unreacted starting materials. What could be the issue?

A1.1: Low yield in a Dieckmann condensation is often due to an insufficient amount or activity of the base. This reaction requires a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride, sodium tert-butoxide) to drive the equilibrium towards the product by deprotonating the resulting β-keto ester.[5][6][7]

  • Troubleshooting Steps:

    • Ensure the base is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture.

    • Use at least one full equivalent of the base.

    • Confirm that the reaction solvent (e.g., DMF, THF) is anhydrous.[3]

Q1.2: I am observing byproducts other than the desired β-keto lactone. What are the likely side reactions?

A1.2: The primary side reaction in a Dieckmann condensation is intermolecular condensation, which can lead to dimers or polymers, especially at high concentrations.

  • Minimization Strategies:

    • Maintain a sufficiently dilute reaction mixture to favor the intramolecular cyclization.

    • Control the reaction temperature; lower temperatures can help minimize side reactions.[5]

Step 2: Ring Opening and Decarboxylation

Q2.1: After the acidic workup, I still have a significant amount of the β-keto lactone intermediate. Why is the ring-opening incomplete?

A2.1: Incomplete hydrolysis of the lactone can occur if the reaction conditions (acid concentration, temperature, or reaction time) are not sufficient.[8][9][10]

  • Troubleshooting Steps:

    • Ensure the concentration of the acid (e.g., hydrochloric acid) is adequate.

    • Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.[3]

Q2.2: I have isolated a byproduct that is not my desired γ-ketoester. What could it be?

A2.2: A potential byproduct is the hydroxy acid formed from the ring-opening of the lactone without subsequent decarboxylation. This can happen if the heating is not sufficient to drive off carbon dioxide.

  • Minimization Strategies:

    • Ensure the reaction is heated to a temperature sufficient for decarboxylation (e.g., 95°C as per some protocols).[3]

    • Monitor for the cessation of gas evolution (CO2).

Step 3: Reduction

Q3.1: The reduction of the ketone is slow or incomplete. What should I check?

A3.1: Incomplete reduction with sodium borohydride (B1222165) can be due to the deactivation of the reagent or insufficient equivalents.

  • Troubleshooting Steps:

    • Use fresh sodium borohydride.

    • Ensure an adequate molar excess of the reducing agent.

    • The reaction is often performed at low temperatures (-10°C to 0°C); ensure proper temperature control.[3]

Q3.2: I am observing a byproduct that appears to be over-reduced. Is this possible with NaBH4?

A3.2: While sodium borohydride is a mild reducing agent that typically does not reduce esters, the presence of a neighboring keto group can facilitate the reduction of the ester to a diol.[11][12][13] This is a known potential side reaction in the reduction of keto-esters.[11]

  • Minimization Strategies:

    • Carefully control the stoichiometry of the sodium borohydride.

    • Maintain a low reaction temperature to enhance the selectivity for the ketone reduction.

    • Monitor the reaction closely by TLC to avoid over-reduction.

Step 4: Halogenation

Q4.1: The yield of my dihalide is low, and I have isolated an alkene. What is causing this?

A4.1: Elimination reactions (E1 or E2) are common competing side reactions during the halogenation of secondary alcohols, leading to the formation of alkenes.[14]

  • Minimization Strategies:

    • Use milder halogenating agents if possible. The Appel reaction (using PPh₃/CBr₄) is generally conducted under neutral conditions and may favor substitution over elimination compared to strongly acidic reagents.[15][16]

    • Control the reaction temperature; higher temperatures can favor elimination.

Q4.2: I am having difficulty removing the byproducts from my halogenation reaction.

A4.2: The byproducts of the halogenation step depend on the reagent used.

  • Appel Reaction (PPh₃/CBr₄ or PPh₃/CCl₄): The main byproduct is triphenylphosphine (B44618) oxide (Ph₃P=O), which can sometimes be difficult to separate from the desired product.[15][16] Haloforms (CHBr₃ or CHCl₃) are also produced.[15]

    • Purification Tip: Triphenylphosphine oxide is often poorly soluble in nonpolar solvents. Precipitation by adding a nonpolar solvent like pentane (B18724) or hexanes can aid in its removal by filtration.

  • Thionyl Chloride (SOCl₂): The byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gases and should be removed from the reaction mixture under a fume hood.[17]

Step 5: Amination and Ring Closure

Q5.1: The final cyclization step is giving a low yield of 6-methylnicotine and a significant amount of a high molecular weight byproduct.

A5.1: The formation of high molecular weight byproducts suggests that intermolecular reactions are competing with the desired intramolecular cyclization. This can lead to the formation of dimers or polymers.[18][19][20]

  • Minimization Strategies:

    • Employ high-dilution conditions to favor the intramolecular reaction. This can be achieved by adding the dihalide substrate slowly to the methylamine solution.

    • Optimize the reaction temperature.

Q5.2: My final product contains an impurity that appears to be an intermediate of the cyclization.

A5.2: This could be the result of incomplete cyclization, where only one of the halide atoms has been displaced by the methylamine.

  • Troubleshooting Steps:

    • Increase the reaction time or temperature to ensure the reaction goes to completion.

    • Ensure a sufficient excess of methylamine is used to act as both the nucleophile and the base to neutralize the generated HX.

Data Presentation

Table 1: Potential Byproducts in 6-Methylnicotine Synthesis

Reaction StepPotential ByproductFormation MechanismMinimization Strategy
1. Ester Condensation Dimer/Polymer of starting materialsIntermolecular Claisen condensationHigh dilution, low temperature
2. Ring Opening & Decarboxylation Hydroxy acid intermediateIncomplete decarboxylationSufficient heating
Unreacted β-keto lactoneIncomplete hydrolysisAdequate acid concentration and reaction time/temperature
3. Reduction Diol from ester reductionOver-reduction with NaBH₄Control stoichiometry of NaBH₄, low temperature
4. Halogenation AlkeneElimination reaction (E1/E2)Milder reagents, temperature control
Triphenylphosphine oxide (Appel)Reagent byproductPurification by precipitation/chromatography
5. Amination & Ring Closure Dimer/PolymerIntermolecular aminationHigh dilution, slow addition of substrate
Mono-aminated intermediateIncomplete cyclizationIncreased reaction time/temperature, excess methylamine

Experimental Protocols

A detailed experimental protocol for a five-step synthesis of 6-methylnicotine can be found in the patent literature.[3] The general procedures are summarized below:

  • Ester Condensation: γ-butyrolactone is dissolved in an anhydrous solvent (e.g., DMF) and cooled. A strong base (e.g., NaH) is added, followed by the addition of methyl 6-methylnicotinate. The reaction is stirred at room temperature and monitored by TLC.[3]

  • Ring Opening and Decarboxylation: The reaction mixture from the previous step is acidified with dilute HCl, followed by the addition of concentrated HCl and 1,4-dioxane. The mixture is heated (e.g., 95°C) and monitored by TLC. The product is isolated after basic workup and extraction.[3]

  • Reduction: The intermediate from step 2 is dissolved in methanol, cooled, and sodium borohydride is added in portions. The reaction is stirred at low temperature and then quenched with water.[3]

  • Halogenation: The diol from step 3 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a halogenating agent (e.g., thionyl chloride or PPh₃/CBr₄). The reaction is typically heated.[2]

  • Amination and Ring Closure: The crude dihalide is dissolved in a solvent and treated with an aqueous solution of methylamine. The reaction is stirred to facilitate cyclization. The final product, 6-methylnicotine, is purified by distillation under reduced pressure.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_end Final Product Methyl 6-methylnicotinate Methyl 6-methylnicotinate S1 Step 1: Ester Condensation Methyl 6-methylnicotinate->S1 γ-Butyrolactone γ-Butyrolactone γ-Butyrolactone->S1 I1 β-keto lactone S1->I1 S2 Step 2: Ring Opening & Decarboxylation I2 γ-ketoester S2->I2 S3 Step 3: Reduction I3 Diol S3->I3 S4 Step 4: Halogenation I4 Dihalide S4->I4 S5 Step 5: Amination & Ring Closure 6-Methylnicotine 6-Methylnicotine S5->6-Methylnicotine I1->S2 I2->S3 I3->S4 I4->S5

Caption: Overall synthetic workflow for 6-methylnicotine.

Troubleshooting_Byproducts cluster_solutions Potential Causes & Solutions Start Low Yield or Impure Product Identified by GC-MS/LC-MS Step Identify the Synthetic Step with the Issue (via TLC) Start->Step S1 Step 1: Ester Condensation Step->S1 1 S2 Step 2: Ring Opening Step->S2 2 S3 Step 3: Reduction Step->S3 3 S4 Step 4: Halogenation Step->S4 4 S5 Step 5: Cyclization Step->S5 5 Sol1 Insufficient/Inactive Base Intermolecular Condensation -> Check base, use high dilution S1->Sol1 Sol2 Incomplete Hydrolysis/ Decarboxylation -> Increase acid/temp/time S2->Sol2 Sol3 Incomplete Reduction/ Over-reduction -> Check reagent, control stoichiometry S3->Sol3 Sol4 Elimination Byproducts -> Use milder conditions, control temp S4->Sol4 Sol5 Intermolecular Reaction/ Incomplete Cyclization -> Use high dilution, increase time/temp S5->Sol5

Caption: Troubleshooting logic for identifying and addressing byproducts.

References

Navigating the Analytical Landscape of 6-Methylnicotine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of 6-methylnicotine, a synthetic nicotine (B1678760) analog, in various consumer products presents a new frontier in analytical science. Accurate and robust detection methods are paramount for research, quality control, and regulatory purposes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the analytical detection of 6-methylnicotine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for detecting 6-methylnicotine?

A1: The most common and effective techniques for the analytical detection of 6-methylnicotine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer the high sensitivity and selectivity required for accurate quantification in complex matrices such as e-liquids and biological samples.

Q2: What are the characteristic mass spectral fragments for 6-methylnicotine in GC-MS analysis?

A2: In Electron Ionization (EI) GC-MS, 6-methylnicotine typically exhibits a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 176. A prominent base peak is observed at m/z 84, corresponding to the N-methylpyrrolidine fragment.[3]

Q3: What is the expected protonated molecule in LC-MS analysis?

A3: In positive ion mode Electrospray Ionization (ESI) LC-MS, 6-methylnicotine is detected as its protonated molecule ([M+H]⁺) at a theoretical m/z of 177.1386.[4]

Q4: Are there any known stability issues with 6-methylnicotine analytical standards?

A4: While specific long-term stability data for 6-methylnicotine is not extensively published, it is advisable to handle it with the same care as nicotine standards. Store analytical standards in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation. Prepare fresh working solutions regularly and monitor for any changes in peak area or shape over time.

Q5: Can isomers of 6-methylnicotine interfere with the analysis?

A5: Yes, isomers of 6-methylnicotine, such as other methyl-substituted nicotine analogs, can potentially interfere with the analysis, especially in GC-MS where compounds with similar fragmentation patterns may co-elute. Chiral separation may also be necessary to distinguish between the (R) and (S)-enantiomers of 6-methylnicotine if their individual quantification is required.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of 6-methylnicotine using GC-MS and LC-MS/MS.

GC-MS Troubleshooting

Issue 1: Poor Peak Shape (Tailing)

  • Question: My 6-methylnicotine peak is showing significant tailing. What are the possible causes and solutions?

  • Answer: Peak tailing for a basic compound like 6-methylnicotine in GC-MS is often due to active sites in the analytical pathway. Here’s a systematic approach to troubleshoot this issue:

    • Inactive Inlet Liner: The glass inlet liner can have active silanol (B1196071) groups that interact with the basic nitrogen of 6-methylnicotine.

      • Solution: Use a deactivated liner. If the problem persists, consider performing a fresh deactivation of the liner or replacing it.

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

      • Solution: Trim the first few centimeters of the column. If tailing persists, the entire column may need to be replaced.

    • Column Phase Interaction: The acidic nature of some GC stationary phases can interact with the basic analyte.

      • Solution: Ensure you are using a suitable column, such as a mid-polarity phase (e.g., DB-35ms) or a column specifically designed for basic compounds.

    • Insufficient Temperature: If the transfer line or ion source temperature is too low, it can lead to condensation and peak tailing.

      • Solution: Ensure the transfer line and ion source temperatures are optimized for the analysis.

Issue 2: Low Sensitivity/Poor Signal-to-Noise

  • Question: I am struggling to achieve the desired sensitivity for 6-methylnicotine. How can I improve my signal?

  • Answer: Low sensitivity can be a result of several factors, from sample preparation to instrument settings.

    • Suboptimal Injection: A splitless injection is generally preferred for trace analysis to introduce more analyte onto the column.

      • Solution: Optimize your injection parameters, including injection volume and splitless time.

    • Ion Source Contamination: A dirty ion source can significantly reduce sensitivity.

      • Solution: Regularly clean the ion source components according to the manufacturer's instructions.

    • Inadequate Sample Preparation: Matrix components can interfere with the detection of 6-methylnicotine.

      • Solution: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.

LC-MS/MS Troubleshooting

Issue 1: Matrix Effects (Ion Suppression/Enhancement)

  • Question: I am observing significant signal suppression for 6-methylnicotine when analyzing e-liquid samples. What can I do to mitigate this?

  • Answer: E-liquids are complex matrices that can cause significant ion suppression in the ESI source.

    • Sample Dilution: The simplest approach is to dilute the sample to reduce the concentration of matrix components.

      • Solution: Perform a dilution series to find the optimal dilution factor that minimizes matrix effects while maintaining sufficient sensitivity.

    • Improved Chromatographic Separation: Co-eluting matrix components can compete with 6-methylnicotine for ionization.

      • Solution: Optimize the chromatographic method to achieve better separation between 6-methylnicotine and interfering compounds. This may involve adjusting the gradient profile or trying a different column chemistry.

    • Effective Sample Preparation: Removing matrix components before injection is crucial.

      • Solution: Utilize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.

    • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., 6-methylnicotine-d3) can compensate for matrix effects.

      • Solution: Incorporate an appropriate internal standard that co-elutes with the analyte.

Issue 2: Inconsistent Retention Time

  • Question: The retention time for 6-methylnicotine is shifting between injections. What could be the cause?

  • Answer: Retention time instability can be caused by issues with the mobile phase, column, or HPLC system.

    • Mobile Phase Preparation: Inconsistent mobile phase composition can lead to retention time shifts.

      • Solution: Ensure the mobile phases are prepared accurately and consistently. Premixing the mobile phases can sometimes improve stability.

    • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.

      • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Column Temperature Fluctuation: Changes in column temperature will affect retention time.

      • Solution: Use a column oven to maintain a constant and consistent column temperature.

    • Pump Performance: Issues with the HPLC pumps, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and retention time shifts.

      • Solution: Perform regular maintenance on the HPLC pumps.

Quantitative Data Summary

The following tables summarize key quantitative data for the analytical detection of 6-methylnicotine. Please note that specific values may vary depending on the instrumentation, column, and analytical conditions used.

Table 1: GC-MS Parameters for 6-Methylnicotine Analysis

ParameterValueReference
Column Type HP-35 LTM/DB-35 LTM (15 m x 0.18 mm x 0.20 µm)[7]
Inlet Temperature 265 °C[7]
Injection Mode Split (50:1)[7]
Carrier Gas Hydrogen[7]
Flow Rate 1.0 mL/min (constant flow)[7]
Oven Program 100 °C (1 min hold), ramp to 310 °C at 35 °C/min[7]
Monitored Ion (Quantification) m/z 84[3]
Monitored Ion (Qualifier) m/z 176[3]
Retention Time ~7.0 min (as an internal standard)[3]

Table 2: LC-MS/MS Parameters for 6-Methylnicotine Analysis

ParameterValueReference
Column Type C18 or similar reversed-phase[8]
Mobile Phase A Water with 0.1% Formic Acid (typical)[8]
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid (typical)[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Precursor Ion (Q1) 177.1[4]
Product Ion (Q3) To be determined empirically
LOD in E-liquid To be determined empirically
LOQ in E-liquid To be determined empirically

Note: Specific product ions (Q3) and limits of detection (LOD) and quantification (LOQ) are highly instrument-dependent and need to be determined during method development and validation.

Experimental Protocols

Sample Preparation for E-Liquids (GC-MS and LC-MS/MS)
  • Accurately weigh a known amount of the e-liquid sample into a volumetric flask.

  • Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range of the instrument.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • For LC-MS/MS analysis, a further dilution may be required to mitigate matrix effects.

Sample Preparation for Biological Matrices (e.g., Urine) - Adapted from Nicotine Analysis Protocols

This is a general guideline and should be optimized for 6-methylnicotine.

  • To 1 mL of urine, add an appropriate internal standard.

  • Add a strong base (e.g., 5 N NaOH) to raise the pH and ensure 6-methylnicotine is in its free base form.[1][2]

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl t-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).[1][2]

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for injection into the GC-MS or LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data_processing Data Processing Sample E-Liquid or Biological Sample Dilution Dilution/Extraction Sample->Dilution Cleanup SPE/Filtration (Optional) Dilution->Cleanup GCMS GC-MS Analysis Cleanup->GCMS LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Integration Peak Integration GCMS->Integration LCMSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting Troubleshooting_Logic cluster_gcms GC-MS Issues cluster_lcms LC-MS/MS Issues Start Analytical Issue Encountered PeakTailing Peak Tailing Start->PeakTailing LowSensitivity_GC Low Sensitivity Start->LowSensitivity_GC MatrixEffects Matrix Effects Start->MatrixEffects RTIssue Retention Time Instability Start->RTIssue CheckLiner Check/Replace Inlet Liner PeakTailing->CheckLiner Basic Analyte? CheckInjection Optimize Injection Parameters LowSensitivity_GC->CheckInjection Check Signal DiluteSample Dilute Sample MatrixEffects->DiluteSample High Matrix? CheckMobilePhase Check Mobile Phase Prep. RTIssue->CheckMobilePhase Drifting RT? TrimColumn Trim/Replace Column CheckLiner->TrimColumn Still Tailing CleanSource_GC Clean Ion Source CheckInjection->CleanSource_GC Still Low ImproveCleanup Improve Sample Cleanup (SPE) DiluteSample->ImproveCleanup Still Suppressed CheckColumnTemp Check Column Temperature CheckMobilePhase->CheckColumnTemp Still Drifting

References

Technical Support Center: Addressing Potential Off-Target Effects of 6-Methylnicotine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of 6-methylnicotine in cellular models. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is 6-methylnicotine and what is its primary cellular target?

A1: 6-methylnicotine (6-MN) is a synthetic analog of nicotine (B1678760), characterized by a methyl group at the 6-position of the pyridine (B92270) ring.[1] Like nicotine, its primary cellular targets are nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as an agonist.[1] In vitro and rodent binding studies indicate that the methyl substitution can increase its affinity and functional potency at nAChRs compared to nicotine.[1] The (S)-enantiomer is the more biologically active form at central α4β2 nAChRs.[1]

Q2: Why is it important to investigate the off-target effects of 6-methylnicotine?

A2: Investigating off-target effects is critical for several reasons. Unintended interactions with other receptors, ion channels, or enzymes can lead to misinterpretation of experimental results, where an observed phenotype may not be due to the modulation of nAChRs. Furthermore, off-target effects are a primary cause of cellular toxicity and can lead to adverse effects in vivo. Studies have already indicated that 6-methylnicotine exhibits greater cytotoxicity in human bronchial epithelial cells compared to nicotine and generates more reactive oxygen species (ROS).[1][2] A thorough off-target profile is essential for a comprehensive safety and pharmacological assessment.

Q3: What are some potential off-target pathways to consider for a nicotinic analog like 6-methylnicotine?

A3: Based on the structure and known cross-reactivities of other nicotinic compounds, potential off-target families to consider include:

  • Other Ligand-Gated Ion Channels: Such as GABA-A, 5-HT3, and glycine (B1666218) receptors.

  • G-Protein Coupled Receptors (GPCRs): Particularly monoamine receptors like dopamine (B1211576) and serotonin (B10506) receptors, given the role of nAChRs in modulating monoamine release.

  • Monoamine Transporters: (DAT, SERT, NET).

  • Voltage-Gated Ion Channels: Sodium, potassium, and calcium channels.

  • Enzymes: Notably, monoamine oxidases (MAO-A and MAO-B), as some compounds in tobacco smoke are known to inhibit these enzymes, potentiating the effects of nicotine.

Q4: Which cellular models are suitable for studying 6-methylnicotine's effects?

A4: The choice of cellular model depends on the research question:

  • For On-Target Characterization: Cell lines stably expressing specific nAChR subtypes (e.g., HEK293 or SH-EP1 cells transfected with α4β2, α7, α3β4 subunits) are ideal for detailed pharmacological studies.

  • For Off-Target and Cytotoxicity Screening: Human cell lines that endogenously express a broad range of potential off-targets are suitable. Examples include human bronchial epithelial cells (BEAS-2B, HBEC3-KT) for toxicity studies[1][2], neuroblastoma cell lines like SH-SY5Y (which endogenously express several nAChR subtypes and other neuronal receptors), or liver-derived cells like HepG2 to assess metabolic liabilities.

  • Primary Neuronal Cultures: These provide a more physiologically relevant system for studying effects on neuronal signaling and viability, but come with higher complexity and variability.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with 6-methylnicotine.

Issue Potential Cause Troubleshooting Steps
High Cytotoxicity at Low Concentrations 1. Compound Precipitation: 6-methylnicotine salts may have limited solubility in certain media, leading to precipitate that is toxic to cells. 2. Off-Target Toxicity: The compound may be interacting with an essential cellular target other than nAChRs.[3] 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound or its metabolites.1. Solubility Check: Visually inspect media for precipitates. Perform a solubility test in your specific cell culture medium. Prepare fresh stock solutions and filter-sterilize. 2. Broad Panel Screening: Test the compound against a safety panel of common off-target proteins to identify potential liabilities. 3. Use a Different Cell Line: Compare cytotoxicity in multiple cell lines to check for cell-type specific effects. 4. Reduce Serum Concentration: High serum can sometimes interact with compounds; test with lower serum concentrations if appropriate for the cell line.
Inconsistent or No Response in Functional Assays (e.g., Calcium Flux) 1. Receptor Desensitization: Prolonged or high-concentration exposure to potent nAChR agonists like 6-methylnicotine can cause rapid receptor desensitization, leading to a diminished response upon subsequent stimulation.[4][5] 2. Low Receptor Expression: The cell line may not express the target nAChR subtype at a high enough density. 3. Incorrect Assay Conditions: The buffer composition (especially Ca2+ concentration) or dye loading may be suboptimal.1. Minimize Pre-incubation: Apply 6-methylnicotine for the shortest time possible to elicit a response. Use Lower Concentrations: Perform a full dose-response curve to identify a concentration that activates but minimizes desensitization. Implement Wash Steps: Include wash steps to remove the agonist and allow receptors to recover, if studying repeated stimulation. 2. Verify Target Expression: Confirm nAChR subunit expression via qPCR or Western blot. Consider using a cell line with higher or induced expression. 3. Optimize Assay Protocol: Titrate dye concentration and loading time. Ensure appropriate Ca2+ levels in the assay buffer. Use a positive control (e.g., nicotine, acetylcholine) to validate the assay.
High Variability Between Replicates 1. Compound Instability: The compound may be unstable in culture medium over the course of the experiment. 2. Cell Health and Passage Number: Inconsistent cell health, high passage number leading to phenotypic drift, or variable seeding density can all increase variability. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a plate can concentrate the compound and affect cell growth.1. Assess Stability: Use LC-MS to determine the concentration of 6-methylnicotine in the medium over time. 2. Standardize Cell Culture: Use cells within a defined low passage number range. Ensure consistent seeding density and monitor cell viability before each experiment. 3. Mitigate Plate Effects: Do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

Data Presentation

Quantitative data on the potency and binding affinity of nicotinic agonists is crucial for comparing on-target effects and interpreting potential off-target liabilities.

Table 1: Comparative Potency of Nicotine at Human nAChR Subtypes

CompoundnAChR SubtypeAssay TypeParameterValue (nM)Reference
Nicotine α4β286Rb+ EffluxEC501610 ± 190[6]
α6β2[3H]-DA ReleaseEC50770 ± 270[6]
α7Whole-cell currentEC5022600 ± 540[6]
α3β4[3H]-ACh ReleaseEC5064400 ± 7900[6]
6-Methylnicotine α4β2, α6β2, α7, α3β4-EC50 / KiData Not Available in Literature-

Note: While direct comparative Ki or EC50 values for 6-methylnicotine across nAChR subtypes are not yet widely published, initial studies consistently report it has a higher affinity and functional potency than nicotine.[1]

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointObservationReference
6-Methylnicotine BEAS-2BLive-dead assayCell DeathMore effective at inducing cell death than nicotine.[7]
HBEC3-KTCytotoxicity AssayCell ViabilitySignificantly increased cytotoxicity in a dose-dependent manner compared to nicotine.[2]
Nicotine BEAS-2BLive-dead assayCell DeathLess effective at inducing cell death than 6-MN.[7]
HBEC3-KTCytotoxicity AssayCell ViabilityLess cytotoxic than 6-MN at equivalent doses.[2]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of 6-methylnicotine for a specific nAChR subtype by measuring its ability to displace a known radioligand.

  • Materials:

    • Cell line stably expressing the nAChR subtype of interest (e.g., HEK-α4β2).

    • Cell membrane preparation from the aforementioned cell line.

    • Radioligand (e.g., [3H]Epibatidine or [3H]Nicotine).

    • 6-methylnicotine stock solution (in DMSO).

    • Nicotine (for positive control).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Wash buffer (ice-cold binding buffer).

    • 96-well filter plates (GF/B or GF/C).

    • Scintillation fluid and microplate scintillation counter.

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of 6-methylnicotine and a reference compound (e.g., unlabeled nicotine) in binding buffer. Include a vehicle control (DMSO) and a control for non-specific binding (e.g., a high concentration of unlabeled nicotine, such as 10 µM).

    • Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of the radioligand at a fixed concentration (typically at or below its Kd), and 25 µL of the serially diluted 6-methylnicotine or control compounds.

    • Initiate Reaction: Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to each well to start the binding reaction.

    • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.

    • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

    • Data Analysis:

      • Subtract the non-specific binding counts from all other wells to get specific binding.

      • Plot the percentage of specific binding against the logarithm of the 6-methylnicotine concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Protocol 2: Calcium Imaging Functional Assay

  • Objective: To measure the functional potency (EC50) of 6-methylnicotine by quantifying the increase in intracellular calcium ([Ca2+]i) following nAChR activation.

  • Materials:

    • Cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y, which endogenously expresses α3, α5, α7, β2, and β4 subunits, or transfected HEK293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • 6-methylnicotine stock solution (in DMSO).

    • Nicotine or Acetylcholine (for positive control).

    • 96- or 384-well black, clear-bottom microplates.

    • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation) or fluorescence microscope.

  • Methodology:

    • Cell Plating: Seed cells into the microplate at an optimal density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

    • Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, protected from light.

    • Wash: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye, leaving a final volume of buffer in each well.

    • Compound Preparation: Prepare serial dilutions of 6-methylnicotine and positive controls in a separate compound plate.

    • Measurement:

      • Place the cell plate and the compound plate into the fluorescence imaging system.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Program the instrument to add the compounds from the compound plate to the cell plate.

      • Immediately begin recording the fluorescence intensity over time (e.g., for 2-5 minutes) to capture the calcium transient.

    • Data Analysis:

      • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

      • Plot the response against the logarithm of the 6-methylnicotine concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits 50% of the maximal response) and the Emax (maximal effect).

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Confirmation cluster_3 Phase 4: Data Interpretation A Synthesize or Procure 6-Methylnicotine B In Silico Off-Target Prediction A->B C Broad Panel Screen (e.g., Safety44 Panel) A->C D Cytotoxicity Assay (e.g., MTT, LDH in BEAS-2B cells) A->D E Competitive Binding Assay ([3H]Epibatidine) A->E F Functional Assay (Calcium Imaging) A->F G Validate Hits from Panel Screen (Dose-Response) C->G Hits Identified J Correlate Off-Target Activity with Cytotoxicity D->J I Calculate Selectivity Ratios (Off-Target Ki / On-Target Ki) E->I F->I H Downstream Signaling Assay (e.g., Western Blot for p-ERK) G->H G->I H->J I->J

Caption: Workflow for investigating 6-methylnicotine off-target effects.

signaling_pathway cluster_on_target On-Target Pathway (nAChR) cluster_off_target Potential Off-Target Pathways MN 6-Methylnicotine nAChR nAChR (e.g., α4β2) MN->nAChR GPCR GPCR (e.g., D2) MN->GPCR ? Enzyme Enzyme (e.g., MAO-A) MN->Enzyme ? Ion Ion Influx (Na+, Ca2+) nAChR->Ion Activation Depol Membrane Depolarization Ion->Depol Ca_Signal Calcium Signaling Ion->Ca_Signal NT_Release Neurotransmitter Release (Dopamine) Depol->NT_Release Ca_Signal->NT_Release GPCR_Signal Altered cAMP or IP3/DAG GPCR->GPCR_Signal Modulation Enzyme_Signal Decreased Monoamine Metabolism Enzyme->Enzyme_Signal Inhibition

Caption: On-target vs. potential off-target signaling of 6-methylnicotine.

troubleshooting_logic Start Inconsistent / No Functional Response Check_Viability Is cell viability >90% post-treatment? Start->Check_Viability Check_Control Does positive control (e.g., Nicotine) work? Check_Viability->Check_Control Yes Toxicity Issue is likely Cytotoxicity Check_Viability->Toxicity No Check_Desens Is pre-incubation time minimal? Check_Control->Check_Desens Yes Assay_Issue Issue is likely Assay Protocol/Reagents Check_Control->Assay_Issue No Check_Expr Confirm nAChR expression (qPCR/WB) Check_Desens->Check_Expr Yes Desens_Issue Issue is likely Receptor Desensitization Check_Desens->Desens_Issue No Check_Expr->Assay_Issue If expression is OK Expr_Issue Issue is likely Low Receptor Expression Check_Expr->Expr_Issue If expression is low/absent

Caption: Troubleshooting logic for inconsistent functional assay results.

References

Technical Support Center: Synthesis of 6-Methylnicotine via Amination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-methylnicotine, with a specific focus on the critical amination step.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 6-methylnicotine, particularly focusing on the final intramolecular amination step of the common five-step synthesis from methyl 6-methylnicotinate (B8608588).

Issue 1: Low or No Yield of 6-Methylnicotine in the Final Intramolecular Amination Step

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Halogenation of the Diol Intermediate: The preceding halogenation step may not have gone to completion, resulting in a lower concentration of the required halo-amine precursor.- Verification: Confirm the complete conversion of the diol to the dihalide by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding with the amination. - Optimization: If halogenation is incomplete, consider increasing the reaction time, temperature, or the equivalents of the halogenating agent (e.g., thionyl chloride or phosphorus tribromide).
Poor Quality of the Halo-Amine Precursor: The precursor may have decomposed upon storage or during workup.- Recommendation: Use the crude dihalide intermediate immediately after preparation for the amination and ring closure step.[1] - Purification Note: Avoid purification of the halo-amine by column chromatography on silica (B1680970) gel, as this can lead to decomposition. If purification is necessary, consider neutral alumina.
Suboptimal Reaction Conditions for Cyclization: The temperature or reaction time may be insufficient for the intramolecular nucleophilic substitution.- Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can facilitate cyclization.[1] Monitor the reaction for the formation of side products at elevated temperatures. - Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS until the starting material is consumed.
Presence of Water: Excess water in the reaction can hydrolyze the halo-amine precursor.- Solvent Quality: Ensure the use of anhydrous solvents for the amination step. - Reagent Handling: Use a freshly opened or properly stored aqueous solution of methylamine (B109427).
Incorrect Stoichiometry of Methylamine: An insufficient amount of methylamine will lead to incomplete reaction, while a large excess might lead to side reactions in some cases.- Recommendation: Typically, a moderate excess of aqueous methylamine is used to ensure the reaction goes to completion and to act as a base to neutralize the hydrogen halide formed during the reaction.

Logical Workflow for Troubleshooting Low Yield

start Low/No Yield of 6-Methylnicotine check_precursor Verify Complete Halogenation of Precursor start->check_precursor precursor_quality Assess Precursor Stability check_precursor->precursor_quality Halogenation OK optimize_cyclization Optimize Cyclization Conditions check_precursor->optimize_cyclization Incomplete Halogenation -> Re-run Halogenation precursor_quality->optimize_cyclization Precursor OK check_reagents Check Reagent Quality & Stoichiometry precursor_quality->check_reagents Precursor Decomposed -> Use Fresh optimize_cyclization->check_reagents Optimization Fails successful_synthesis Successful Synthesis optimize_cyclization->successful_synthesis Yield Improves check_reagents->successful_synthesis Reagents OK & Optimized

Caption: Troubleshooting workflow for low yield of 6-methylnicotine.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding different amination strategies for synthesizing 6-methylnicotined and related structures.

1. What is the most common method for the final amination and cyclization to form 6-methylnicotine?

The most commonly cited method in recent literature is a five-step synthesis starting from methyl 6-methylnicotinate and γ-butyrolactone.[1][2] The final step involves the reaction of a dihalo-intermediate with an aqueous solution of methylamine, which acts as both the nucleophile for the amination and the base to facilitate the intramolecular cyclization to form the pyrrolidine (B122466) ring of 6-methylnicotine.[1]

2. Can the Chichibabin amination be used to synthesize precursors to 6-methylnicotine?

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or a related reagent.[3][4] It typically introduces an amino group at the 2- or 6-position of the pyridine (B92270) ring. While theoretically possible to aminate a suitable pyridine precursor, this method has several challenges for a multi-substituted target like 6-methylnicotine:

  • Harsh Conditions: The reaction often requires high temperatures and strongly basic conditions, which may not be compatible with other functional groups on the molecule.[5]

  • Regioselectivity: While amination generally occurs at the 2- and 6-positions, mixtures of products can be formed, especially with substituted pyridines.[6]

  • Side Reactions: Dimerization of the pyridine starting material can be a significant side reaction.[4]

A modified Chichibabin reaction using a NaH-iodide composite has been shown to mediate the C2-amination of pyridines under milder conditions.[7]

3. Is the Buchwald-Hartwig amination a viable alternative for synthesizing 6-aminonicotine derivatives?

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8][9] It offers several advantages over classical methods like the Chichibabin reaction:

  • Milder Conditions: It generally proceeds under much milder conditions.

  • Broader Scope: It is compatible with a wider range of functional groups.

  • High Yields: It often provides excellent yields.

This method would be highly suitable for coupling an amine (or an ammonia (B1221849) equivalent) to a halo-substituted pyridine precursor. For example, reacting 6-chloro- or 6-bromonicotine derivatives with methylamine under Buchwald-Hartwig conditions could be a viable route. However, optimization of the catalyst, ligand, base, and solvent is crucial for success.[9][10]

4. What are the common side reactions during the intramolecular cyclization to form the pyrrolidine ring?

The primary side reactions in the formation of pyrrolidines via intramolecular nucleophilic substitution of haloamines include:

  • Intermolecular Reactions: If the concentration of the halo-amine is too high, intermolecular reaction with another molecule can lead to dimerization or polymerization. Performing the reaction under high dilution can favor the intramolecular pathway.

  • Elimination Reactions: Although less common for the formation of five-membered rings, elimination to form an alkene can occur, especially if there are acidic protons beta to the leaving group and a strong, non-nucleophilic base is present.

  • Formation of Isomers: Depending on the substrate, the formation of other ring sizes (e.g., azetidines or piperidines) could be possible, though the formation of five-membered rings is generally kinetically and thermodynamically favored.

Side Reaction Pathways

start Halo-Amine Precursor intramolecular Intramolecular Cyclization (Desired Pathway) start->intramolecular intermolecular Intermolecular Reaction start->intermolecular elimination Elimination Reaction start->elimination product 6-Methylnicotine intramolecular->product dimer Dimer/Polymer intermolecular->dimer alkene Alkene Byproduct elimination->alkene

Caption: Potential side reaction pathways during pyrrolidine ring formation.

Data Presentation

Table 1: Comparison of Amination Methods for Pyridine Derivatives

Method Typical Substrate Reagents Typical Conditions Reported Yield Key Advantages Common Challenges
Intramolecular Amination 4-halo-1-(pyridin-3-yl)butan-1-amine derivativeMethylamine (aq.)Room temp. to gentle heat (40-60 °C)>40% (overall for 5 steps)[11]Final step in a well-defined route, avoids isomers.Dependent on the success of previous steps, potential for side reactions.
Chichibabin Amination Pyridine or substituted pyridinesNaNH₂, KNH₂, or NaH/LiI[7]Toluene or xylene, reflux; or THF, 65-85 °C[7]70-95% (for simple pyridines)[7]Direct amination of the pyridine ring.Harsh conditions, regioselectivity issues, side reactions (dimerization).[4][6]
Buchwald-Hartwig Amination Halo-pyridinesPd catalyst, phosphine (B1218219) ligand, baseToluene or dioxane, 80-110 °C8-95% (substrate dependent)[8]Mild conditions, broad functional group tolerance, high yields.Catalyst/ligand sensitivity, cost of reagents, potential for catalyst poisoning.[10]

Experimental Protocols

Protocol 1: Intramolecular Amination and Ring Closure for 6-Methylnicotine Synthesis[1]

This protocol describes the final step in the five-step synthesis of 6-methylnicotine.

Materials:

  • Crude Intermediate IV (the dihalo-intermediate)

  • Aqueous solution of methylamine

  • Methanol (B129727) (or other suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

Procedure:

  • Dissolve the crude dihalo-intermediate (Intermediate IV) in a suitable solvent such as methanol in a round-bottom flask.

  • To the solution, add an aqueous solution of methylamine.

  • Stir the reaction mixture at room temperature. Gentle heating to 50-60 °C for 1-2 hours can be applied to facilitate the reaction.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, concentrate the solution to dryness.

  • The final product, 6-methylnicotine, is typically purified by distillation under reduced pressure.

Experimental Workflow: 5-Step Synthesis of 6-Methylnicotine

cluster_0 Synthesis of 6-Methylnicotine start Methyl 6-methylnicotinate + γ-butyrolactone step1 Step 1: Ester Condensation start->step1 intermediate1 Intermediate I (β-keto lactone) step1->intermediate1 step2 Step 2: Ring Opening & Decarboxylation intermediate1->step2 intermediate2 Intermediate II (γ-ketoester) step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 intermediate3 Intermediate III (Diol) step3->intermediate3 step4 Step 4: Halogenation intermediate3->step4 intermediate4 Intermediate IV (Dihalide) step4->intermediate4 step5 Step 5: Amination & Ring Closure intermediate4->step5 product 6-Methylnicotine step5->product

Caption: Overall workflow for the five-step synthesis of 6-methylnicotine.

References

dealing with harsh reaction conditions in methyl lithium-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during methyl lithium-based synthesis, particularly under harsh reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in methyl lithium reactions can stem from several factors. A primary concern is the activity of the methyl lithium reagent itself, which can degrade over time. It is crucial to titrate the solution to confirm its concentration before use.[1] Additionally, the presence of even trace amounts of water or protic solvents can consume the reagent. Therefore, all glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[1]

    Reaction temperature is another critical parameter. Many methyl lithium reactions are performed at low temperatures (e.g., -78°C) to minimize side reactions. However, for some transformations, a gradual increase in temperature may be necessary to drive the reaction to completion.[1] The solubility of organolithium intermediates can also impact the yield. If intermediates precipitate, adding a co-solvent like tetrahydrofuran (B95107) (THF) or taking advantage of the solubilizing effect of lithium bromide (LiBr), often present in commercial methyl lithium solutions, can be beneficial.[1][2] In some cases, altering the order of addition, such as adding the substrate to the methyl lithium solution ("inverse addition"), can prevent the formation of insoluble intermediates.[1][3]

Issue 2: Formation of Unwanted Side Products

  • Question: My reaction is producing significant amounts of side products. How can I improve the selectivity?

  • Answer: The formation of side products is often related to the high reactivity of methyl lithium.[4] Competing reactions such as enolization, especially with sterically hindered ketones, can occur.[5] Lowering the reaction temperature can often enhance selectivity by favoring the desired kinetic product. The choice of solvent is also crucial; ethereal solvents like diethyl ether or THF can influence the aggregation state and reactivity of methyl lithium.[1] The presence of lithium salts, such as LiBr, in the reaction mixture can also affect the stereochemistry of the addition to carbonyl compounds.[2][6] For reactions prone to side product formation, using "halide-free" methyl lithium, prepared from methyl chloride, might be advantageous as the insoluble lithium chloride byproduct can be removed.[4][6]

Issue 3: Exothermic and Difficult-to-Control Reactions

  • Question: My reaction is highly exothermic and difficult to control. What are the best practices for managing these conditions?

  • Answer: The reaction of methyl lithium is inherently exothermic.[7][8] Proper management of the reaction temperature is critical to prevent runaway reactions. This includes using an appropriate cooling bath (e.g., dry ice/acetone) and ensuring efficient stirring to dissipate heat.[1] The rate of addition of the methyl lithium solution should be carefully controlled, adding it dropwise to the substrate solution to avoid a rapid buildup of heat.[1] For larger-scale reactions, it is advisable to use a syringe pump for controlled addition. All manipulations should be carried out in a fume hood, and appropriate personal protective equipment (PPE), including a flame-resistant lab coat, should be worn.[9]

Frequently Asked Questions (FAQs)

Q1: How can I accurately determine the concentration of my methyl lithium solution?

A1: The concentration of methyl lithium solutions can be determined by titration. A common method is the Gilman titration, which involves reacting an aliquot of the methyl lithium solution with 1,2-dibromoethane. The remaining base is then titrated with a standard acid solution.[6] Another method involves direct titration with a standard solution of a secondary alcohol, like sec-butyl alcohol, using an indicator such as 2,2'-bipyridyl.[6] Titration with N-benzylbenzamide is another effective method where the endpoint is indicated by a persistent color change.[10]

Q2: What are the best practices for setting up a reaction with methyl lithium?

A2: All reactions involving methyl lithium must be conducted under strictly anhydrous and inert conditions.[4] Glassware should be oven- or flame-dried and assembled while hot under a stream of inert gas (argon is preferred over nitrogen as lithium can react with nitrogen to form lithium nitride).[6][11] Anhydrous solvents should be used. The reaction should be equipped with a magnetic or mechanical stirrer, a thermometer, a septum for reagent addition, and an inert gas inlet connected to a bubbler to maintain a positive pressure.[1]

Q3: How should I properly quench a reaction containing methyl lithium?

A3: Quenching of methyl lithium reactions must be done carefully and at low temperatures to control the exothermic reaction.[12][13] A common procedure involves the slow, dropwise addition of a quenching agent to the cooled reaction mixture. Suitable quenching agents include saturated aqueous ammonium (B1175870) chloride solution, isopropanol (B130326), or methanol.[1][12] For larger quantities, it's recommended to dilute the reaction mixture with an inert solvent like toluene (B28343) or heptane (B126788) before slowly adding isopropanol, followed by a mixture of isopropanol and water, and finally water.[12][13]

Q4: Can additives be used to modify the reactivity of methyl lithium?

A4: Yes, additives can significantly influence the reactivity of methyl lithium. Lewis bases such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA) can break down the aggregates of methyl lithium, leading to increased reactivity. However, these should be used judiciously as they can also promote side reactions.[1]

Data Presentation

Table 1: Effect of Solvent on Methyl Lithium Aggregation State

SolventPredominant Aggregation State
Hydrocarbons (e.g., Benzene)Hexamer
Ethereal Solvents (e.g., Diethyl Ether, THF)Tetramer
Data synthesized from multiple sources.[1]

Table 2: Common Titration Methods for Methyl Lithium

Titration MethodReagentIndicatorEndpoint
Gilman Titration1,2-Dibromoethane, std. HClPhenolphthaleinColor change
Direct Titrationsec-Butanol2,2'-BipyridylColor change
N-Benzylbenzamide TitrationN-BenzylbenzamideSelf-indicatingPersistent blue/green color
Data synthesized from multiple sources.[6][10]

Experimental Protocols

Protocol 1: General Procedure for a Methyl Lithium Reaction

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet connected to a bubbler. Maintain a positive pressure of argon throughout the reaction.[1]

  • Reagent Preparation: Dissolve the substrate in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in the reaction flask. Cool the solution to the desired temperature (e.g., -78°C using a dry ice/acetone bath).[1]

  • Reaction Execution: Slowly add a freshly titrated solution of methyl lithium (typically 1.0-1.2 equivalents) to the stirred substrate solution via a syringe through the septum. Maintain the desired reaction temperature.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., saturated aqueous ammonium chloride solution) dropwise at the reaction temperature.[1]

  • Work-up and Purification: Allow the mixture to warm to room temperature. Perform an aqueous work-up and extract the product with an appropriate organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[1]

Protocol 2: Titration of Methyl Lithium using N-Benzylbenzamide

  • Setup: In an oven-dried 10 mL three-necked flask equipped with a nitrogen inlet and a stir bar, add approximately 100 mg of N-benzylbenzamide, accurately weighed.[10]

  • Dissolution: Add 5 mL of anhydrous THF and cool the solution to -20°C.[10]

  • Titration: Add the methyl lithium solution dropwise via a syringe until a persistent blue or greenish-blue color is observed.[10]

  • Calculation: Calculate the molarity of the methyl lithium solution based on the volume added and the exact mass of N-benzylbenzamide used.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware prep_reagents Prepare anhydrous reagents & solvents prep_glass->prep_reagents prep_inert Establish inert atmosphere (Ar) prep_reagents->prep_inert dissolve Dissolve substrate in solvent prep_inert->dissolve cool Cool to desired temperature dissolve->cool add_meli Slowly add MeLi solution cool->add_meli monitor Monitor reaction (e.g., TLC) add_meli->monitor quench Quench reaction at low temp. monitor->quench warm Warm to room temperature quench->warm extract Aqueous work-up & extraction warm->extract dry Dry & concentrate extract->dry purify Purify product dry->purify

Caption: A generalized experimental workflow for a methyl lithium-based synthesis.

troubleshooting_low_yield cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_procedure Procedural Issues start Low or No Yield check_meli Inactive MeLi? start->check_meli titrate Titrate MeLi solution check_meli->titrate Yes check_moisture Moisture present? check_meli->check_moisture No dry_reagents Ensure anhydrous conditions check_moisture->dry_reagents Yes check_temp Incorrect Temperature? check_moisture->check_temp No optimize_temp Optimize temperature (e.g., gradual warming) check_temp->optimize_temp Yes check_solubility Poor Solubility? check_temp->check_solubility No add_cosolvent Add co-solvent (THF) or use LiBr-containing MeLi check_solubility->add_cosolvent Yes check_addition Incorrect Addition Order? check_solubility->check_addition No inverse_addition Try 'inverse addition' check_addition->inverse_addition Possible

Caption: A troubleshooting decision tree for low product yield in methyl lithium reactions.

References

Validation & Comparative

Comparative Analysis of 6-Methylnicotine and Nicotine Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the potency of 6-methylnicotine and its parent compound, nicotine (B1678760), at nicotinic acetylcholine (B1216132) receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals interested in the pharmacological profiles of these two compounds. This document summarizes key experimental data, outlines detailed methodologies for potency determination, and visualizes relevant biological pathways.

Executive Summary

6-Methylnicotine, a synthetic analog of nicotine, has garnered significant interest due to its reported increased potency at nAChRs. This guide consolidates available data to provide a clear comparison of the binding affinity and functional potency of these two alkaloids. Experimental evidence indicates that 6-methylnicotine exhibits a higher binding affinity for nAChRs in rat brain membranes compared to nicotine.[1][2] While comprehensive data across all nAChR subtypes is still emerging, initial findings suggest a significant increase in potency for 6-methylnicotine.

Data Presentation: Potency at Nicotinic Acetylcholine Receptors

The following table summarizes the available quantitative data for the binding affinity (Ki) and functional potency (EC50) of 6-methylnicotine and nicotine at various nAChR subtypes. It is important to note that data for 6-methylnicotine is less extensive than for nicotine.

CompoundReceptor SubtypeAssay TypeSpeciesPreparationKi (nM)EC50 (nM)Reference
(S)-Nicotine Rat Brain nAChRsRadioligand Binding ([³H]Nicotine)RatBrain Membranes6.0-Dukat et al. (1999) as cited in Carmines et al. (2023)[2]
(S)-6-Methylnicotine Rat Brain nAChRsRadioligand Binding ([³H]Nicotine)RatBrain Membranes2.0-Dukat et al. (1999) as cited in Carmines et al. (2023)[2]
(S)-Nicotine Torpedo nAChRRadioligand BindingTorpedo-310-Dukat et al. (1999) as cited in Carmines et al. (2023)[2]
(S)-6-Methylnicotine Torpedo nAChRRadioligand BindingTorpedo-800-Dukat et al. (1999) as cited in Carmines et al. (2023)[2]
(-)-Nicotine α4β2Functional (Membrane Potential)HumanSH-EP1 Cells-19.44 ± 1.02Jensen et al. (2022)
(-)-Nicotine α3β4Functional (Membrane Potential)HumanSH-EP1 Cells-733.3 ± 146.5Jensen et al. (2022)
(-)-Nicotine α6/β3β2β3Functional (Membrane Potential)HumanSH-EP1 Cells-28.34 ± 1.62Jensen et al. (2022)

Note: The Ki values from Dukat et al. (1999) were obtained from a presentation abstract and are presented here as cited in a more recent review. Further peer-reviewed publications with detailed methodologies are encouraged for comprehensive evaluation.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to nAChRs.

a. Materials and Reagents:

  • Membrane Preparation: Homogenized rat brain tissue or membranes from cell lines stably expressing the nAChR subtype of interest.

  • Radioligand: [³H]-epibatidine or [³H]-nicotine.

  • Test Compounds: 6-methylnicotine and nicotine, dissolved in an appropriate solvent.

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

b. Procedure:

  • Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (6-methylnicotine or nicotine).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Functional Assay (Intracellular Calcium)

This protocol describes a method to assess the functional potency (EC50) of 6-methylnicotine and nicotine by measuring changes in intracellular calcium concentration upon receptor activation.

a. Materials and Reagents:

  • Cell Line: A cell line stably or transiently expressing the nAChR subtype of interest (e.g., SH-SY5Y, HEK293).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: 6-methylnicotine and nicotine, prepared in a series of dilutions.

  • Fluorescence Plate Reader.

b. Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Compound Addition: Add varying concentrations of the test compounds (6-methylnicotine or nicotine) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compounds using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualizations

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Flux) Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Quantification_Binding Quantification of Radioactivity Filtration->Quantification_Binding Analysis_Ki Data Analysis (IC50 & Ki) Quantification_Binding->Analysis_Ki Cell_Culture Cell Culture & Plating Dye_Loading Loading with Calcium Indicator Dye Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound Dye_Loading->Compound_Addition Fluorescence_Measurement Fluorescence Measurement Compound_Addition->Fluorescence_Measurement Analysis_EC50 Data Analysis (EC50) Fluorescence_Measurement->Analysis_EC50

Experimental workflow for determining compound potency.

nAChR_Signaling cluster_downstream Downstream Signaling Cascades Agonist Nicotine or 6-Methylnicotine nAChR nAChR Agonist->nAChR Binds to receptor Membrane_Depolarization Membrane Depolarization nAChR->Membrane_Depolarization Channel Opening Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Direct Permeation Membrane_Depolarization->Ca_Influx Activates VGCCs PI3K_AKT PI3K/AKT Pathway Ca_Influx->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK JAK_STAT JAK/STAT Pathway Ca_Influx->JAK_STAT Cellular_Response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Survival) PI3K_AKT->Cellular_Response MAPK_ERK->Cellular_Response JAK_STAT->Cellular_Response

Simplified nAChR downstream signaling pathways.

References

Validating the Antinociceptive Effects of (S)-6-Methylnicotine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive (pain-relieving) effects of (S)-6-Methylnicotine, a synthetic analog of nicotine (B1678760). The information is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate its potential as an analgesic compound. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to offer a comprehensive overview.

Introduction

(S)-6-Methylnicotine, also known as 6-MN, is a structural analog of (S)-nicotine with a methyl group added to the 6th position of the pyridine (B92270) ring.[1] Like nicotine, its biological activity, including its antinociceptive effects, is primarily mediated through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system.[2][3] This guide compares the analgesic efficacy of (S)-6-Methylnicotine with its parent compound, nicotine, and the conventional opioid analgesic, morphine.

Mechanism of Action: Nicotinic Acetylcholine Receptors

The antinociceptive effects of (S)-6-Methylnicotine are believed to stem from its action as an agonist at nAChRs. Activation of these receptors in the brain and spinal cord can modulate the release of various neurotransmitters, including dopamine (B1211576) and norepinephrine, which play a role in the descending pain-inhibitory pathways. This leads to a reduction in the transmission of pain signals.

Nicotinic Antinociception Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Pain Pathway) S-6-Methylnicotine S-6-Methylnicotine nAChR Nicotinic Acetylcholine Receptor S-6-Methylnicotine->nAChR binds to and activates Neurotransmitter_Release Modulated Neurotransmitter Release (e.g., Dopamine, NE) nAChR->Neurotransmitter_Release Descending_Inhibition Activation of Descending Pain-Inhibitory Pathways Neurotransmitter_Release->Descending_Inhibition influences Reduced_Pain_Signal Reduced Pain Signal Transmission Descending_Inhibition->Reduced_Pain_Signal

Caption: Proposed signaling pathway for (S)-6-Methylnicotine antinociception.

Comparative Efficacy Data

Recent preclinical studies have directly compared the antinociceptive effects of (S)-6-Methylnicotine with (S)-nicotine. The data presented below is from a study utilizing the warm water tail-withdrawal test in middle-aged female Wistar rats.[3][4] This test measures the latency of the rat to withdraw its tail from a noxious thermal stimulus, with a longer latency indicating a greater analgesic effect.

CompoundDose (mg/kg, s.c.)Test AnimalAntinociceptive Effect (Mean Tail Withdrawal Latency in seconds ± SEM)
Vehicle (Saline)N/AWistar Rat (female)2.5 ± 0.2
(S)-Nicotine0.8Wistar Rat (female)4.5 ± 0.5
(S)-6-Methylnicotine 0.8 Wistar Rat (female) 4.7 ± 0.6
Morphine10Wistar RatSignificantly longer pain latency responses compared to vehicle

Note: The morphine data is from a separate study for comparative context and was not part of the same experiment as the nicotine and (S)-6-Methylnicotine tests.

The results indicate that at a subcutaneous dose of 0.8 mg/kg, (S)-6-Methylnicotine produces a modest antinociceptive effect that is comparable in magnitude to that of (S)-nicotine.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Warm Water Tail-Withdrawal Test (for Nicotine and Analogs)

This protocol is based on the methodology described in the study comparing (S)-6-Methylnicotine and nicotine.[3]

Objective: To assess the thermal antinociceptive effects of the test compounds.

Apparatus:

  • Water bath maintained at a constant temperature (e.g., 52°C).

  • Timer.

  • Animal restrainer.

Procedure:

  • Acclimation: Acclimate the rats to the testing room and handling for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain the rat and immerse the distal third of its tail into the warm water. Start the timer immediately.

  • Record the latency to a rapid tail flick or withdrawal. A cut-off time (e.g., 10-15 seconds) must be implemented to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., (S)-6-Methylnicotine, (S)-nicotine, or vehicle) via the desired route (e.g., subcutaneous injection).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the tail-withdrawal latency measurement.

  • Data Analysis: The increase in tail-withdrawal latency compared to baseline and the vehicle-treated group is a measure of the antinociceptive effect.

Tail_Withdrawal_Workflow Acclimation Acclimate Rat to Environment and Handling Baseline Measure Baseline Tail-Withdrawal Latency Acclimation->Baseline Administration Administer Test Compound ((S)-6-Methylnicotine, Nicotine, or Vehicle) Baseline->Administration Post_Treatment Measure Tail-Withdrawal Latency at Timed Intervals Administration->Post_Treatment Analysis Analyze Increase in Latency vs. Baseline/Vehicle Post_Treatment->Analysis

Caption: Experimental workflow for the warm water tail-withdrawal test.
Hot Plate Test (General Protocol)

The hot plate test is another common method for evaluating central antinociceptive activity.

Objective: To measure the latency of a thermal pain reflex.

Apparatus:

  • Hot plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5°C).

  • Plexiglass cylinder to confine the animal on the hot plate.

  • Timer.

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes.

  • Drug Administration: Administer the test compound or vehicle control.

  • Testing: At predetermined time points, place each animal individually on the hot plate.

  • Start the timer and observe the animal for nociceptive responses, such as licking a hind paw or jumping.

  • Record the latency to the first nociceptive response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.

  • Data Analysis: An increase in the response latency indicates an antinociceptive effect.

Conclusion

The available data suggests that (S)-6-Methylnicotine possesses antinociceptive properties that are comparable to (S)-nicotine at the tested dose. Its mechanism of action is presumed to be through the activation of nicotinic acetylcholine receptors, a pathway distinct from that of opioid analgesics like morphine. Further research, including comprehensive dose-response studies and evaluation in various pain models, is necessary to fully characterize the analgesic profile of (S)-6-Methylnicotine and determine its potential as a therapeutic agent for pain management. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers pursuing further investigation in this area.

References

A Comparative Analysis of the Cytotoxicity of 6-Methylnicotine and Traditional Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of in vitro research indicates that 6-methylnicotine, a synthetic analog of nicotine (B1678760), exhibits greater cytotoxicity than its traditional counterpart in human bronchial epithelial cells. Studies utilizing cell lines such as BEAS-2B and HBEC3-KT consistently demonstrate that 6-methylnicotine induces more significant cell death and oxidative stress at comparable concentrations. This guide provides a comprehensive comparison of the cytotoxic effects of these two compounds, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Executive Summary

Recent investigations into the toxicological profiles of nicotine analogs have highlighted key differences between 6-methylnicotine and traditional nicotine. In vitro studies reveal that 6-methylnicotine leads to a more pronounced decrease in cell viability and a greater induction of reactive oxygen species (ROS) in human bronchial epithelial cells.[1][2][3] Furthermore, analyses of cellular signaling pathways suggest that 6-methylnicotine may have a more substantial impact on pathways related to cell survival, proliferation, and inflammation, such as NF-κB, EGFR, and MET.[2]

Quantitative Cytotoxicity Data

The following table summarizes the comparative cytotoxicity of 6-methylnicotine and traditional nicotine as observed in human bronchial epithelial cells.

CompoundCell LineAssayKey FindingsReference
6-Methylnicotine vs. NicotineBEAS-2BCytotoxicity AssayBEAS-2B cells were more sensitive to 6-methylnicotine than to nicotine.[2]
6-Methylnicotine vs. NicotineHBEC3-KTCytotoxicity & ROS Assay6-methylnicotine-containing e-liquids significantly increased cytotoxicity and intracellular ROS induction in a dose-specific manner compared to nicotine.[1]
6-Methylnicotine vs. NicotineBEAS-2BTranscriptome Sequencing6-methylnicotine had a greater negative effect on the expression of cancer-related proteins than nicotine.[2]

Experimental Protocols

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol outlines the methodology for assessing the cytotoxicity of 6-methylnicotine and nicotine on human bronchial epithelial cells (BEAS-2B).

Materials:

  • BEAS-2B cells

  • Cell culture medium (e.g., DMEM)

  • 96-well plates

  • 6-methylnicotine and nicotine solutions of varying concentrations

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BEAS-2B cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.[4] Incubate the plate for 24 hours to allow for cell adherence.[4][5][6]

  • Compound Exposure: After 24 hours, replace the medium with fresh medium containing various concentrations of either 6-methylnicotine or nicotine. Include a vehicle control group with medium only.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Following the incubation period, add 10 µL of CCK-8 solution to each well.[4][5][6][7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.[4][5][6][7]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][5][6] The absorbance is directly proportional to the number of viable cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a method for quantifying intracellular ROS levels in response to treatment with 6-methylnicotine and nicotine.

Materials:

  • Human bronchial epithelial cells (e.g., HBEC3-KT)

  • Cell culture medium

  • 6-well plates or other suitable culture vessels

  • 6-methylnicotine and nicotine solutions

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and then expose them to different concentrations of 6-methylnicotine or nicotine for a specified duration.

  • Probe Loading: After treatment, wash the cells with a suitable buffer (e.g., PBS) and then incubate them with a solution containing the ROS-sensitive fluorescent probe (e.g., H2DCFDA) in the dark.

  • Incubation: Allow the cells to incubate with the probe for a sufficient time to allow for cellular uptake and de-esterification.

  • Fluorescence Measurement: Following incubation, wash the cells to remove any excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe. The intensity of the fluorescence is indicative of the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of both 6-methylnicotine and nicotine are mediated through complex signaling pathways. The diagrams below, generated using the DOT language, illustrate a generalized experimental workflow for comparing their cytotoxicity and a potential signaling pathway affected by these compounds.

G Experimental Workflow for Cytotoxicity Comparison cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed BEAS-2B cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat cells with varying concentrations of 6-Methylnicotine or Nicotine incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 cck8 Add CCK-8 solution incubation2->cck8 incubation3 Incubate for 1-4h cck8->incubation3 measurement Measure absorbance at 450nm incubation3->measurement analysis Calculate cell viability and compare IC50 values measurement->analysis

Caption: Workflow for comparing the cytotoxicity of 6-methylnicotine and nicotine.

G Potential Signaling Pathway Activation cluster_compounds Compounds cluster_receptors Receptors cluster_pathways Downstream Pathways cluster_effects Cellular Effects nicotine Nicotine nAChR nAChR nicotine->nAChR methylnicotine 6-Methylnicotine methylnicotine->nAChR Stronger Activation? EGFR EGFR nAChR->EGFR MET MET nAChR->MET ROS ROS Production nAChR->ROS NFkB NF-κB Pathway EGFR->NFkB MET->NFkB inflammation Inflammation NFkB->inflammation cytotoxicity Increased Cytotoxicity ROS->cytotoxicity inflammation->cytotoxicity

Caption: Hypothesized differential activation of signaling pathways by the compounds.

Conclusion

The available in vitro evidence strongly suggests that 6-methylnicotine is more cytotoxic to human bronchial epithelial cells than traditional nicotine. This increased toxicity appears to be linked to a greater induction of reactive oxygen species and potentially a more potent activation of key signaling pathways involved in cellular stress and survival. Further research, including more detailed dose-response studies and in vivo analyses, is warranted to fully elucidate the toxicological profile of 6-methylnicotine and its implications for human health. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

Enantioselective Analysis of 6-Methylnicotine in Commercial Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of synthetic nicotine (B1678760) analogs, such as 6-methylnicotine, in commercially available e-liquids and oral pouches presents a new challenge for regulatory bodies and public health professionals. Accurate determination of the enantiomeric composition of 6-methylnicotine is crucial, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of 6-methylnicotine, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The enantioselective analysis of chiral molecules like 6-methylnicotine primarily relies on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed for the separation of nicotine enantiomers and can be adapted for 6-methylnicotine.

Analytical TechniquePrincipleCommon Column TypeAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase.Cyclodextrin-based columns (e.g., Rt-BDEX, CyclodexB)High resolution for volatile and thermally stable compounds.Derivatization may be required for non-volatile analytes; long run times can be a factor.[1][2]
Chiral High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase based on their differential interactions with a chiral stationary phase.Polysaccharide-based columns (e.g., Chiralcel OJ-3, Lux AMP)[3][4]Excellent enantiomeric separation with shorter run times compared to GC; suitable for a wider range of compounds without derivatization.[2]Higher cost of chiral columns and solvents.
Chiral Ultra-Performance Liquid Chromatography (UPLC) A high-pressure version of HPLC using smaller particle size columns for faster and more efficient separations.Similar to HPLC (e.g., polysaccharide-based)Significantly faster analysis times and improved resolution compared to conventional HPLC.Higher initial instrument cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy Differentiates enantiomers in the presence of a chiral resolving agent by observing distinct signals for each enantiomer.Not applicable (uses a chiral resolving agent in solution)Provides structural information and can determine enantiomeric excess without chromatographic separation.Lower sensitivity compared to chromatographic methods; may require higher sample concentrations.[1][5]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate results. Below are proposed methodologies for the enantioselective analysis of 6-methylnicotine based on established methods for nicotine enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC-UV)

This method is adapted from a validated procedure for the analysis of nicotine enantiomers and is expected to provide excellent separation of 6-methylnicotine enantiomers.

  • Instrumentation: Agilent 1200 HPLC binary system with a pump, autosampler with cooling capability, and a thermostatted column compartment.

  • Column: Chiralcel OJ-3 (Daicel) or equivalent polysaccharide-based chiral column.

  • Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: 1.3 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection: UV detector at 262 nm.[6]

  • Sample Preparation: E-liquid samples containing 6-methylnicotine should be diluted with the mobile phase to an appropriate concentration.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds and can be adapted for 6-methylnicotine.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: Rt-GammaDEXsa (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[2]

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 200°C at 5°C/minute.

    • Hold at 200°C for 5 minutes.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 6-methylnicotine.

  • Sample Preparation: Dilute e-liquid samples in a suitable solvent such as methanol (B129727) or methyl tert-butyl ether.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective analysis of 6-methylnicotine in commercial products.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Analysis Sample_Collection Collection of Commercial E-liquid/Pouch Products Extraction_Dilution Extraction and/or Dilution of 6-Methylnicotine Sample_Collection->Extraction_Dilution Chiral_HPLC Chiral HPLC Extraction_Dilution->Chiral_HPLC Liquid Sample Chiral_GC Chiral GC Extraction_Dilution->Chiral_GC Volatile Sample UV_Detector UV Detection Chiral_HPLC->UV_Detector MS_Detector Mass Spectrometry Chiral_GC->MS_Detector Data_Analysis Data Acquisition and Analysis UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: Experimental workflow for enantioselective analysis.

Signaling Pathway of 6-Methylnicotine

6-Methylnicotine, as a nicotine analog, is expected to exert its effects primarily through the activation of nicotinic acetylcholine (B1216132) receptors (nAChRs). The binding of 6-methylnicotine to these receptors triggers a cascade of downstream signaling events.

G 6MN 6-Methylnicotine (S- or R-enantiomer) nAChR Nicotinic Acetylcholine Receptor (nAChR) 6MN->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt Ca2+ dependent MAPK MAPK Pathway Ion_Influx->MAPK Ca2+ dependent Cellular_Response Neurotransmitter Release, Gene Expression, Synaptic Plasticity Depolarization->Cellular_Response PI3K_Akt->Cellular_Response MAPK->Cellular_Response

Caption: Simplified nAChR signaling pathway.

Conclusion

The enantioselective analysis of 6-methylnicotine in commercial products is a critical step in understanding the potential health effects of these emerging nicotine alternatives. While specific methods for 6-methylnicotine are still under development, established chiral HPLC and GC methods for nicotine provide a strong foundation for adaptation. Chiral HPLC, in particular, offers a balance of resolution, speed, and applicability for the routine analysis of e-liquids and other consumer products containing 6-methylnicotine. Further research is needed to validate these methods specifically for 6-methylnicotine and to compare their performance characteristics in detail. Understanding the activation of nAChR signaling pathways by individual 6-methylnicotine enantiomers will also be crucial in assessing their pharmacological and toxicological profiles.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Methylnicotine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of 6-methylnicotine, a synthetic nicotine (B1678760) analog of increasing interest in the scientific community. As the regulatory landscape and toxicological understanding of 6-methylnicotine evolve, robust and reliable analytical methods are paramount. This document outlines common analytical techniques, presents their performance characteristics based on available experimental data, and provides detailed experimental protocols to support cross-validation efforts in your laboratory.

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for 6-methylnicotine detection is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of commonly employed methods based on published data.

Analytical MethodSample MatrixSample PreparationKey Performance MetricsReference
GC-MS UrineMicro-extraction by packed sorbent (MEPS)-[1]
E-liquids, TobaccoDissolution in Methanol (B129727)Purity: ~98%[2][3]
Tobacco, E-liquidsExtraction with 5 N NaOH and methyl t-butyl ether-[4][5][6]
LC-MS/MS E-liquids--[7]
TobaccoExtraction with 5 N NaOH and methyl t-butyl ether-[4][5][6]
Urine (for Nicotine Metabolites)Acetone precipitation-[8]
Macrophages (for Nicotine Metabolites)-LOD: 3.3 ng/mL (Nicotine), 0.3 ng/mL (Cotinine, NNK); Linearity: 3.3–1028.1 ng/mL (Nicotine), 0.3–652.6 ng/mL (Cotinine, NNK)[9]
HRAM LC-MS² Nicotine-free pouches--[10][11][12]
NMR Nicotine-free pouches--[10][11][12]

Note: Direct comparative studies with comprehensive validation parameters for 6-methylnicotine across all methods are limited in the public domain. The data presented is a synthesis from various sources.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of 6-methylnicotine and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: GC-MS Analysis of 6-Methylnicotine in Urine

This protocol is adapted from a method for the analysis of nicotine and cotinine (B1669453) in urine, utilizing 6-methylnicotine as an internal standard, and is applicable for the detection of 6-methylnicotine as an analyte.[1]

1. Sample Preparation (Micro-Extraction by Packed Sorbent - MEPS)

  • To 500 µL of urine, add a known amount of internal standard (if 6-methylnicotine is the analyte, a different suitable internal standard should be used) and 200 µL of 1M NaOH.[1]

  • Centrifuge the mixture at 2000 x g for 5 minutes.[1]

  • Condition a MEPS syringe (containing C8 and SCX sorbent) with 250 µL of methanol followed by 250 µL of deionized water.[1]

  • Draw the sample mixture up and down through the syringe multiple times.[1]

  • Wash the sorbent with 250 µL of deionized water.[1]

  • Elute the analytes with 30 µL of methanol.[1]

2. GC-MS Conditions

  • Instrument: GCMS-2010Plus (Shimadzu) or equivalent.[1]

  • Column: DB-5MS capillary column (30 m × 0.25 mm i.d.; 0.25-μm film thickness).[1]

  • Carrier Gas: Helium at a flow rate of 1.1 mL/minute.[1]

  • Injection Mode: Splitless.[1]

  • Temperature Program:

    • Initial hold at 50°C for 1 minute.[1]

    • Ramp from 50°C to 200°C at 15°C/minute.[1]

    • Ramp from 200°C to 300°C at 20°C/minute.[1]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Temperatures: Injection port at 290°C, interface at 280°C, and ion source at 250°C.[1]

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: For 6-methylnicotine, the primary ion for quantification is m/z 84.[1]

Protocol 2: LC-MS/MS Analysis of 6-Methylnicotine in Tobacco Products

This protocol is based on methodologies used for the analysis of 6-methylnicotine in tobacco and e-cigarette liquids.[4][5][6]

1. Sample Preparation

  • Extract the sample with 5 N NaOH and methyl t-butyl ether.[4][5][6]

2. LC-MS/MS Conditions

  • LC System: Vanquish UHPLC system or equivalent.[4]

  • Mass Spectrometer: Thermo Scientific Q Exactive or equivalent high-resolution mass spectrometer.[4]

  • Further details on mobile phase, gradient, and specific MS/MS transitions would need to be optimized based on the specific instrument and sample matrix.

Mandatory Visualization: Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the detection of 6-methylnicotine.

CrossValidationWorkflow Cross-Validation Workflow for 6-Methylnicotine Analytical Methods cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome QC_Samples Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) Method_A Analyze Samples with Method A (e.g., GC-MS) QC_Samples->Method_A Method_B Analyze Samples with Method B (e.g., LC-MS/MS) QC_Samples->Method_B Incurred_Samples Collect Incurred Samples (If Available) Incurred_Samples->Method_A Incurred_Samples->Method_B Data_Comparison Compare Concentration Data from Both Methods Method_A->Data_Comparison Method_B->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, Regression) Data_Comparison->Statistical_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Methods_Comparable Methods are Comparable Acceptance_Criteria->Methods_Comparable Pass Methods_Not_Comparable Methods are Not Comparable (Investigate Discrepancies) Acceptance_Criteria->Methods_Not_Comparable Fail

Caption: A flowchart illustrating the key steps in the cross-validation of two analytical methods.

References

A Comparative Study of 6-Methylnicotine and Other Nicotinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging synthetic nicotine (B1678760) analog, 6-methylnicotine, alongside other well-characterized nicotinic agonists. This document collates available experimental data on the pharmacology of these compounds, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in the field of nicotinic acetylcholine (B1216132) receptor (nAChR) modulation.

Introduction to 6-Methylnicotine and Nicotinic Agonists

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Their activation by agonists such as acetylcholine and nicotine mediates a wide range of physiological processes, including cognitive function, reward, and inflammation.[1] The diverse subtypes of nAChRs, each with a unique subunit composition and pharmacological profile, present both opportunities and challenges for the development of selective therapeutic agents.[2]

Recently, synthetic nicotine analogs, such as 6-methylnicotine, have emerged, raising both public health concerns and scientific interest.[3] Preliminary reports suggest that 6-methylnicotine may be more potent than nicotine, but a comprehensive comparative pharmacological profile is not yet well-established in peer-reviewed literature.[3] This guide aims to provide a comparative overview of 6-methylnicotine and other key nicotinic agonists, including nicotine, varenicline (B1221332), cytisine (B100878), and epibatidine, to serve as a valuable resource for the scientific community.

Comparative Pharmacology of Nicotinic Agonists

The pharmacological effects of nicotinic agonists are primarily defined by their binding affinity (Ki) and functional efficacy (EC50) at different nAChR subtypes. Binding affinity reflects the strength of the interaction between the ligand and the receptor, while efficacy describes the ability of the ligand to activate the receptor upon binding. A lower Ki value indicates a higher binding affinity, and a lower EC50 value indicates greater potency.

Binding Affinity (Ki)

The following table summarizes the binding affinities of several nicotinic agonists for the most abundant and well-characterized nAChR subtypes in the central nervous system: α4β2 and α7.

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)Reference(s)
6-Methylnicotine Data not availableData not availableData not available-
(-)-Nicotine ~6.1>2100-[4]
Varenicline ~0.1 - 0.4~125 - 322~30[4][5][6]
(-)-Cytisine ~1 - 1.2>3000>3000[7][8]
(±)-Epibatidine ~0.02 - 0.04~20 - 233-[9][10]

Note: The α4β2 subtype can exist in different stoichiometries, which can influence ligand binding. The data presented here may not distinguish between these isoforms.

Functional Efficacy and Potency (EC50)

The following table presents the EC50 values of these agonists, indicating their potency in activating the α4β2 and α7 nAChR subtypes.

Compoundα4β2 EC50 (µM)α7 EC50 (µM)α3β4 EC50 (µM)Reference(s)
6-Methylnicotine Data not availableData not availableData not available-
(-)-Nicotine High affinity: ~0.06~36 - 66~19.4 - 200[4][11][12]
Varenicline High affinity: ~0.086-~2.0 - 26.3[5][11]
(-)-Cytisine High affinity: ~18--[4]
(±)-Epibatidine -~2-[9]

Note: Efficacy (the maximal response an agonist can produce) is also a critical parameter. For instance, nicotine is a partial agonist at α7 nAChRs, producing about 54% of the maximal response of acetylcholine.[12] Varenicline is a partial agonist at α4β2 nAChRs.[4]

Experimental Protocols

The characterization of nicotinic agonists relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key in vitro assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific nAChR subtype.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest, or from brain tissue homogenates.

  • Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype being studied (e.g., [³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).[7]

  • Test Compound: 6-methylnicotine or other nicotinic agonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., nicotine) to determine non-specific binding.

  • Glass Fiber Filters and a Filtration Apparatus .

  • Scintillation Counter .

2. Procedure:

  • Incubation: In a multi-well plate, combine the receptor source, radioligand, and varying concentrations of the test compound in the assay buffer. Include wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + non-specific control).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., nAChR-expressing cells) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]cytisine) Radioligand->Incubation Test_Compound Test Compound (e.g., 6-Methylnicotine) Test_Compound->Incubation Filtration Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantification of Radioactivity (Scintillation Counting) Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Experimental workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional properties (e.g., EC50, efficacy) of an agonist by recording the ion currents that flow through the nAChR channel upon activation in Xenopus oocytes.

1. Materials:

  • Xenopus laevis Oocytes.

  • cRNA: Complementary RNA encoding the subunits of the nAChR subtype of interest.

  • Microinjection Apparatus.

  • TEVC Setup: Including a voltage-clamp amplifier, microelectrodes, and a perfusion system.

  • Recording Solution (e.g., Ringer's solution).

  • Test Compound.

2. Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution containing varying concentrations of the test compound.

  • Current Measurement: Record the inward current generated by the influx of cations through the activated nAChR channels.

3. Data Analysis:

  • Measure the peak current amplitude for each concentration of the test compound.

  • Plot the normalized current response against the logarithm of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 value (the concentration that elicits a half-maximal response) and the maximum response (efficacy) from the curve.

cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Injection cRNA Microinjection Oocyte->Injection cRNA nAChR Subunit cRNA cRNA->Injection TEVC Two-Electrode Voltage Clamp Injection->TEVC Agonist_App Agonist Application TEVC->Agonist_App Current_Rec Record Ion Current Agonist_App->Current_Rec EC50 Determine EC50 Current_Rec->EC50 Efficacy Determine Efficacy Current_Rec->Efficacy

Experimental workflow for two-electrode voltage clamp (TEVC) electrophysiology.

nAChR Signaling Pathways

Activation of nAChRs leads to the opening of the ion channel and an influx of cations, primarily Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ can trigger various downstream signaling cascades that are crucial for neuronal function and survival. Two of the most prominent pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Activation of certain nAChR subtypes, particularly the α7 subtype, can lead to the activation of this pathway.[13][14]

Agonist Nicotinic Agonist (e.g., 6-Methylnicotine) nAChR nAChR (e.g., α7) Agonist->nAChR binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx activates PI3K PI3K Ca_Influx->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates Downstream Downstream Effects (e.g., Inhibition of Apoptosis, Cell Survival) Akt->Downstream leads to

Simplified nAChR-mediated PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. nAChR activation can also lead to the activation of the MAPK/ERK pathway.

Agonist Nicotinic Agonist (e.g., 6-Methylnicotine) nAChR nAChR Agonist->nAChR binds Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx activates Ras Ras Ca_Influx->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) ERK->Downstream

Simplified nAChR-mediated MAPK/ERK signaling pathway.

Conclusion

The emergence of 6-methylnicotine underscores the evolving landscape of nicotinic compounds. While preliminary data suggest it is a potent nicotinic agonist, a thorough and direct comparative study with other well-established ligands is currently lacking in the scientific literature. This guide provides a framework for such a comparative analysis by presenting available quantitative data for key nicotinic agonists, detailing essential experimental protocols, and outlining the major downstream signaling pathways. Further research is imperative to fully characterize the pharmacological profile of 6-methylnicotine and to understand its potential therapeutic and toxicological implications. The methodologies and comparative data presented herein are intended to serve as a foundational resource for researchers dedicated to advancing the field of nicotinic receptor pharmacology.

References

6-Methylnicotine Demonstrates Increased Capacity for Reactive Oxygen Species Generation Compared to Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of available in-vitro data indicates that 6-methylnicotine, a synthetic analog of nicotine (B1678760), exhibits a greater potential for inducing reactive oxygen species (ROS) in human bronchial epithelial cells than nicotine.[1][2][3] This finding suggests that 6-methylnicotine may pose a significant, and possibly greater, risk for cellular damage mediated by oxidative stress.

Comparative Analysis of ROS Induction

The following table summarizes the comparative potential of 6-methylnicotine and nicotine to induce ROS based on the available literature.

CompoundRelative ROS Induction PotentialCell TypeKey Findings
6-Methylnicotine HigherHuman Bronchial Epithelial Cells (HBEC3-KT)Significantly increased intracellular ROS in a dose-specific manner compared to nicotine.[1]
Nicotine BaselineHuman Bronchial Epithelial Cells (HBEC3-KT)Induces ROS, but to a lesser extent than 6-methylnicotine at comparable concentrations.

Experimental Methodology: Intracellular ROS Detection

The principal method utilized for quantifying intracellular ROS in the comparative studies is the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay. This well-established method provides a reliable measure of overall oxidative stress within a cell.

DCFDA Assay Protocol

Objective: To quantify and compare the intracellular ROS levels in human bronchial epithelial cells (HBEC3-KT) following exposure to 6-methylnicotine and nicotine.

Materials:

  • HBEC3-KT cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • 6-methylnicotine

  • Nicotine

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: HBEC3-KT cells are seeded into 96-well black, clear-bottom microplates at a predetermined density and allowed to adhere and proliferate for 24 hours in a standard cell culture incubator (37°C, 5% CO2).

  • DCFDA Loading: The cell culture medium is removed, and the cells are washed with pre-warmed PBS. A working solution of DCFDA (typically 10-25 µM in serum-free medium) is then added to each well. The plate is incubated for 30-45 minutes in the dark at 37°C to allow for the cellular uptake and deacetylation of DCFDA to the non-fluorescent DCFH.

  • Compound Exposure: Following incubation, the DCFDA solution is removed, and the cells are washed again with PBS. The cells are then exposed to various concentrations of 6-methylnicotine and nicotine diluted in cell culture medium. A vehicle control (medium without the test compounds) and a positive control (e.g., a known ROS inducer like hydrogen peroxide) are included.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured at specified time points using a fluorescence microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF), typically around 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity from the treated wells is compared to that of the vehicle control to determine the fold change in ROS production.

Visualizing the Experimental and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the proposed signaling pathway for ROS-induced cellular damage.

experimental_workflow cluster_cell_culture Cell Culture and Plating cluster_assay_procedure DCFDA Assay cluster_data_acquisition Data Acquisition and Analysis A HBEC3-KT Cell Culture B Seed cells in 96-well plate A->B C Wash with PBS B->C D Incubate with DCFDA C->D E Wash with PBS D->E F Expose to 6-Methylnicotine or Nicotine E->F G Measure Fluorescence (Ex/Em: 485/535 nm) F->G H Data Analysis (Fold Change vs. Control) G->H

Experimental workflow for the DCFDA assay.

signaling_pathway cluster_exposure Exposure cluster_cellular_response Cellular Response Compound 6-Methylnicotine / Nicotine ROS Increased Intracellular ROS Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (e.g., DNA, lipids, proteins) OxidativeStress->CellularDamage

Proposed signaling pathway for ROS-induced cellular damage.

References

The Rise of a New Contender: 6-Methylnicotine's Addictive Potential Mirrors Nicotine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA - Emerging research indicates that 6-methylnicotine (6-MN), a synthetic analog of nicotine (B1678760) found in novel non-tobacco nicotine products, demonstrates a comparable addictive potential to nicotine in animal models. A recent study highlights that rats will self-administer 6-MN vapor at levels similar to nicotine, suggesting a similar reinforcing effect, a key indicator of addictive potential.[1][2][3] These findings raise significant public health concerns as manufacturers may be using 6-MN to circumvent regulations targeting nicotine.[1][2][3]

The study, conducted by Taffe and colleagues, found that the behavioral and physiological effects of 6-MN administered through injection or vapor inhalation were remarkably similar to those of nicotine in rats.[1][2][3] This includes comparable rates of vapor self-administration at a 10 mg/mL concentration.[1][2][3] Further supporting its addictive liability, other research has indicated that 6-MN is three times more potent than nicotine in displacing [3H] nicotine from rat brain membranes and five times more potent in inducing prostration behavior, a response linked to nicotinic receptor activation.[4]

These preclinical findings suggest that 6-MN's abuse liability is likely on par with, and possibly even greater than, that of nicotine. This guide provides a comprehensive comparison of the addictive potential of 6-methylnicotine and nicotine based on available animal studies, detailing the experimental methodologies and presenting the quantitative data in a clear, comparative format.

Comparative Analysis of Reinforcing Effects

The reinforcing properties of a substance are a critical measure of its addictive potential. In animal models, this is often assessed using self-administration paradigms, where animals learn to perform a specific action, such as pressing a lever, to receive a dose of the drug.

Compound Animal Model Route of Administration Dose Reinforcing Effect (Active Lever Presses) Source
6-MethylnicotineMiddle-aged female Wistar ratsVapor Inhalation10 mg/mLComparable to Nicotine[1][2][3]
NicotineMiddle-aged female Wistar ratsVapor Inhalation10 mg/mLComparable to 6-Methylnicotine[1][2][3]
NicotineFemale Wistar ratsIntravenous30 µg/kg/infusionSignificant increase in active lever responding[5]
NicotineMale and female ratsIntravenous0.03 and 0.05 mg/kg/infusionStable and preferential responding on the active lever[6]
NicotineMale and female ratsVapor Inhalation0.5 mg/mL~9 puffs/hour[7]

Conditioned Place Preference: A Measure of Reward

Conditioned place preference (CPP) is another widely used behavioral paradigm to evaluate the rewarding effects of drugs. In this model, the rewarding properties of a drug are inferred by the animal's preference for an environment previously associated with the drug's effects. While direct comparative CPP data for 6-methylnicotine and nicotine is not yet available, studies on nicotine provide a baseline for future comparisons.

Compound Animal Model Route of Administration Dose Outcome Source
NicotineSwiss-Webster miceIntraperitoneal0.5 mg/kgSignificant conditioned place preference[8]
NicotineMale miceSubcutaneous0.2 mg/kgSignificant conditioned place preference[9]
NicotineFemale miceSubcutaneous0.4 mg/kgSignificant conditioned place preference[9]
NicotineSprague-Dawley ratsSubcutaneous0.1 - 1.4 mg/kgSignificant conditioned place preference[10]

Withdrawal Symptoms: The Hallmarks of Dependence

Physical dependence on a substance is characterized by the emergence of withdrawal symptoms upon cessation of use. Animal models are crucial for studying the neurobiological underpinnings of nicotine withdrawal, which includes both somatic (physical) and affective (mood-related) signs. While specific studies on 6-methylnicotine withdrawal are not yet published, the well-documented withdrawal syndrome associated with nicotine provides a framework for what might be expected.

Commonly Measured Nicotine Withdrawal Symptoms in Rodents: [11][12][13][14]

  • Somatic Signs: Shakes, tremors, teeth chattering, gasps, writhes, increased grooming, and ptosis (drooping eyelid).

  • Affective Signs: Anxiety-like behavior (e.g., decreased time in open arms of an elevated plus maze), hyperalgesia (increased sensitivity to pain), and depression-like behavior.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Vapor Self-Administration

This protocol is adapted from the study by Taffe et al. (2025).[1][2][3]

Vapor_Self_Administration_Workflow cluster_subjects Animal Subjects cluster_apparatus Apparatus cluster_procedure Procedure cluster_measurement Data Collection Subjects Middle-aged female Wistar rats Apparatus Operant chambers with two levers Subjects->Apparatus placed in Vaporizer e-cigarette-based vaporizer Apparatus->Vaporizer connected to Acquisition Acquisition Phase: Daily 1-hour sessions Apparatus->Acquisition for LeverPress Active lever press triggers vapor delivery (1-second puff) Acquisition->LeverPress Data Number of active and inactive lever presses Acquisition->Data measured during Drug Nicotine or 6-Methylnicotine (10 mg/mL in propylene (B89431) glycol) LeverPress->Drug InactiveLever Inactive lever has no consequence

Vapor Self-Administration Workflow
Conditioned Place Preference (CPP)

This generalized protocol is based on methodologies described in several nicotine CPP studies.[8][9][15][16][17]

Conditioned_Place_Preference_Workflow cluster_phases Experimental Phases cluster_apparatus Apparatus cluster_injections Drug Administration cluster_analysis Data Analysis PreTest Pre-conditioning Test (Day 1): Record baseline preference for chambers Conditioning Conditioning Phase (e.g., Days 2-4): Pair one chamber with drug injection and the other with saline injection PreTest->Conditioning PostTest Post-conditioning Test (Day 5): Allow free access to both chambers and record time spent in each Conditioning->PostTest Drug Nicotine or Saline injection (e.g., intraperitoneal or subcutaneous) Conditioning->Drug Analysis Compare time spent in drug-paired chamber between pre- and post-test PostTest->Analysis CPP_Box Two-compartment chamber with distinct visual and tactile cues CPP_Box->PreTest

Conditioned Place Preference Workflow

Signaling Pathways and Nicotinic Acetylcholine (B1216132) Receptors

Nicotine and, presumably, 6-methylnicotine exert their effects by acting as agonists at nicotinic acetylcholine receptors (nAChRs). The addictive properties of nicotine are primarily mediated by the activation of nAChRs in the brain's reward circuitry, particularly in the ventral tegmental area (VTA). This leads to the release of dopamine (B1211576) in the nucleus accumbens, a key event in the experience of reward and reinforcement. The α4β2 and α7 subtypes of nAChRs are considered to be the most critical for mediating nicotine's addictive effects.[18][19]

Nicotine_Reward_Pathway cluster_drug Drug Action cluster_receptor Receptor Binding cluster_neurotransmission Neurotransmitter Release cluster_effect Behavioral Outcome Nicotine Nicotine / 6-Methylnicotine nAChR Nicotinic Acetylcholine Receptors (e.g., α4β2*, α7) on VTA neurons Nicotine->nAChR binds to and activates Dopamine Increased Dopamine Release in Nucleus Accumbens nAChR->Dopamine leading to Reward Reward, Reinforcement, and Addictive Behavior Dopamine->Reward resulting in

Simplified Nicotine Reward Pathway

Conclusion

The available evidence from animal models strongly suggests that 6-methylnicotine possesses a significant addictive potential that is comparable to, and possibly exceeds, that of nicotine. The similar reinforcing effects observed in self-administration studies, coupled with its higher potency at nicotinic receptors, underscore the urgent need for further research into the full toxicological and addictive profile of this synthetic nicotine analog. As 6-methylnicotine and other similar compounds continue to appear in consumer products, regulatory bodies and the scientific community must work to understand and mitigate the potential public health consequences.

References

6-Methylnicotine: A Potent Nicotinic Ligand with Ambiguous Receptor Affinity Profile Compared to Nicotine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with nicotinic acetylcholine (B1216132) receptors (nAChRs) is paramount. 6-Methylnicotine, a synthetic analog of nicotine (B1678760), has emerged as a compound of interest, demonstrating potent activity at nAChRs. However, a comprehensive analysis of its binding affinity across various nAChR subtypes reveals conflicting data when compared to its parent compound, nicotine, highlighting the need for further subtype-specific investigations.

This guide provides a comparative analysis of 6-methylnicotine and nicotine, focusing on their binding affinities to nAChRs, and presents the available, albeit sometimes contradictory, experimental data. Detailed methodologies for the key binding assays are also provided to aid in the critical evaluation and replication of these findings.

Comparative Analysis of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in drug development, often quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Studies comparing 6-methylnicotine and nicotine have yielded inconsistent results regarding their relative affinities for nAChRs, primarily in preparations containing a mixture of receptor subtypes.

One of the foundational studies on 6-substituted nicotine analogs by Dukat et al. (1999) reported a Kᵢ value of 1.8 nM for (S)-(-)-6-methylnicotine in a radioligand binding assay using rat brain membrane preparations. In the same study, (S)-(-)-nicotine exhibited a Kᵢ of 1.26 nM, suggesting a slightly lower affinity for 6-methylnicotine compared to nicotine at the mix of nAChRs present in this tissue.[1]

Conversely, an earlier study by Wang et al. (1998) suggested that 6-methylnicotine possesses a higher affinity for nAChRs than nicotine.[1] Their research, which also utilized rat brain membranes, indicated that 6-methylnicotine was approximately three times more potent than nicotine in displacing [³H]nicotine, implying a stronger binding interaction. More recent reviews and reports have also cited this higher affinity and potency.[2][3]

This discrepancy in the literature underscores the importance of evaluating these compounds against specific nAChR subtypes to resolve the ambiguity. To date, a comprehensive, publicly available dataset of Kᵢ values for 6-methylnicotine across a panel of individually expressed human nAChR subtypes (e.g., α4β2, α7, α3β4) is lacking. Such data would be invaluable for understanding the compound's selectivity and potential therapeutic applications or off-target effects.

Table 1: Comparison of Binding Affinities (Kᵢ) of 6-Methylnicotine and Nicotine for nAChRs (from Rat Brain Homogenates)

CompoundKᵢ (nM) - Dukat et al. (1999)Relative Affinity (vs. Nicotine) - Wang et al. (1998)
(S)-(-)-6-Methylnicotine1.8~3x higher
(S)-(-)-Nicotine1.261x (Reference)

Note: The data presented are from studies using rat brain homogenates, which contain a mixture of nAChR subtypes. Therefore, these values represent an average affinity across multiple receptor populations.

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays cited in the comparison of 6-methylnicotine and nicotine.

Radioligand Binding Assay Protocol (Based on Dukat et al., 1999)

1. Membrane Preparation:

  • Whole brains from male Sprague-Dawley rats were homogenized in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate was centrifuged at 40,000 x g for 10 minutes.

  • The resulting pellet was resuspended in fresh buffer and centrifuged again under the same conditions.

  • The final pellet was resuspended in the assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay was performed in a final volume of 1 mL containing:

    • 800 µL of the membrane preparation.

    • 100 µL of [³H]cytisine (a high-affinity ligand for α4β2* nAChRs) at a final concentration of ~1 nM.

    • 100 µL of either buffer (for total binding), a high concentration of a competing ligand like L-(-)-nicotine (10 µM, for non-specific binding), or the test compound (6-methylnicotine or nicotine) at various concentrations.

  • The mixture was incubated at 4°C for 75 minutes.

3. Separation and Quantification:

  • The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters, presoaked in 0.5% polyethylenimine.

  • The filters were washed three times with 4 mL of ice-cold buffer.

  • The radioactivity retained on the filters was quantified by liquid scintillation spectrometry.

4. Data Analysis:

  • The IC₅₀ values (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) were determined by non-linear regression analysis.

  • The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Signaling Pathways and Experimental Workflows

Activation of nAChRs by agonists like nicotine and 6-methylnicotine initiates a cascade of downstream signaling events. The primary mechanism involves the opening of the ligand-gated ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent membrane depolarization. This can trigger various cellular responses, including the release of neurotransmitters and the activation of second messenger systems.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Nicotine, 6-Methylnicotine) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Second_Messengers Second Messenger Activation Ion_Influx->Second_Messengers Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Cellular_Response Cellular Response Neurotransmitter_Release->Cellular_Response Second_Messengers->Cellular_Response

Caption: Generalized nAChR agonist signaling pathway.

The experimental workflow for a competitive radioligand binding assay, a common method to determine binding affinity, is outlined below.

Radioligand_Binding_Workflow Membrane_Prep 1. Receptor Membrane Preparation (e.g., from rat brain or cells expressing specific nAChR subtypes) Incubation 2. Incubation Membranes + Radioligand + Competitor (Nicotine or 6-Methylnicotine) Membrane_Prep->Incubation Filtration 3. Separation of Bound vs. Free Ligand (Rapid Vacuum Filtration) Incubation->Filtration Quantification 4. Quantification of Radioactivity (Liquid Scintillation Counting) Filtration->Quantification Analysis 5. Data Analysis (Determination of IC₅₀ and Kᵢ values) Quantification->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

References

comparative toxicological assessment of 6-methylnicotine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological assessment of 6-methylnicotine (6-MN), a synthetic nicotine (B1678760) analog, and its metabolites against nicotine. As 6-MN emerges in consumer products, understanding its toxicological profile is paramount for regulatory assessment and drug development. This document synthesizes available experimental data on cytotoxicity, genotoxicity, and metabolic stability, offering a side-by-side comparison to facilitate informed research and risk evaluation.

Executive Summary

Current research indicates that 6-methylnicotine exhibits a distinct toxicological and metabolic profile compared to nicotine. In vitro studies suggest that 6-MN is more cytotoxic to human bronchial epithelial cells than nicotine.[1][2] While limited data on genotoxicity suggests comparable mutagenicity in e-liquid formulations, some evidence points towards potential chromosomal damage.[3] Metabolically, 6-MN diverges significantly from nicotine's well-established pathways, being primarily metabolized through N-oxidation by FMO3, in contrast to the C-oxidation of nicotine by CYP2A6.[4] Furthermore, animal studies have indicated potential for acute neurotoxic effects with 6-MN that are not observed with equivalent doses of nicotine.[4]

Data Presentation

Table 1: Comparative Cytotoxicity Data
CompoundTest SystemAssayEndpointResultReference
6-Methylnicotine Human Bronchial Epithelial Cells (BEAS-2B)Cytotoxicity AssayCell ViabilityMore sensitive (more cytotoxic) than nicotine.[1]
Nicotine Human Bronchial Epithelial Cells (BEAS-2B)Cytotoxicity AssayCell ViabilityLess sensitive (less cytotoxic) than 6-methylnicotine.[1]
Nicotine-containing e-liquid condensate Human Bronchial Epithelial Cells (BEAS-2B)Neutral Red UptakeIC50Significant cytotoxicity observed at higher concentrations.[5][6]
Table 2: Comparative Genotoxicity Data
CompoundTest SystemAssayResultReference
6-Methylnicotine (in e-liquid) Salmonella typhimurium (strains not specified)Ames TestSimilar mutagenicity to analogous (S)-nicotine salt e-liquid formulation.[3]
Nicotine Chinese Hamster Ovary (CHO-WBL) CellsIn Vitro Micronucleus AssayInduced increases in micronuclei and hypodiploid nuclei at concentrations ≥4.93 mM.[7]
Nicotine Metabolites (Cotinine, Nicotine N'-oxide, 3'-Hydroxycotinine) Chinese Hamster Ovary (CHO-WBL) CellsIn Vitro Micronucleus AssayNo detectable genotoxic effects.[7]
Nornicotine (Nicotine Metabolite) Chinese Hamster Ovary (CHO-WBL) CellsIn Vitro Micronucleus AssayInduced a nicotine-like genotoxic profile.[7]
Table 3: Comparative Metabolic Stability
CompoundPrimary Metabolic PathwayKey Enzyme(s)Major MetabolitesReference
6-Methylnicotine N-oxidationFlavin-containing monooxygenase 3 (FMO3)6-methylcotinine, 6-methyl-3'-hydroxycotinine, 6-methylcotinine-N-oxide[4]
Nicotine C-oxidationCytochrome P450 2A6 (CYP2A6)Cotinine, Nicotine-Δ1'(5')-iminium ion[8]

Note: Quantitative data for the half-life and intrinsic clearance of 6-methylnicotine in human liver microsomes are not yet widely available in published literature.

Mandatory Visualizations

Metabolic Pathways

cluster_6MN 6-Methylnicotine Metabolism cluster_Nicotine Nicotine Metabolism 6-Methylnicotine 6-Methylnicotine 6-Methylcotinine-N-oxide 6-Methylcotinine-N-oxide 6-Methylnicotine->6-Methylcotinine-N-oxide FMO3 (N-oxidation) 6-Methylcotinine 6-Methylcotinine 6-Methylnicotine->6-Methylcotinine CYP2A6 (minor) (C-oxidation) 6-Methyl-3'-hydroxycotinine 6-Methyl-3'-hydroxycotinine 6-Methylcotinine->6-Methyl-3'-hydroxycotinine Nicotine Nicotine Nicotine-Δ1'(5')-iminium ion Nicotine-Δ1'(5')-iminium ion Nicotine->Nicotine-Δ1'(5')-iminium ion CYP2A6 (C-oxidation) Cotinine Cotinine Nicotine-Δ1'(5')-iminium ion->Cotinine Aldehyde Oxidase trans-3'-hydroxycotinine trans-3'-hydroxycotinine Cotinine->trans-3'-hydroxycotinine CYP2A6 cluster_workflow In Vitro Cytotoxicity Experimental Workflow A Cell Seeding (e.g., BEAS-2B cells in 96-well plates) B Overnight Incubation (Cell adherence and growth) A->B C Compound Exposure (Serial dilutions of 6-MN or Nicotine) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Cytotoxicity Assay (e.g., Neutral Red Uptake, MTT, LDH) D->E F Data Acquisition (Spectrophotometric reading) E->F G Data Analysis (Calculation of % viability and IC50) F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of (+/-)-6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (+/-)-6-Methylnicotine, a nicotine (B1678760) analog, requires careful management due to its potential hazards. This guide provides a comprehensive overview of the necessary procedures for its safe disposal, adhering to best practices for laboratory safety and chemical handling.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific SDSs may vary slightly between suppliers, the general safety precautions for nicotine analogs are consistent. Liquid nicotine can be absorbed through the skin and may cause accidental poisoning.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn.

Personal Protective Equipment (PPE) includes:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A lab coat will protect clothing and skin from contamination.

In case of exposure, follow the first-aid measures outlined in the SDS immediately.

Disposal Protocol for this compound

The disposal of this compound and its containers must be managed as hazardous waste. Nicotine and its derivatives are often categorized as acutely hazardous waste. The following steps provide a clear workflow for proper disposal.

  • Segregation and Collection:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated and compatible waste container.

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.[2]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Storage should be in a cool, temperature-controlled environment.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • It is a violation of regulations to dispose of nicotine-containing waste down the sewer, in regular trash, or in sharps containers.[3]

Key Logistical and Safety Data

The following table summarizes the critical parameters for the safe disposal of this compound, based on general guidance for nicotine-containing hazardous waste.

ParameterGuidelineCitation(s)
Waste Classification Acutely Hazardous Waste (often P-listed)[3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses/goggles, lab coat.
Container Requirements Good condition, compatible material, securely closing lid.[2]
Labeling Requirements "Hazardous Waste Nicotine" and "DANGER – Toxic in contact with skin."[2]
Storage Conditions Secure, well-ventilated, cool, temperature-controlled area. Away from heat and direct sunlight.
Disposal Method Via a licensed hazardous waste transporter and disposal company (e.g., RCRA-permitted incinerator).[2]
Prohibited Disposal Do not dispose of in regular trash, down the drain, or in sharps containers.[3][4]
Regulatory Threshold Accumulating more than 2.2 pounds (1 kg) of P-listed waste may change your facility's generator status to a "large quantity generator."

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Segregate and Collect Waste A->B C Step 3: Select and Label Waste Container B->C D Step 4: Securely Store Waste Container C->D E Step 5: Contact EHS or Licensed Waste Disposal Company D->E F Step 6: Document Waste for Pickup E->F G Step 7: Final Disposal by Authorized Personnel F->G

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the compound's SDS for the most accurate and detailed information.

References

Essential Safety and Operational Guidance for Handling (+/-)-6-Methylnicotine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (+/-)-6-Methylnicotine was found. The following guidance is based on safety protocols for nicotine (B1678760) and its more potent analog, 6-Methylnicotine, necessitating a high degree of caution.[1] this compound is a metabolite of nicotine and should be handled as a highly toxic substance.[1][2]

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural guidance for the safe handling, storage, and disposal of this compound to ensure laboratory safety and regulatory compliance.

Health Hazard Data

This compound is a synthetic derivative of nicotine.[1] While comprehensive toxicological data is not available for this specific compound, its structural similarity to nicotine and the increased potency observed in analogs like 6-Methylnicotine suggest that it may have a high potential for toxicity.[1] Nicotine is a known poison that can be fatal if it comes into contact with the skin in high concentrations.[1] Studies on 6-Methylnicotine have shown it can induce oxidative stress in lung cells, leading to inflammation and cellular damage.[3] Therefore, it is imperative to treat this compound with extreme care.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Powder-free nitrile or neoprene gloves are preferred.[4]To protect the skin from direct contact with the chemical.[5]
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[4][6]To shield the eyes from splashes or spills.[5]
Skin and Body Protection A disposable gown or a clean lab coat.[4] Consider sleeve covers for additional wrist/arm protection.[7]To protect clothing and skin from contamination.[5]
Respiratory Protection A fit-tested N95/N100 NIOSH-approved mask for airborne particles. In the presence of vapors, gases, or the danger of liquid splashes, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) must be worn.[4]To prevent inhalation of the substance, especially in poorly ventilated areas.[5]

Safe Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate Waste F->G H Label Hazardous Waste Container G->H I Store in Designated Area H->I

Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Personal Protective Equipment: Don all required PPE as specified in the table above. Ensure gloves are inspected for any tears or holes.

  • Work Area Preparation: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible.[8]

  • Handling the Compound:

    • Use dedicated spatulas and weighing papers.

    • Avoid creating dust or aerosols.[9]

    • Keep containers tightly closed when not in use.[8][10]

  • Decontamination: After handling, thoroughly decontaminate all surfaces, glassware, and equipment with an appropriate solvent. The rinsate from cleaning must be collected as hazardous waste.[11]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[9]

Disposal Plan

Nicotine and its analogs are classified as acute hazardous waste (RCRA waste code P075).[12][13][14] Improper disposal can pose a significant threat to human health and the environment.[15]

Waste Management Protocol:

Waste TypeCollection and SegregationContainer ManagementDisposal Procedure
Solid Waste Contaminated items such as gloves, weighing paper, and pipette tips must be collected in a designated, clearly labeled hazardous waste container.[11]Use chemically compatible containers (e.g., high-density polyethylene (B3416737) - HDPE, or glass). Keep containers securely closed at all times, except when adding waste.[11]Arrange for collection by a licensed hazardous waste disposal company. Do not dispose of in regular trash.[11]
Aqueous Waste Collect all aqueous solutions containing this compound separately from other chemical waste streams. Do not mix with organic solvents.[11]Label the container with "Hazardous Waste" and a description of the contents (e.g., "Waste this compound solution").[14]Transfer to a licensed hazardous waste facility for incineration. Do not dispose of down the drain.[11][12]
Empty Containers Containers that held the compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[11][14] The rinsate must be collected as hazardous waste.[11][14]After triple-rinsing, the container can be considered non-hazardous.Follow institutional guidelines for the disposal of non-hazardous chemical containers.

Logical Progression of Disposal:

A Step 1: Identification Identify waste as P075 hazardous waste. B Step 2: Segregation Collect solid and liquid waste in separate, dedicated containers. A->B C Step 3: Containment Use compatible, sealed, and properly labeled containers. B->C D Step 4: Storage Store in a designated and secure satellite accumulation area. C->D E Step 5: Disposal Transfer to a licensed hazardous waste facility via an approved transporter. D->E

Logical Flow for Hazardous Waste Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+/-)-6-Methylnicotine
Reactant of Route 2
Reactant of Route 2
(+/-)-6-Methylnicotine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.